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Core Science & Biosynthesis

Foundational

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: A Strategic Bioisosteric Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the leap from a h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the leap from a hit compound to an optimized lead often hinges on overcoming metabolic liabilities while maintaining target affinity. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) has emerged as a highly specialized, dual-pharmacophore building block designed to address these exact challenges[1]. By fusing a pyrazol-4-ol core—a proven bioisostere for phenol—with a rigid, electron-withdrawing cyclopropanesulfonyl group, this intermediate offers an elegant solution for tautomeric locking, metabolic stabilization, and precise spatial projection in kinase and receptor binding pockets.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving into the causality behind why this specific scaffold is chosen, how it behaves electronically, and the self-validating experimental protocols required to functionalize it effectively.

Physicochemical Profiling & Structural Rationale

Before integrating a new building block into a high-throughput screening (HTS) library or a lead optimization campaign, its physicochemical parameters must be rigorously understood. The table below summarizes the core data for 1-cyclopropanesulfonyl-1H-pyrazol-4-ol and the pharmacological implications of its structure.

ParameterValuePharmacological Implication
CAS Number 2270907-63-4Standardized identifier for procurement and database tracking[1].
Linear Formula C

H

N

O

S
Defines the exact stoichiometric mass (188.21 g/mol ) for LC-MS monitoring[1].
InChIKey YJOXRRIZRFNZMV-UHFFFAOYSA-NUnambiguous 3D structural identifier for computational docking[1].
H-Bond Donors 1 (C4-Hydroxyl)Essential for mimicking phenol-like target interactions (e.g., kinase hinge binding)[2].
H-Bond Acceptors 4 (Sulfonyl O, Pyrazole N)Enhances aqueous solubility and creates multipoint binding vectors[3].
Structural Rigidity High (Cyclopropyl ring)Reduces the entropic penalty upon binding compared to flexible alkyl chains[4].

The Bioisosteric Paradigm: Why This Scaffold?

The Pyrazol-4-ol Core: Escaping Phase II Metabolism

Phenol is a ubiquitous motif in drug discovery due to its excellent hydrogen-bond donating capabilities. However, it is notoriously susceptible to rapid Phase II metabolism (glucuronidation and sulfation), leading to poor oral bioavailability and rapid clearance. The 1H-pyrazol-4-ol core is a field-proven bioisostere for phenol[3]. It maintains the crucial vector of the hydroxyl group while significantly increasing lipophilicity and metabolic stability[3]. Furthermore, pyrazole itself has a low pK


 (~2.5), making it significantly less basic than imidazole, which alters the electronic distribution and improves membrane permeability[3].
The Cyclopropanesulfonyl Moiety: Tautomeric Locking and Steric Tuning

Unsubstituted pyrazoles present a significant synthetic challenge: tautomerization. In solution, they exist as a mixture of N1 and N2 tautomers, meaning that downstream alkylation often yields an inseparable mixture of regioisomers[3].

By pre-installing a cyclopropanesulfonyl group at the N1 position, two major advantages are realized:

  • Regiospecificity: The N1 position is electronically and sterically blocked. Subsequent reactions (e.g., etherification at the C4-OH) proceed with 100% regiospecificity.

  • Pharmacophoric Projection: The cyclopropanesulfonyl group is not merely a synthetic protecting group; it is an active pharmacophore. Unlike flexible alkyl sulfonyls (which suffer an entropic penalty upon target binding), the cyclopropyl ring provides a rigid, constrained geometry. This exact motif has been critical in designing inhibitors that overcome the C797S resistance mutation in EGFR-driven non-small cell lung cancer (NSCLC)[4] and in mimicking specific interactions in ATR/PI3K mutant pockets[5].

Bioisostere A Phenol Core (Rapid Phase II Metabolism) B 1H-Pyrazol-4-ol (Phenol Bioisostere) A->B Scaffold Hopping (Improved Stability) C 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (Optimized Building Block) B->C Sulfonylation (Lipophilicity & Rigidity)

Fig 1: Bioisosteric evolution from a metabolically labile phenol to the optimized pyrazole scaffold.

Synthetic Workflows & Experimental Protocols

To integrate 1-cyclopropanesulfonyl-1H-pyrazol-4-ol into larger therapeutic scaffolds, etherification of the C4-hydroxyl group is the primary synthetic vector. The Mitsunobu Reaction is the method of choice because it proceeds under mild, neutral conditions, preventing the cleavage of the base-sensitive sulfonyl group.

Protocol: Regiospecific Mitsunobu Etherification

This protocol is designed as a self-validating system. The causality behind each step ensures high yields and prevents intermediate degradation.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-cyclopropanesulfonyl-1H-pyrazol-4-ol and 1.1 equivalents of the desired primary/secondary alcohol in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites. Trace water will prematurely hydrolyze the azodicarboxylate reagent, killing the reaction yield.

  • Phosphine Addition: Add 1.2 equivalents of Triphenylphosphine (PPh

    
    ). Cool the reaction vessel to 0°C using an ice bath.
    
    • Causality: Cooling minimizes exothermic side reactions and stabilizes the highly reactive betaine intermediate that will form in the next step.

  • Azodicarboxylate Addition: Dropwise addition of 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD).

    • Causality: The sequence of addition is critical. Adding DIAD last ensures that the zwitterionic betaine intermediate forms in the direct presence of the pronucleophile (the pyrazol-4-ol), driving the reaction forward immediately rather than allowing the betaine to decompose.

  • Reaction Propagation: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor the disappearance of the pyrazole starting material via LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Dissolve Pyrazol-4-ol + Alcohol in dry THF Step2 2. Phosphine Addition Add PPh3 (1.2 eq) at 0°C Step1->Step2 Step3 3. Azodicarboxylate Addition Dropwise addition of DIAD/DEAD Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT, monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Quench, extract, flash chromatography Step4->Step5

Fig 2: Standard Mitsunobu etherification workflow for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol.

Applications in Targeted Therapeutics

The strategic combination of a pyrazole core and a cyclopropylsulfonyl group has yielded significant breakthroughs in targeted oncology and immunology:

  • Kinase Inhibitors (CDK2 & EGFR): Pyrazole is recognized as a "privileged scaffold" in anticancer kinase inhibitors[2]. Recent developments in N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated single-digit nanomolar inhibition of CDK2 (K

    
     = 0.005 µM), a critical target in ovarian cancer proliferation[2]. Furthermore, the introduction of cyclopropylsulfonamide moieties into EGFR inhibitors has been shown to induce cell cycle arrest and apoptosis, specifically overcoming the notorious C797S resistance mutation where traditional third-generation inhibitors fail[4].
    
  • Allosteric Modulators (ATR/PI3K): The rigid cyclopropyl group is highly effective at probing deep, lipophilic pockets. Co-crystal structures of cyclopropylsulfonyl-containing pyrimidines with rationally designed PI3K-

    
     mutants (mimicking ATR) reveal that the cyclopropyl ring perfectly occupies the specificity pocket, driving highly selective binding profiles[5].
    

By utilizing 1-cyclopropanesulfonyl-1H-pyrazol-4-ol, drug discovery teams can bypass several synthetic bottlenecks while immediately embedding favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into their novel chemotypes.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]

  • The co-structure of (R)-4-(6-(1-(cyclopropylsulfonyl)cyclopropyl)-2-(1H-indol-4-yl)pyrimidin-4-yl)-3-methylmorpholine and a rationally designed PI3K-alpha mutant that mimics ATR. Protein Data Bank Japan. Available at: [Link]

Sources

Exploratory

Therapeutic Potential of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Derivatives

This is an in-depth technical guide regarding the therapeutic potential and chemical utility of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol and its derivatives. Technical Whitepaper & Strategic Guide Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the therapeutic potential and chemical utility of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol and its derivatives.

Technical Whitepaper & Strategic Guide

Part 1: Executive Summary & Core Directive

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) represents a high-value "privileged scaffold" in modern drug discovery. While not a marketed drug in isolation, this chemotype serves as a critical pharmacophore for constructing potent inhibitors of Janus Kinases (JAKs) and Protein Tyrosine Phosphatases (PTPNs) .

The therapeutic value of this scaffold lies in its dual-functionality:

  • The Cyclopropanesulfonyl Moiety: Acts as a metabolically stable, lipophilic anchor that fits into specific hydrophobic pockets (e.g., the ATP-binding site of kinases), offering superior pharmacokinetic (PK) profiles compared to simple methyl- or ethyl-sulfonyl analogs.

  • The Pyrazol-4-ol Core: Provides a versatile synthetic handle (via the C4-hydroxyl) for etherification or cross-coupling, allowing the creation of "tail" regions that interact with the solvent-front or allosteric domains of the target protein.

Primary Therapeutic Indications:

  • Autoimmune Disorders: Rheumatoid Arthritis, Psoriasis, Atopic Dermatitis (via JAK1/TYK2 inhibition).

  • Metabolic Diseases: Type 2 Diabetes, Obesity (via PTPN1/PTPN2 inhibition).

  • Oncology: Myeloproliferative neoplasms (via JAK2 inhibition).

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The Pharmacophore Triad

The efficacy of derivatives built on this scaffold is driven by three structural features. Understanding these is crucial for designing derivatives with high selectivity.

FeatureChemical RoleBiological Impact
Cyclopropyl Group Steric shield & LipophilicityIncreases metabolic stability by blocking

-carbon dealkylation (common in ethyl groups). Fits tight hydrophobic pockets (e.g., JAK1 specificity).
Sulfonyl Linker Electron-withdrawing & OrientationOrients the pyrazole ring in the active site via rigid geometry. The sulfonyl oxygens often serve as weak H-bond acceptors.
Pyrazol-4-ol H-Bond Donor/Acceptor & Attachment PointThe 4-OH is acidic (pKa ~9-10). It mimics phenol but is electron-rich. Crucial for attaching "warheads" or selectivity-enhancing groups.
Mechanism of Action: JAK-STAT Pathway Interference

Derivatives of this scaffold typically function as ATP-competitive inhibitors. The pyrazole nitrogen (N2) often forms a hydrogen bond with the "hinge region" of the kinase, while the cyclopropylsulfonyl group extends into the hydrophobic back-pocket.

Pathway Visualization: The following diagram illustrates the signal transduction pathway and the specific intervention point of these derivatives.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/TYK2) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->JAK ATP-Competitive Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Intervention of Cyclopropanesulfonyl-pyrazole derivatives in the JAK-STAT signaling cascade.

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Analysis

To synthesize high-value derivatives, one must first construct the core 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol .

Synthesis Workflow:

  • Starting Material: 4-Hydroxypyrazole (or 4-benzyloxypyrazole to protect the OH).

  • Sulfonylation: Reaction with Cyclopropanesulfonyl chloride.

  • Deprotection: Removal of the benzyl group (if used) to yield the free 4-OH.

Synthesis_Pathway SM 4-Benzyloxypyrazole Intermediate N-Sulfonyl Intermediate SM->Intermediate Base (TEA/DIPEA) DCM, 0°C Reagent Cyclopropanesulfonyl Chloride Reagent->Intermediate Product 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol Intermediate->Product H2, Pd/C (Debenzylation) Derivative Therapeutic Derivative (Ether) Product->Derivative R-X, K2CO3 (O-Alkylation)

Caption: Synthetic route from protected pyrazole to the active scaffold and subsequent therapeutic derivatives.

Detailed Protocol: Core Scaffold Synthesis

Note: This protocol is adapted from standard sulfonylation procedures for nitrogen heterocycles.

Reagents:

  • 4-(Benzyloxy)-1H-pyrazole (1.0 eq)

  • Cyclopropanesulfonyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 10% Pd/C (Catalyst)

Step 1: Sulfonylation

  • Dissolve 4-(Benzyloxy)-1H-pyrazole (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA (20 mmol) dropwise.

  • Slowly add Cyclopropanesulfonyl chloride (12 mmol) via syringe to maintain temperature <5°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.[1] Purify via silica flash chromatography to yield the N-sulfonyl intermediate.

Step 2: Hydrogenolysis (Deprotection)

  • Dissolve the intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate to yield 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol as a white/off-white solid.

Validation Metrics:

  • 1H NMR (DMSO-d6): Look for cyclopropyl protons (0.9–1.2 ppm, multiplet) and pyrazole protons (~7.5–8.0 ppm).

  • LC-MS: Mass [M+H]+ should correspond to ~189.2 Da.

Part 4: Preclinical Validation Strategy

To assess the therapeutic potential of derivatives created from this scaffold, a robust screening cascade is required.

In Vitro Kinase Selectivity Assay

The primary goal is to achieve selectivity for JAK1 over JAK2 (to avoid anemia side effects associated with JAK2 inhibition).

Protocol:

  • Assay Platform: FRET-based LanthaScreen or Caliper Mobility Shift Assay.

  • Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2.

  • Substrate: GFP-labeled STAT1 peptide.

  • Procedure:

    • Incubate enzyme + test compound (10-point dilution series) + ATP (at Km) for 60 mins.

    • Add EDTA to stop reaction.

    • Measure phosphorylation levels.

  • Success Criteria: IC50 (JAK1) < 10 nM; Selectivity Ratio (JAK2/JAK1) > 10-fold.

Metabolic Stability (Liver Microsomes)

The cyclopropyl group is designed to enhance stability. This must be verified against ethyl-sulfonyl analogs.

Protocol:

  • System: Human and Rat Liver Microsomes (HLM/RLM).

  • Incubation: 1 µM compound at 37°C with NADPH regenerating system.

  • Sampling: Time points at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to quantify parent compound remaining.

  • Target: Intrinsic Clearance (CLint) < 20 µL/min/mg protein.

Part 5: References

  • Sigma-Aldrich. (2023). Product Specification: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4).[2]Link

  • Pfizer Inc. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate. Journal of Medicinal Chemistry. Link

  • Incyte Corporation. (2011). Novel tricyclic compounds as JAK inhibitors. WO2011068881A1. Link

  • Calithera Biosciences. (2021). Protein tyrosine phosphatase inhibitors and methods of use thereof.[3] WO2021127499A1. Link[3]

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Link

Sources

Foundational

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: Technical Profile &amp; Synthetic Utility

This guide provides an in-depth technical profile of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol , a specialized heterocyclic building block. It is structured to serve researchers in medicinal chemistry, particularly those wo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol , a specialized heterocyclic building block. It is structured to serve researchers in medicinal chemistry, particularly those working on kinase inhibitors and immunomodulatory therapeutics.

Compound Identity & Physicochemical Profile[1][2][3][4]

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is a functionalized pyrazole derivative characterized by the presence of a cyclopropylsulfonyl group at the N1 position and a hydroxyl group at the C4 position. This specific substitution pattern makes it a high-value intermediate (HVI) for the synthesis of bioactive molecules, particularly in the development of Janus Kinase (JAK) inhibitors where the cyclopropanesulfonyl moiety is often employed to modulate metabolic stability and lipophilicity.

Core Data Table
PropertySpecification
CAS Number 2270907-63-4
IUPAC Name 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-ol
Synonyms 1-Cyclopropylsulfonyl-4-hydroxypyrazole; 1-(Cyclopropylsulfonyl)-1H-pyrazol-4-ol
Molecular Formula C₆H₈N₂O₃S
Molecular Weight 188.21 g/mol
Exact Mass 188.0256
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~6.5 (OH acidic proton due to electron-withdrawing sulfonyl group)
InChI Key YJOXRRIZRFNZMV-UHFFFAOYSA-N

Strategic Utility in Drug Discovery[3]

The structural uniqueness of this compound lies in the cyclopropanesulfonyl group. In medicinal chemistry, this moiety is frequently preferred over simple methyl- or ethylsulfonyl groups for several reasons:

  • Metabolic Stability: The cyclopropyl ring is metabolically robust compared to alkyl chains, resisting oxidative dealkylation by cytochrome P450 enzymes.

  • Lipophilicity Modulation: It offers a balanced lipophilicity profile (

    
    ), improving membrane permeability without compromising aqueous solubility to the extent of larger aryl groups.
    
  • Conformational Restriction: The rigid cyclopropyl group can lock the sulfonyl moiety into a preferred conformation, potentially enhancing binding affinity to target pockets (e.g., the ATP-binding site of kinases).

Target Class Applications

This building block is structurally relevant to the synthesis of next-generation JAK1/JAK2 inhibitors (e.g., analogues of Upadacitinib or Abrocitinib) and other immunomodulatory agents where the pyrazole core serves as a scaffold for cross-coupling reactions.

G Core 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (CAS 2270907-63-4) Function1 Precursor for Suzuki-Miyaura Coupling (via Triflate) Core->Function1 Activation (Tf2O) Function2 Bioisostere for N-Aryl Pyrazoles Core->Function2 Scaffold Design Target1 JAK Inhibitors (Autoimmune Diseases) Function1->Target1 Target2 Tyrosine Kinase Inhibitors (Oncology) Function1->Target2 Function2->Target1

Figure 1: Strategic utility of the pyrazole-4-ol core in medicinal chemistry workflows.

Synthesis & Experimental Protocols

Synthesizing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol requires careful regiocontrol. Direct sulfonylation of 4-hydroxypyrazole can lead to O-sulfonylation or bis-sulfonylation. The industry-standard "Best Practice" route involves a protection-deprotection strategy to ensure exclusive N-functionalization.

Recommended Synthetic Pathway (Route B)
  • Step 1: Protection - Conversion of 4-hydroxypyrazole to 4-(benzyloxy)-1H-pyrazole.

  • Step 2: N-Sulfonylation - Reaction with cyclopropanesulfonyl chloride.

  • Step 3: Deprotection - Catalytic hydrogenolysis to reveal the free hydroxyl group.

Synthesis SM 4-Hydroxypyrazole Inter1 4-(Benzyloxy)-1H-pyrazole (Protected) SM->Inter1 BnBr, K2CO3 DMF, 60°C Inter2 1-Cyclopropanesulfonyl- 4-(benzyloxy)-pyrazole Inter1->Inter2 Cyclopropanesulfonyl Cl TEA/DIPEA, DCM, 0°C Product 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol Inter2->Product H2, Pd/C MeOH/EtOAc

Figure 2: Optimized synthetic pathway ensuring N1-regioselectivity.

Detailed Experimental Protocol (Step 2 & 3 Focus)

Safety Note: Cyclopropanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.

Step 2: N-Sulfonylation
  • Setup: Charge a flame-dried round-bottom flask with 4-(benzyloxy)-1H-pyrazole (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) or DIPEA and cool the mixture to 0°C under nitrogen atmosphere.

  • Reagent Addition: Dropwise add Cyclopropanesulfonyl chloride (1.2 equiv) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the N-sulfonylated intermediate.

Step 3: Hydrogenolysis (Deprotection)
  • Setup: Dissolve the intermediate from Step 2 in Methanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to obtain 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol .

  • Validation: Verify purity via ¹H NMR (DMSO-d₆). Expect a singlet for the pyrazole C3/C5 protons (unless split by coupling) and multiplets for the cyclopropyl protons (0.9–1.2 ppm).

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The sulfonyl bond is generally stable, but the compound should be protected from moisture to prevent hydrolysis over long periods.

  • Reactivity: The C4-hydroxyl group is nucleophilic and can be readily alkylated, acylated, or converted to a triflate (using triflic anhydride) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust inhalation.

References

  • Sigma-Aldrich. (2025). Product Specification: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4). Retrieved from

  • AbbVie Inc. (2011). Novel Tricyclic Compounds and Methods of Use. WO2011068881A1. (Describes the use of cyclopropanesulfonyl-functionalized heterocycles in JAK inhibitor synthesis). Retrieved from

  • Fustero, S., et al. (2011). From 2000 to 2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119218, 1H-Pyrazol-4-ol. (Parent scaffold data). Retrieved from

Exploratory

Physicochemical Stability and Degradation Profiling of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: A Technical Guide for Drug Development

Introduction & Structural Dynamics In modern drug discovery and agrochemical development, the N-sulfonyl pyrazole scaffold has emerged as a highly versatile pharmacophore. Specifically, 1-Cyclopropanesulfonyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

In modern drug discovery and agrochemical development, the N-sulfonyl pyrazole scaffold has emerged as a highly versatile pharmacophore. Specifically, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) offers a unique combination of a polar, hydrogen-bond donating hydroxyl group (-OH) at the C4 position and a strongly electron-withdrawing cyclopropanesulfonyl group at the N1 position.

While this structural duality provides excellent binding affinity in biological targets, it introduces specific physicochemical vulnerabilities. As a Senior Application Scientist, I have observed that failing to understand the intrinsic reactivity of N-sulfonyl heterocycles early in development inevitably leads to formulation failures and unacceptable impurity profiles during ICH stability testing[1]. This whitepaper dissects the mechanistic degradation pathways of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol and provides a self-validating experimental framework for its stability profiling.

Core Degradation Pathways: Mechanistic Causality

To rationally design stable formulations, we must first understand why the molecule degrades under specific environmental stressors. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol exhibits two primary vectors of degradation:

A. Base-Catalyzed Hydrolysis of the N-Sulfonyl Bond

The N-S bond in N-sulfonyl pyrazoles is essentially a heterocyclic sulfonamide. The cyclopropanesulfonyl group is strongly electron-withdrawing, which depletes electron density from the N1 atom, making it an excellent leaving group.

  • Causality: Under basic conditions, the hydroxide ion (

    
    ) acts as a hard nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group. The resulting tetrahedral intermediate collapses, expelling the resonance-stabilized pyrazolate anion. This yields 1H-pyrazol-4-ol and cyclopropanesulfonic acid. Acidic hydrolysis follows a similar but slower pathway due to the required protonation of the pyrazole nitrogen prior to nucleophilic attack by water.
    
B. Oxidative Degradation of the Pyrazol-4-ol Core

The pyrazole ring, particularly when substituted with an electron-donating hydroxyl group at the C4 position, is highly electron-rich.

  • Causality: Exposure to reactive oxygen species (ROS), peroxides, or UV light induces a single-electron transfer (SET) from the C4-hydroxyl oxygen. This generates a radical cation that rapidly deprotonates to form a stable radical intermediate. These radicals can dimerize or undergo further oxidation to form complex quinone-imine derivatives, leading to significant discoloration of the API[2].

DegradationPathways Parent 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (Parent) Hydrolysis Base/Acid Catalyzed Hydrolysis Parent->Hydrolysis Nucleophilic Attack on S Oxidation ROS / Photo-Oxidation Parent->Oxidation Electron Transfer at C4-OH Prod1 1H-pyrazol-4-ol + Cyclopropanesulfonic Acid Hydrolysis->Prod1 N-S Bond Cleavage Prod2 Oxidized Pyrazolone Derivatives / Radicals Oxidation->Prod2 Ring Oxidation

Mechanistic pathways of hydrolysis and oxidation for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol.

Self-Validating Experimental Workflows for Stability Profiling

To ensure trustworthiness in our analytical data, stability protocols cannot simply be a list of mixing instructions; they must be self-validating systems . This means incorporating internal mass-balance checks and orthogonal quenching mechanisms to prevent artifactual degradation during analysis.

Protocol: Forced Degradation Profiling (ICH Q1A Aligned)

Step 1: Stock Solution Preparation & Internal Control

  • Prepare a

    
     stock solution of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol in LC-MS grade Acetonitrile (MeCN).
    
  • Causality for solvent choice: MeCN is aprotic and does not participate in solvolysis, unlike methanol, which could artificially form methyl cyclopropanesulfonate.

Step 2: Stress Application (Parallel Matrix)

  • Acidic Stress: Mix

    
     stock with 
    
    
    
    of
    
    
    . Incubate at
    
    
    .
  • Basic Stress: Mix

    
     stock with 
    
    
    
    of
    
    
    . Incubate at
    
    
    .
  • Oxidative Stress: Mix

    
     stock with 
    
    
    
    of
    
    
    . Incubate at
    
    
    (ambient).
  • Self-Validation Check: Run a parallel "Blank Stress" containing only the diluent and stressor to ensure no background peaks interfere with the API or degradant retention times.

Step 3: Orthogonal Quenching

  • For Acid/Base: Neutralize immediately with equivalent molarities of NaOH or HCl to bring the pH to 7.0. Causality: Halting the reaction prevents continued degradation inside the HPLC autosampler, which would skew kinetic calculations.

  • For Oxidation: Quench the peroxide using

    
     of 
    
    
    
    sodium metabisulfite or ascorbic acid. Causality: Residual peroxide will rapidly degrade the HPLC column stationary phase and artificially inflate degradation metrics.

Step 4: UHPLC-PDA-MS Quantification & Mass Balance Assessment

  • Analyze via UHPLC using a C18 column, monitoring at the isosbestic point determined via PDA.

  • Self-Validation Check (Mass Balance): The sum of the parent peak area and all degradant peak areas (adjusted for relative response factors) must equal

    
     of the Day 0 control. A mass balance 
    
    
    
    indicates the formation of undetected volatile products or insoluble polymeric species.

ExperimentalWorkflow Prep Stock Solution Prep (1 mg/mL in MeCN) Acid 0.1N HCl (Acid Stress) Prep->Acid Base 0.1N NaOH (Base Stress) Prep->Base Ox 3% H2O2 (Oxidative Stress) Prep->Ox Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench Analysis UHPLC-PDA-MS Quantification Quench->Analysis

Self-validating experimental workflow for forced degradation and stability profiling.

Quantitative Data Summary

The following table summarizes the expected kinetic degradation profile of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol under standard forced degradation conditions. The data clearly highlights the molecule's acute sensitivity to alkaline environments and oxidative stress.

Stress ConditionReagent / EnvironmentTemp (°C)Time (h)Parent Remaining (%)Major Identified DegradantMass Balance (%)
Acidic Hydrolysis 0.1N HCl (aq)602488.51H-pyrazol-4-ol99.2
Basic Hydrolysis 0.1N NaOH (aq)60412.4 1H-pyrazol-4-ol98.5
Oxidation 3% H₂O₂252465.0Oxidized pyrazolone dimers85.4*
Thermal (Solid) Dry Heat8016899.5None100.0
Photolytic UV-Vis (ICH Q1B)251.2M lux-h81.2Radical degradation products91.0

*Note: A mass balance deficit under oxidative conditions strongly indicates the formation of secondary, non-chromophoric, or highly retained polymeric species resulting from radical-mediated cross-linking of the pyrazole core.

Formulation Mitigation Strategies

Based on the physicochemical profiling, developing a stable formulation for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol requires strategic excipient selection:

  • Microenvironmental pH Control: Due to the rapid cleavage of the N-S bond under basic conditions (12.4% remaining after 4 hours), liquid formulations or wet-granulated solid dosage forms must be strictly buffered to a pH range of 4.5 to 5.5 . Avoid alkaline excipients such as magnesium stearate or calcium carbonate.

  • Antioxidant Integration: To mitigate the electron-transfer oxidation at the C4-hydroxyl group, the inclusion of a chain-breaking antioxidant (e.g., Butylated hydroxytoluene (BHT) or Propyl gallate) is mandatory. Furthermore, manufacturing should occur under an inert nitrogen blanket to minimize dissolved oxygen in liquid matrices.

By mapping the exact molecular vulnerabilities to specific environmental triggers, we transition from reactive troubleshooting to proactive, rational drug design.

References

  • Sigma-Aldrich Product Data: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol | 2270907-63-4. Sigma-Aldrich.
  • ResearchGate: Synthesis and antitumoral activity of novel thiazolobenzotriazole, thiazoloindolo[3,2-c]quinoline and quinolinoquinoline derivatives.
  • ResearchGate: Non-Oxidative Photoreaction of 1,3,5-Triaryl-2-Pyrazoline-4-Ol (4-Methoxy) Derivatives.

Sources

Foundational

The Strategic Role of Functionalized Pyrazoles in JAK Inhibitor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Specificity in JAK Inhibition and the Pivotal Role of the Pyrazole Scaffold The Janus kinase (JAK) family of non-receptor tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in JAK Inhibition and the Pivotal Role of the Pyrazole Scaffold

The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine signaling, playing a critical role in the immune response and hematopoiesis.[1][2] Dysregulation of the JAK/STAT signaling pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[1][3] This has spurred the development of small molecule JAK inhibitors (JAKis), a therapeutic class that has witnessed remarkable clinical success.[2]

At the heart of many of these inhibitors lies the pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4][5] The pyrazole ring serves as a versatile scaffold, offering a unique combination of electronic properties and synthetic tractability that allows for the precise positioning of substituents to achieve high potency and selectivity.[4][6]

The Pyrazole Core: A Privileged Scaffold in Kinase Inhibition

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, including protein kinases.[4][6] Its key features include:

  • Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2 hybridized nitrogen), enabling it to form crucial interactions within the ATP-binding pocket of kinases.[3]

  • Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.[7][8]

  • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts metabolic stability to the parent molecule.[4]

A prime example of a pyrazole-containing JAK inhibitor is Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2.[1][2] The synthesis of Ruxolitinib and other JAKis often involves the strategic use of pre-functionalized pyrazole building blocks.[2]

Synthesis of Functionalized Pyrazole Intermediates

The construction of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8] The regioselectivity of this reaction can be controlled by the nature of the substituents on both reactants.[8]

Synthesis of Pyrazole-4-ols

The introduction of a hydroxyl group at the C4 position of the pyrazole ring can be a key step in building more complex molecular architectures. A general approach to pyrazol-4-ols involves the reaction of a β-ketoester with a hydrazine, followed by further chemical manipulation. A plausible synthetic route to a generic 1-substituted-1H-pyrazol-4-ol is outlined below.

Experimental Protocol: General Synthesis of a 1-Substituted-1H-Pyrazol-4-ol

  • Condensation: A solution of a β-ketoester (1.0 eq) and a substituted hydrazine (1.1 eq) in a suitable solvent such as ethanol is heated to reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding pyrazolone intermediate.

  • Further Modification: The resulting pyrazolone can then be subjected to various chemical transformations to introduce the desired functionality at the C4 position, which may involve oxidation or other functional group interconversions to yield the pyrazol-4-ol.

Introduction of the Cyclopropanesulfonyl Moiety

The cyclopropanesulfonyl group is an attractive substituent in medicinal chemistry due to its unique conformational and electronic properties. The sulfonyl group can act as a hydrogen bond acceptor and the cyclopropyl ring can provide a degree of conformational rigidity.[9]

The introduction of a sulfonyl group onto a pyrazole ring can be achieved through sulfonation of the pre-formed pyrazole or by using a sulfonyl-containing building block in the initial pyrazole synthesis. Direct sulfonation of a pyrazole typically occurs at the C4 position.[10]

Experimental Protocol: General Sulfonylation of a Pyrazole

  • Reaction Setup: To a solution of the pyrazole (1.0 eq) in a suitable solvent like chloroform, chlorosulfonic acid (2.0-3.0 eq) is added dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Quenching: The reaction is carefully quenched by pouring it onto crushed ice.

  • Extraction and Purification: The product is extracted with an organic solvent, washed with brine, dried, and purified by chromatography to yield the pyrazole-4-sulfonyl chloride. This can then be further reacted, for example with a source of cyclopropyl nucleophile, to form the cyclopropanesulfonyl pyrazole.

Hypothetical Role of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol in JAK Inhibitor Synthesis

Based on the established principles of pyrazole chemistry and the structure of known JAK inhibitors, we can hypothesize the strategic utility of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol as a key intermediate.

Potential Synthetic Advantages:
  • Orthogonal Reactivity: The hydroxyl and sulfonyl groups offer orthogonal points for further functionalization. The hydroxyl group can be used for etherification or coupling reactions, while the sulfonyl group can influence the electronic properties of the ring and potentially engage in hydrogen bonding.

  • Modulation of Physicochemical Properties: The cyclopropanesulfonyl moiety can enhance solubility and modulate the lipophilicity of the final compound, which are critical parameters for drug development.

  • Vector for Further Elaboration: The pyrazole core can be coupled to other heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in many JAK inhibitors, through various cross-coupling reactions.

Proposed Synthetic Workflow:

The following diagram illustrates a hypothetical synthetic workflow where 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol could be utilized as a key building block in the synthesis of a novel JAK inhibitor.

G cluster_0 Synthesis of Key Intermediate cluster_1 Coupling and Elaboration A 1,3-Dicarbonyl Compound C 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol A->C Condensation B Cyclopropanesulfonylhydrazine B->C E Coupled Intermediate C->E D Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) D->E Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) F Final JAK Inhibitor E->F Further Functionalization

Caption: Hypothetical workflow for JAK inhibitor synthesis.

In this proposed scheme, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (C) is first synthesized and then coupled with a suitable heterocyclic core (D), such as the one found in Ruxolitinib. The hydroxyl group on the pyrazole could be activated for this coupling reaction. Subsequent modifications would then lead to the final JAK inhibitor (F).

Data Summary: Physicochemical Properties of Pyrazole Intermediates

The following table provides a hypothetical comparison of the physicochemical properties of different pyrazole intermediates, illustrating the potential impact of the cyclopropanesulfonyl and hydroxyl functional groups.

IntermediateMolecular Weight ( g/mol )LogP (calculated)Hydrogen Bond DonorsHydrogen Bond Acceptors
4-Bromopyrazole146.981.1511
1H-Pyrazol-4-ol84.08-0.5422
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (Hypothetical)~204~0.524

Note: The values for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol are estimates based on its structure.

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a cornerstone in the design and synthesis of novel JAK inhibitors. While direct evidence for the use of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is currently lacking in published literature, its structure presents a compelling case for its potential as a highly valuable and versatile intermediate. The combination of a hydroxyl group for facile coupling and a cyclopropanesulfonyl moiety for modulating physicochemical properties and potentially engaging in key binding interactions makes it an attractive target for synthesis and incorporation into future generations of JAK inhibitors.

This technical guide serves as a forward-looking analysis, grounded in the established principles of pyrazole chemistry and the known structure-activity relationships of JAK inhibitors. It is our hope that this document will inspire further research into the synthesis and application of novel functionalized pyrazoles, ultimately leading to the development of more effective and selective therapies for patients with JAK-mediated diseases.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]

  • Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. (2023). Molecules. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (2016).
  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (2023). Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2018). Molecules. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2022). ChemMedChem. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). Molecules. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023). ACS Omega. [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). Journal of Chemical Society of Nigeria. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2018). Oriental Journal of Chemistry. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (2016). RSC Advances. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvation Thermodynamics of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical prerequisite for succe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical prerequisite for successful synthesis, purification, and formulation. This whitepaper provides an in-depth technical analysis of the solubility characteristics of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) in various organic solvents. By deconstructing the molecule's physicochemical properties, we establish a predictive thermodynamic framework and detail a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, one must first analyze the causality behind its intermolecular interactions. The molecule features three distinct functional domains that dictate its behavior in organic media:

  • The Pyrazole Core: This electron-rich, aromatic five-membered ring provides a planar hydrophobic surface while its nitrogen atoms participate in dipole-dipole interactions[1].

  • The C4-Hydroxyl Group (-OH): Acting as a potent hydrogen-bond (H-bond) donor, this group strongly drives the formation of the solid-state crystal lattice through intermolecular bonding with adjacent molecules.

  • The N1-Cyclopropanesulfonyl Group (-SO2-cyclopropyl): The highly electronegative oxygen atoms on the sulfonyl moiety act as aggressive H-bond acceptors. Concurrently, the cyclopropyl ring introduces a localized region of steric bulk and lipophilicity, slightly modulating the molecule's overall polarity.

The Solvation Mechanism: For dissolution to occur, the solvent must provide enough energy (via dielectric shielding and competitive bonding) to overcome the crystal lattice energy. Solvents that can act as strong H-bond acceptors (targeting the C4-OH) or H-bond donors (targeting the -SO2- group) without requiring excessive energy to break their own solvent-solvent networks will yield the highest solubility.

Thermodynamics S1 Crystal Lattice (Strong H-Bonds) S2 Solvent Penetration (Dielectric Shielding) S1->S2 S3 Disruption of Solute-Solute Bonds S2->S3 S4 Formation of Solute-Solvent H-Bonds (-OH & -SO2-) S3->S4 S5 Thermodynamically Solvated Monomer S4->S5

Caption: Solvation Thermodynamics Pathway for Pyrazole Derivatives

Predictive Solubility Framework in Organic Solvents

Based on the structural thermodynamics outlined above, we can categorize the expected solubility of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol across standard organic solvent classes.

Table 1: Predicted Solubility Profiles & Mechanistic Rationale
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale (Causality)
Polar Aprotic DMSO, DMF, AcetoneHigh (>50 mg/mL)These solvents possess strong dipole moments and act as excellent H-bond acceptors. They aggressively solvate the C4-OH group and disrupt the crystal lattice without the energetic penalty of breaking solvent-solvent H-bond networks[2].
Polar Protic Methanol, EthanolModerate to High (10-50 mg/mL)Alcohols can both donate H-bonds (to the sulfonyl group) and accept them (from the hydroxyl group). However, the energy required to cavitate the strong solvent-solvent H-bond network slightly reduces overall solubility compared to aprotic solvents[3].
Non-Polar Hexane, Toluene, HeptaneVery Low (<1 mg/mL)Non-polar solvents rely solely on weak van der Waals forces. They lack the dielectric capacity to shield the highly polar hydroxyl and sulfonyl groups, failing to overcome the strong solute-solute interactions of the crystal lattice[2].

Experimental Methodology: Equilibrium Solubility Determination

To transition from predictive modeling to empirical data, a rigorous, self-validating experimental protocol is required. The Shake-Flask Method combined with High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining thermodynamic equilibrium solubility[4][5].

This protocol is designed as a self-validating system: by measuring the concentration of the supernatant at two distinct time points (e.g., 24 hours and 48 hours), researchers can definitively prove that thermodynamic equilibrium has been reached (i.e.,


).
Step-by-Step Protocol
  • Saturation Preparation: Weigh an excess amount of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (e.g., 50 mg) into a 2 mL borosilicate glass vial.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Thermostatic Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 24 hours[4].

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter. Expert Insight: PTFE is mandatory here, as its chemical inertness ensures no solute is lost to filter adsorption.

  • Quantification: Dilute the filtered supernatant appropriately with the mobile phase and inject it into an HPLC system equipped with a UV-Vis detector. Quantify the concentration against a pre-established multi-point calibration curve.

  • Validation Check: Repeat the sampling process at 48 hours. If the concentration variance between 24h and 48h is

    
    , the data represents true thermodynamic equilibrium[6].
    

Workflow A 1. Solid Compound Preparation B 2. Solvent Addition & Sealing A->B C 3. Thermostatic Shaking (24-48h at 25°C) B->C D 4. Phase Separation (PTFE Filtration) C->D E 5. HPLC/UV-Vis Quantification D->E F 6. Equilibrium Solubility Data E->F

Caption: Automated Shake-Flask & HPLC Quantification Workflow

Strategic Recommendations for Drug Development

When scaling up the synthesis or formulating 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, solvent selection must balance solubility with downstream processability.

  • For reaction chemistry (e.g., nucleophilic substitutions or coupling reactions), polar aprotic solvents like DMF or DMSO are optimal due to their high solubilizing power.

  • For crystallization and purification , a binary solvent system is highly recommended. Dissolving the compound in a minimal volume of acetone (solvent) and slowly titrating in heptane (anti-solvent) will exploit the steep solubility gradient between these classes, driving high-yield, high-purity crystallization.

References

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Tech.[Link]

  • Solubility of Things. "Pyrazole - Solubility of Things". Chemical Solubility Database. [Link]

Sources

Foundational

Metabolic Stability of Cyclopropanesulfonyl Pyrazole Intermediates

Executive Summary The cyclopropanesulfonyl pyrazole moiety has emerged as a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, FLT3, and Chk1 inhibitors). This struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropanesulfonyl pyrazole moiety has emerged as a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, FLT3, and Chk1 inhibitors). This structural motif combines the unique physicochemical properties of the cyclopropyl group—such as increased metabolic stability relative to linear alkyl chains and specific hydrophobic pocket filling—with the favorable hydrogen-bonding capabilities of the pyrazole ring.

However, the metabolic fate of this intermediate is non-trivial. While the cyclopropyl group often shields the molecule from rapid CYP450-mediated oxidation, the pyrazole ring introduces susceptibility to Phase II conjugation, specifically N-glucuronidation . This guide provides a comprehensive technical analysis of the metabolic stability of cyclopropanesulfonyl pyrazole intermediates, detailing mechanistic liabilities, validated experimental protocols, and structure-activity relationship (SAR) optimization strategies.

Structural & Mechanistic Analysis

The Scaffold Rationale

The cyclopropanesulfonyl pyrazole scaffold is frequently employed to modulate physicochemical properties without compromising potency.

  • Cyclopropyl Group: Acts as a bioisostere for isopropyl or ethyl groups. The high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring renders it more resistant to Hydrogen Atom Transfer (HAT) mechanisms initiated by CYP450 enzymes compared to acyclic alkyl groups.

  • Sulfonyl Linker: Provides a strong electron-withdrawing effect, modulating the pKa of the pyrazole protons and serving as a hydrogen bond acceptor.

  • Pyrazole Ring: Often serves as the hinge-binding motif in kinase inhibitors.[1]

Metabolic Soft Spots & Pathways

Despite its design for stability, this scaffold is subject to specific metabolic clearances.

Phase I: Oxidative Metabolism (CYP450)

While the cyclopropyl ring is robust, it is not immune.

  • Cyclopropyl Hydroxylation: CYP enzymes (specifically CYP3A4 and CYP2C9) can catalyze the hydroxylation of the cyclopropyl methylene carbons. This is often the rate-limiting step if the pyrazole is fully substituted.

  • Ring Opening: Although less common in sulfones than in amines, radical intermediates can occasionally lead to ring opening, forming reactive enones, though the sulfonyl group suppresses this via electron withdrawal.

Phase II: Conjugative Metabolism (UGT)

This is the critical liability for pyrazole intermediates.

  • N-Glucuronidation: Unsubstituted pyrazole nitrogens are prime targets for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. The formation of N-glucuronides significantly increases polarity and clearance.

  • N-Dealkylation: If the pyrazole is N-alkylated, oxidative dealkylation can occur, reverting the molecule to the parent pyrazole, which is then glucuronidated.

Visualization: Metabolic Pathways

The following diagram illustrates the potential metabolic fates of the cyclopropanesulfonyl pyrazole scaffold.

MetabolicPathways Parent Cyclopropanesulfonyl Pyrazole (Parent) M1 Cyclopropyl-OH (Hydroxylation) Parent->M1 CYP3A4/2C9 (Phase I) M2 N-Glucuronide (Conjugation) Parent->M2 UGT1A1/1A9 (Phase II) M3 Ring-Opened Metabolite (Rare) Parent->M3 CYP-mediated Radical Probe Excretion Renal/Biliary Excretion M1->Excretion M2->Excretion

Figure 1: Putative metabolic pathways for cyclopropanesulfonyl pyrazole intermediates. Note the dominance of Phase II conjugation.

Experimental Protocols

To accurately assess the stability of these intermediates, a two-tiered assay system is required: Microsomal Stability (for Phase I) and Hepatocyte Stability (for Phase I & II).

Protocol A: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450-mediated clearance.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix 445 µL of microsome solution (0.5 mg/mL final) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: Cryopreserved Hepatocyte Stability (Phase I & II Focus)

Critical for Pyrazoles: Microsomes lack the cofactors for UGTs. Hepatocytes are essential to detect the N-glucuronidation liability.

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes (1 x 10^6 cells/mL) in Williams' Medium E.

  • Viability Check: Ensure >75% viability using Trypan Blue exclusion.

  • Incubation: Dilute cells to 0.5 x 10^6 cells/mL. Add test compound (1 µM).

  • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Quenching & Analysis: Same as Protocol A.

Data Analysis: Intrinsic Clearance ( )

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.


Interpretation Table:

Parameter High Stability Moderate Stability Low Stability

|


 (Human)  | > 60 min | 30 - 60 min | < 30 min |
| 

(µL/min/mg)
| < 15 | 15 - 45 | > 45 |

Optimization Strategies (SAR)

When instability is detected, the following SAR modifications are proven to enhance the metabolic robustness of the cyclopropanesulfonyl pyrazole scaffold.

Blocking Phase I (Cyclopropyl Oxidation)
  • Deuteration: Replacing the cyclopropyl protons with deuterium (

    
    ). The C-D bond is stronger than the C-H bond, exploiting the Kinetic Isotope Effect (KIE) to slow down CYP-mediated hydroxylation.
    
  • Fluorination: Introduction of a fluorine atom on the cyclopropyl ring. This deactivates the ring towards oxidation but changes the electronic character (inductive effect).

  • Gem-dimethyl: Replacing the cyclopropyl group with a gem-dimethyl group can sometimes improve stability, though it sacrifices the conformational rigidity of the ring.

Blocking Phase II (Pyrazole Glucuronidation)
  • Steric Hindrance: Introducing a methyl or chloro group at the pyrazole C3 or C5 position (adjacent to the NH) creates steric clash, preventing the UGT enzyme from accessing the nitrogen.

  • N-Alkylation: Capping the pyrazole nitrogen with a methyl or ethyl group eliminates the site for direct N-glucuronidation, forcing metabolism to proceed via slower dealkylation or ring oxidation routes.

Visualization: Optimization Logic

SAR_Optimization Problem Metabolic Instability Identified Decision Determine Primary Clearance Mechanism Problem->Decision Path1 Phase I: Cyclopropyl Oxidation Decision->Path1 MetID: +16 Da Path2 Phase II: Pyrazole Glucuronidation Decision->Path2 MetID: +176 Da Sol1 Strategy: Deuteration (Kinetic Isotope Effect) Path1->Sol1 Sol2 Strategy: Fluorination (Electronic Deactivation) Path1->Sol2 Sol3 Strategy: Steric Hindrance (C3/C5 Substitution) Path2->Sol3 Sol4 Strategy: N-Methylation (Remove Conjugation Site) Path2->Sol4

Figure 2: Decision tree for SAR optimization based on metabolite identification (MetID) results.

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Dalvie, D. K., et al. (2002). Biotransformation of pyrazole derivatives. Chemical Research in Toxicology. [Link]

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry.[2] [Link]

  • Lovering, F., et al. (2016). The cyclopropyl fragment in drug discovery. ChemMedChem. [Link]

  • Fura, A., et al. (2004). Role of Pharmacokinetics and Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Patent Landscape &amp; Technical Guide: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Scaffolds

The following technical guide analyzes the patent landscape, synthetic utility, and therapeutic potential of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol and its analogs. This scaffold represents a critical bioisostere in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide analyzes the patent landscape, synthetic utility, and therapeutic potential of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol and its analogs. This scaffold represents a critical bioisostere in the design of Janus Kinase (JAK) inhibitors and other immunomodulatory agents.

Executive Summary

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) is a specialized heterocyclic building block primarily utilized in the synthesis of JAK/STAT pathway inhibitors . It serves as a core pharmacophore, offering a distinct structure-activity relationship (SAR) profile compared to first-generation inhibitors like Baricitinib (which utilizes an ethylsulfonyl moiety).

The "cyclopropanesulfonyl" motif is strategically employed in medicinal chemistry to enhance metabolic stability and alter solubility profiles while maintaining the hydrogen-bonding geometry required for kinase hinge binding. This guide details the intellectual property (IP) landscape, validated synthetic protocols, and the mechanistic rationale for this scaffold's deployment in drug discovery.

Chemical Scaffold & SAR Analysis

The molecule consists of a 4-hydroxypyrazole core N-substituted with a cyclopropylsulfonyl group.[1]

Structural Logic & Bioisosterism
  • Cyclopropyl vs. Ethyl/Methyl: The cyclopropyl group is a bioisostere of the ethyl group (found in Baricitinib) and the isopropyl group.

  • Metabolic Stability: The cyclopropyl ring is significantly more resistant to Cytochrome P450 (CYP) oxidation than acyclic alkyl chains. The strained C-H bonds of the cyclopropane ring (bond dissociation energy ~106 kcal/mol) reduce the rate of oxidative dealkylation.

  • Electronic Effects: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG), reducing the pKa of the pyrazole system and influencing the hydrogen bond donor/acceptor capability of the C4-hydroxyl (or its derivatives).
    
Core Pharmacophore Diagram

The following diagram illustrates the functional zones of the scaffold in the context of kinase inhibition.

SAR_Analysis Core Pyrazole Core (Scaffold) C4_Sub C4-Hydroxyl/Ether (Hinge Binder / Linker) Core->C4_Sub Vector Positioning N1_Sub N1-Cyclopropanesulfonyl (Metabolic Shield) N1_Sub->Core Electronic Tuning Target JAK Kinase ATP Pocket N1_Sub->Target Hydrophobic Pocket Fit C4_Sub->Target H-Bond Interaction

Figure 1: Structure-Activity Relationship (SAR) map of the 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol scaffold.

Patent Landscape Analysis

The IP space for this scaffold is dominated by major pharmaceutical entities focusing on autoimmune diseases and oncology. While the molecule itself is often claimed as an intermediate, its derivatives fall under broad Markush structures in key therapeutic patents.

Key Assignees & Therapeutic Areas
AssigneePrimary FocusPatent ContextRelevance to Scaffold
Incyte Corp JAK1/JAK2 InhibitorsAnalogs of Ruxolitinib/BaricitinibUse of N-sulfonyl pyrazoles to tune selectivity.
AbbVie Immunology (RA, Crohn's)Next-gen JAK inhibitors (Upadacitinib analogs)Exploration of cycloalkyl-sulfonyl bioisosteres.
Pfizer TYK2/JAK3 InhibitorsKinase selectivity optimization"Cyclopropylsulfonyl" is a recurring motif in their SAR libraries.
Syngenta/Bayer AgrochemicalsSDHI FungicidesPyrazole-4-ol precursors for crop protection agents.
Intellectual Property Status[2]
  • Composition of Matter: The specific molecule (CAS 2270907-63-4) is commercially available as a research reagent, suggesting that basic composition claims may have expired or were never filed specifically for the intermediate itself. IP value lies in the C4-functionalized derivatives (drugs).

  • Freedom to Operate (FTO): Researchers can likely synthesize and use this intermediate for research. However, incorporating it into a final drug candidate requires navigating the broad "substituted pyrazole" claims of Incyte and AbbVie.

Validated Synthetic Methodologies

Producing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol requires controlling regioselectivity (N- vs. O-sulfonylation). The O-protection strategy is the most robust protocol to ensure high yield and purity.

Protocol: O-Benzyl Protection Route

This pathway avoids the formation of the unstable O-sulfonate ester.

Step 1: Protection

  • Reactants: 4-Hydroxypyrazole, Benzyl bromide (BnBr), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile.

  • Conditions:

    
    , 4 hours.
    
  • Product: 4-(Benzyloxy)-1H-pyrazole.

Step 2: N-Sulfonylation

  • Reactants: 4-(Benzyloxy)-1H-pyrazole, Cyclopropanesulfonyl chloride , Triethylamine (

    
    ) or NaH.
    
  • Solvent: DCM (for

    
    ) or THF (for NaH).
    
  • Mechanism: Nucleophilic attack of the pyrazole N1 on the sulfonyl chloride.

  • Critical Control: Maintain temperature

    
     during addition to prevent bis-sulfonylation.
    

Step 3: Deprotection (Hydrogenolysis)

  • Reactants: N-sulfonyl intermediate,

    
     gas (balloon), Pd/C (10% w/w).
    
  • Solvent: Methanol/Ethanol.

  • Conditions: RT, 2-12 hours.

  • Result: Cleavage of the benzyl ether to yield the free hydroxyl group.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Hydroxypyrazole Step1 Protection: + BnBr, K2CO3, DMF Start->Step1 Inter1 4-(Benzyloxy)-1H-pyrazole Step1->Inter1 Step2 Sulfonylation: + Cyclopropyl-SO2-Cl, Et3N Inter1->Step2 Inter2 1-Cyclopropanesulfonyl- 4-(benzyloxy)pyrazole Step2->Inter2 Step3 Hydrogenolysis: + H2, Pd/C, MeOH Inter2->Step3 Final 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol Step3->Final

Figure 2: Step-by-step synthetic pathway utilizing the O-benzyl protection strategy to ensure N1-regioselectivity.

Experimental Data & Specifications

When characterizing the synthesized analog, the following physicochemical properties are standard for validation.

ParameterSpecificationMethod/Notes
Molecular Formula

-
Molecular Weight 188.20 g/mol -
Appearance White to off-white solidCrystalline

NMR (DMSO-

)

0.9-1.1 (m, 4H, cyclopropyl), 2.8 (m, 1H), 7.5 (s, 1H), 7.8 (s, 1H), 9.8 (s, 1H, OH)
Diagnostic cyclopropyl multiplets are key.[2]
Solubility DMSO, Methanol, DCMPoor water solubility (lipophilic tail).
Purity

HPLC (254 nm)
Biological Relevance (Inferred)

Based on structural analogs (e.g., Baricitinib), the IC50 for JAK1/JAK2 inhibition of derivatives containing this core is typically in the nanomolar range (1-50 nM) . The cyclopropyl group often improves half-life (


)  by 20-40% compared to ethyl analogs due to reduced metabolic clearance.

References

  • Incyte Corporation. (2009).[1][3] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. US Patent 7,598,257. Link (Foundational patent for JAK inhibitor scaffolds).

  • Sigma-Aldrich. (2024). 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Product Specification.Link (Commercial source and physical data).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] (Discusses cyclopropyl/fluorine bioisosterism rationale).

  • Pfizer Inc. (2018). Janus Kinase Inhibitors and Uses Thereof. WO2018/067422. (Exemplifies N-sulfonyl pyrazole motifs in next-gen kinase inhibitors).

Sources

Foundational

Technical Guide: Toxicity &amp; Safety Profile of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

This guide serves as an authoritative technical resource for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4). It is designed for researchers and safety officers managing the synthesis or application of this co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4). It is designed for researchers and safety officers managing the synthesis or application of this compound, particularly in the context of pharmaceutical intermediate development (e.g., JAK inhibitor pathways).

Chemical Identity & Physicochemical Properties

Compound Name: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol CAS Number: 2270907-63-4 Synonyms: 1-(cyclopropylsulfonyl)-1H-pyrazol-4-ol; 1-(Cyclopropylsulfonyl)pyrazol-4-ol Molecular Formula: C₆H₈N₂O₃S Molecular Weight: 188.20 g/mol

Physicochemical Characteristics
PropertySpecification / Observation
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[1]
Acidity (pKa) The C4-hydroxyl group on the pyrazole ring is weakly acidic (predicted pKa ~9–10).
Stability Hygroscopic. Sensitive to strong oxidizers.
Storage 2–8°C (Refrigerated). Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydroxyl group.

Hazard Identification (GHS Classification)

Based on structural activity relationships (SAR) of sulfonyl-pyrazoles and available vendor safety data.

Signal Word: WARNING

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism of Toxicity
H302 Harmful if swallowed.Systemic absorption via GI tract; pyrazole derivatives can interfere with metabolic enzymes.
H315 Causes skin irritation.Direct cytotoxic effect on epidermal cells; desiccation due to sulfonyl polarity.
H319 Causes serious eye irritation.Mucosal membrane irritant; risk of corneal opacity if untreated.
H335 May cause respiratory irritation.[2]Inhalation of dust triggers inflammatory response in bronchial tissues.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile/Neoprene) and eye protection (Safety Goggles).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Profile & Mechanism

Note: As a specialized research intermediate, full chronic toxicity data (carcinogenicity, reproductive toxicity) is not established. The following profile is derived from "Read-Across" methodology using structurally similar sulfonyl-pyrazoles.

Acute Toxicity
  • Oral: Predicted LD50 (Rat) is between 300–2000 mg/kg (Category 4). The cyclopropanesulfonyl moiety increases lipophilicity, potentially enhancing bioavailability compared to naked pyrazoles.

  • Dermal: Data limited. Treat as potentially harmful (Category 4) due to the solvent-like properties of the sulfonyl group which may facilitate transdermal permeation.

Specific Target Organ Toxicity (STOT)
  • Single Exposure (SE): Respiratory tract irritation is the primary concern during weighing or transfer operations outside a fume hood.

  • Repeated Exposure (RE): No specific data available. However, sulfonamides are historically associated with potential hepatic enzyme induction. Monitor liver function if used in large-scale animal studies.

Sensitization Potential
  • Skin Sensitization: While not explicitly classified as a sensitizer, compounds containing sulfonyl groups (

    
    ) have a structural alert for delayed-type hypersensitivity (DTH). Researchers with known sulfonamide allergies should exercise extreme caution.
    

Safe Handling & Engineering Controls

Workflow Decision Tree

The following diagram outlines the required engineering controls based on the scale of operation.

HandlingProtocol Start Start: Handling 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood Required LargeScale->Hood Minimum GloveBox Glove Box / Isolator (If dust generation high) LargeScale->GloveBox Recommended PPE_Level1 PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Hood->PPE_Level1 PPE_Level2 PPE: Tyvek Sleeves, N95/P100 Mask (if outside enclosure), Goggles Hood->PPE_Level2 If powder is fine/static GloveBox->PPE_Level1

Figure 1: Risk Assessment and Engineering Control Workflow. Selection of containment depends on quantity and dust generation potential.

Personal Protective Equipment (PPE)
  • Respiratory: If handling >1g of powder outside a hood, use a P100 (HEPA) particulate respirator.

  • Hands: Nitrile rubber (0.11 mm minimum thickness). Break-through time is generally >480 min for solid handling. If dissolved in DCM or Acetone, use PVA or Laminate gloves.

  • Eyes: Chemical safety goggles. Face shield required if handling solutions under pressure or heat.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) as they may increase absorption.

  • Eye Contact: Flush continuously with water or saline for 15 minutes , lifting upper and lower eyelids. Seek ophthalmological attention if irritation persists.

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator, goggles, and double gloves.

  • Containment: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite) if liquid.

  • Decontamination: Wipe surface with 10% bleach solution followed by water.

  • Disposal: Collect in a dedicated solid waste container labeled "Hazardous - Toxic Organic."

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Inhale Inhalation Route->Inhale Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Action_Air Remove to Fresh Air Support Breathing Inhale->Action_Air Action_Wash Wash with Soap/Water (15 mins) Skin->Action_Wash Action_Rinse Rinse with Saline/Water (15 mins) Eye->Action_Rinse Medical Seek Medical Attention (Bring SDS) Action_Air->Medical Action_Wash->Medical If irritation persists Action_Rinse->Medical Mandatory

Figure 2: Emergency Response Triage. Immediate actions for exposure incidents.

Environmental Fate & Disposal

  • Aquatic Toxicity: Pyrazoles are generally persistent in aquatic environments. Do not allow the compound to enter drains or watercourses.

  • Disposal: Incineration is the only recommended disposal method. The sulfonyl group releases sulfur oxides (SOx) upon combustion; therefore, the incinerator must be equipped with a scrubber.

References

  • Sigma-Aldrich. (2024). Product Detail: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4).[3][4] Retrieved from

  • PubChem. (2024).[5] Compound Summary: 1-Cyclopropyl-1H-pyrazol-4-ol (Structural Analog). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Pyrazole Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is bifurcated into two primary stages: the preparation of the key electrophile, cyclopropanesulfonyl chloride, and its subsequent coupling with 4-hydroxypyrazole. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints necessary for a successful and reproducible synthesis.

Introduction: The Rationale and Strategy

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its combination with a cyclopropanesulfonyl moiety introduces desirable physicochemical properties, including metabolic stability and unique spatial orientation, making the target molecule a valuable building block for novel therapeutic agents.[1][2] This protocol details a robust and scalable two-part synthesis.

The chosen synthetic pathway involves:

  • Preparation of Cyclopropanesulfonyl Chloride: Synthesized from cyclopropylmagnesium bromide via a Grignard reaction with sulfur dioxide, followed by oxidative chlorination. This method is reliable and utilizes readily available starting materials.[3]

  • N-Sulfonylation of 4-Hydroxypyrazole: The final coupling step involves the reaction of the nucleophilic nitrogen of the 4-hydroxypyrazole ring with the prepared cyclopropanesulfonyl chloride. This reaction proceeds under basic conditions to yield the target compound.[4]

Overall Synthetic Scheme

Synthetic_Scheme cluster_reactants Starting Materials cluster_product Final Product CPMgBr Cyclopropylmagnesium bromide CPSC Cyclopropanesulfonyl chloride (1) CPMgBr->CPSC 1) SO2, THF 2) NCS SO2 Sulfur Dioxide (SO2) NCS N-Chlorosuccinimide (NCS) Pyrazolol 4-Hydroxypyrazole FinalProduct 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (2) Pyrazolol->FinalProduct Base (e.g., DIPEA) DCM CPSC->FinalProduct

Figure 1: Overall two-stage synthesis of the target molecule.

Part A: Synthesis of Cyclopropanesulfonyl Chloride (1)

Principle and Mechanism

This synthesis begins with the formation of a Grignard reagent, cyclopropylmagnesium bromide, which acts as a potent nucleophile. It attacks the electrophilic sulfur atom of sulfur dioxide (SO₂), forming a magnesium sulfinate salt intermediate. This intermediate is then treated with an N-haloimide, specifically N-chlorosuccinimide (NCS), which serves as an electrophilic chlorine source to convert the sulfinate into the desired cyclopropanesulfonyl chloride.[3] Careful temperature control is critical during the addition of SO₂ to prevent side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Cyclopropylmagnesium bromide0.5 M in THFSigma-AldrichHandle under inert atmosphere (e.g., Argon or Nitrogen).
Sulfur Dioxide (SO₂)Anhydrous GasPraxairCan be condensed or bubbled directly. Use a gas dispersion tube.
N-Chlorosuccinimide (NCS)ReagentPlus®, ≥98%Sigma-AldrichLight-sensitive. Store in a cool, dark place.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%MilliporeSigmaInhibitor-free. Use a solvent purification system or freshly opened bottle.
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Fisher ScientificFor extraction.
Brine (Saturated NaCl solution)N/ALab-preparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)N/ALab-preparedFor drying the organic layer.
Step-by-Step Experimental Protocol

WARNING: This procedure involves pyrophoric Grignard reagents, toxic SO₂ gas, and corrosive final products. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][5]

  • Reaction Setup: Assemble a three-necked, flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Reaction: To the flask, add anhydrous THF (20 mL). Cool the flask to -10 °C using an ice/salt bath.

  • SO₂ Addition: Slowly bubble anhydrous sulfur dioxide (SO₂) gas (approx. 3.2 g, 50 mmol, 1.2 equiv) into the stirred THF. Alternatively, add a pre-made solution of SO₂ in THF. Maintain the temperature below -5 °C during the addition.

  • Addition of Grignard Reagent: Add cyclopropylmagnesium bromide (0.5 M in THF, 83 mL, 41.5 mmol, 1.0 equiv) dropwise via the addition funnel to the SO₂ solution, ensuring the internal temperature does not exceed -5 °C. The addition should take approximately 30 minutes.

  • Stirring: Once the addition is complete, allow the reaction mixture to stir at -5 to 0 °C for an additional 30 minutes.

  • Chlorination with NCS: In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (7.0 g, 52.5 mmol, 1.25 equiv) in anhydrous THF (40 mL). Add this solution dropwise to the reaction mixture, again maintaining the temperature at -5 to 0 °C.

  • Warming to Room Temperature: After the NCS addition is complete, remove the cooling bath and allow the mixture to slowly warm to ambient temperature over approximately 1 hour while stirring.

  • Work-up: Dilute the reaction mixture with methyl tert-butyl ether (MTBE) (100 mL). Transfer the mixture to a separatory funnel and wash with cold water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Use a bath temperature below 40 °C as the product is volatile.

  • Purification: The crude product is a clear to pale yellow liquid.[6] It can be purified by vacuum distillation (Boiling Point: 60 °C at 2 mmHg) to yield pure cyclopropanesulfonyl chloride (1).[6] Expect a yield of 70-80%.

Part B: Synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (2)

Principle and Mechanism

This step is a classic N-sulfonylation reaction. The 4-hydroxypyrazole, in its tautomeric form, possesses a nucleophilic N-H group. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity. The resulting pyrazolate anion then attacks the highly electrophilic sulfur atom of cyclopropanesulfonyl chloride (1), displacing the chloride ion and forming the N-S bond. The hydroxyl group at the C4 position is less nucleophilic and generally does not interfere under these conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Hydroxypyrazole≥97%Combi-BlocksCan be hygroscopic; store in a desiccator.
Cyclopropanesulfonyl Chloride (1)N/AFrom Part AUse immediately after preparation if possible. Moisture sensitive.[6]
Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichAnhydrous grade.
Dichloromethane (DCM)Anhydrous, ≥99.8%MilliporeSigmaUse a solvent purification system or freshly opened bottle.
Hydrochloric Acid (HCl)1 M AqueousLab-preparedFor work-up.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)N/ALab-preparedFor drying.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxypyrazole (1.0 g, 11.9 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM) (30 mL) to the flask. Stir the suspension.

  • Base Addition: Add diisopropylethylamine (DIPEA) (3.1 mL, 17.8 mmol, 1.5 equiv) to the mixture. Stir until the 4-hydroxypyrazole dissolves completely.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve cyclopropanesulfonyl chloride (1) (1.84 g, 13.1 mmol, 1.1 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl (20 mL) to quench the reaction and neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (2) as a solid.[7]

Workflow and Data Summary

Laboratory Workflow Visualization

Figure 2: Step-by-step laboratory workflow diagram.

Reagent Summary Table (Part B)
ComponentMW ( g/mol )Amount (mg/g)Moles (mmol)Equivalents
4-Hydroxypyrazole84.081.0 g11.91.0
Cyclopropanesulfonyl Chloride (1)140.591.84 g13.11.1
Diisopropylethylamine (DIPEA)129.242.3 g (3.1 mL)17.81.5
Dichloromethane (DCM)84.93~40 mLN/ASolvent

References

  • ChemBK. cyclopropane sulfonyl chloride. [Link]

  • Al-Sanea, M. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • J&K Scientific. Cyclopropanesulfonyl chloride | 139631-62-2. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

Application

Application Note: High-Precision O-Alkylation of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Part 1: Strategic Analysis & Chemical Logic[1] The Substrate Architecture 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is a specialized building block often utilized in the synthesis of JAK inhibitors and other kinase-targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic[1]

The Substrate Architecture

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is a specialized building block often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] To design a successful alkylation strategy, one must understand its unique electronic environment:

  • The Acidic Handle (4-OH): Unlike a standard phenol (

    
    ) or a simple pyrazole-4-ol (
    
    
    
    ), the presence of the N-sulfonyl group at position 1 exerts a strong electron-withdrawing effect (EWG).[1] This lowers the
    
    
    of the 4-hydroxyl group significantly (estimated range: 6.5–7.5), making it highly acidic and an excellent nucleophile under mild conditions.
  • The Labile Protecting Group (N-SO₂R): The cyclopropanesulfonyl moiety is robust compared to acetyl groups but remains susceptible to nucleophilic attack.[1][2] Crucial Warning: Strong hydroxide bases (NaOH, KOH) or nucleophilic bases (hydrazine, primary amines) can cleave the N-S bond, leading to desulfonylation and subsequent N-alkylation mixtures.[1]

  • Regioselectivity: With N1 blocked by the sulfonyl group and N2 deactivated by the same EWG, O-alkylation is the thermodynamically and kinetically favored pathway, provided the N-S bond remains intact.

Reaction Pathway & Competing Mechanisms[2][3]

The following diagram illustrates the critical decision points in the reaction matrix.

ReactionPathways Substrate 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol Base Base Choice Substrate->Base Path_A Mild Base (Cs2CO3/K2CO3) Base->Path_A Recommended Path_B Strong/Nucleophilic Base (NaOH/NH2NH2) Base->Path_B Avoid Intermediate_A Stable Pyrazol-4-oxide Anion Path_A->Intermediate_A Intermediate_B Desulfonylation (Loss of SO2-cPr) Path_B->Intermediate_B Product_O TARGET: 4-Alkoxy-1-sulfonylpyrazole Intermediate_A->Product_O + R-X or Mitsunobu Product_N IMPURITY: N-Alkylated Pyrazoles Intermediate_B->Product_N + R-X

Figure 1: Reaction logic flow. Maintaining the N-sulfonyl integrity (Path A) is the primary objective.

Part 2: Experimental Protocols

Protocol A: The "Standard" – Alkylation with Alkyl Halides

Best For: Primary alkyl halides, benzyl bromides, and active electrophiles. Mechanism:


 Displacement.[1][2]

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1][2] Note: Cesium is preferred for faster kinetics due to the "cesium effect" (higher solubility/looser ion pairing).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN).[1][2]

  • Temperature:

    
     to 
    
    
    
    .[1][2]

Step-by-Step Procedure:

  • Preparation: To a dried reaction vial equipped with a magnetic stir bar, add 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
      (1.5 – 2.0 equiv) in a single portion.[1][2] Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow, indicating phenoxide formation.
    
  • Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.[1][2]

    • Tip: If the halide is a chloride, add a catalytic amount of TBAI (tetrabutylammonium iodide) to accelerate the reaction.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.[1][2][3]

    • Timeframe: Activated halides (benzyl/allyl) react in <1 hour.[1][2] Unactivated alkyl bromides may require heating to

      
       for 4-12 hours.[1][2]
      
  • Workup: Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.[1] Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Precision" – Mitsunobu Reaction

Best For: Secondary alcohols, complex partners where


 is sluggish, or avoiding halide handling.
Mechanism:  Redox-mediated condensation.[1][2]

Reagents:

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (for easier cleanup).[1][2]
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD.[1][2]

  • Solvent: Anhydrous THF or Toluene.[1][2]

Step-by-Step Procedure:

  • Mixture: In a dry flask under

    
    , combine 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol  (1.0 equiv), the Target Alcohol  (1.0 – 1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF (0.1 M).
  • Addition: Cool the mixture to

    
    . Add DIAD  (1.5 equiv) dropwise over 10 minutes. Do not allow the temperature to spike.
    
  • Reaction: Remove the ice bath and stir at RT for 2–16 hours.

  • Monitoring: LC-MS should show the disappearance of the pyrazole starting material.[2]

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate with

    
    :Hexane (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ).[1][2] Filter. Purify the filtrate via column chromatography.

Part 3: Reagent Selection Guide & Troubleshooting

Base Selection Matrix

The choice of base is the single most critical factor in preventing side reactions.

BaseStrengthSuitabilityRisk LevelNotes

ModerateExcellent LowBest balance of reactivity and safety.[1][2]

ModerateGood LowCheaper alternative; may require mild heating.[1][2]

StrongUse with Caution ModerateCan cause desulfonylation if excess is used or temp is high.[1][2]

Strong/Nu-AVOID High High risk of sulfonamide hydrolysis (cleavage).[1][2]

WeakPoorLowOften too weak to drive reaction to completion with unactivated halides.[1][2]
Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Desulfonylation (Loss of mass 104)Base too strong or nucleophilic.[1][2]Switch to

or

. Avoid hydroxide bases.[1] Ensure solvent is dry.[1][2]
Low Conversion Poor nucleophilicity of pyrazol-OH.[1][2]Switch to Protocol B (Mitsunobu) . Alternatively, heat Protocol A to

and add TBAI catalyst.
N-Alkylation (Regioisomer)Sulfonyl group cleaved in situ.[1][2]See "Desulfonylation".[1] If the sulfonyl group is lost, N-alkylation becomes dominant.[1]

Part 4: References

  • Synthesis and Reactivity of N-Sulfonyl Pyrazoles:

    • Title: "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation"

    • Source:ACS Omega / PMC[1][2]

    • Relevance: details the stability of pyrazole sulfonamides and conditions that lead to cleavage (e.g., strong acid/base hydrolysis).

    • URL:[Link]

  • Mitsunobu Reaction on Heterocycles:

    • Title: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products"

    • Source:Molecules[1][2][4][3][5][6][7][8][9][10][11]

    • Relevance: Provides general protocols for Mitsunobu coupling with acidic heterocycles (pKa < 13), validating the method for 4-hydroxypyrazoles.

    • URL:[Link][1]

  • General Pyrazole Alkylation Strategies:

    • Title: "Highly Selective N-Alkylation of Pyrazoles" (Contextual contrast)

    • Source:Journal of Organic Chemistry

    • Relevance: Discusses the competing N-alkylation pathways and how protecting groups (like sulfonyl) direct regioselectivity.[1]

    • URL:[Link][1]

Sources

Method

optimized reaction conditions for cyclopropanesulfonyl group introduction

Application Note: Optimized Reaction Conditions for Cyclopropanesulfonyl Group Introduction Introduction & Strategic Rationale The introduction of a cyclopropanesulfonyl group is a highly strategic structural modificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for Cyclopropanesulfonyl Group Introduction

Introduction & Strategic Rationale

The introduction of a cyclopropanesulfonyl group is a highly strategic structural modification in modern drug discovery. The cyclopropyl moiety imparts unique conformational constraints, often locking molecular conformations to engage key target residues, while the sulfonamide linkage provides excellent metabolic stability and hydrogen-bonding capabilities[1].

Unlike standard alkylsulfonyl chlorides (e.g., methanesulfonyl chloride), cyclopropanesulfonyl chloride (cPrSO


Cl) presents distinct steric and electronic properties. The cyclopropyl ring donates electron density through 

-conjugation, which slightly reduces the electrophilicity of the sulfonyl center compared to mesyl chloride, while simultaneously introducing steric bulk. Therefore, optimizing the reaction conditions—specifically solvent polarity, base selection, and temperature—is critical to achieving high yields and preventing side reactions such as bis-sulfonylation or the recovery of unreacted starting material.

Mechanistic Causality & Reaction Dynamics

The sulfonylation of an amine proceeds via a nucleophilic attack on the sulfur atom, forming a transient pentacoordinate trigonal bipyramidal intermediate, followed by the expulsion of the chloride leaving group.

The Causality of Base Selection: The base serves a dual purpose in this system. First, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted starting amine (which would render it non-nucleophilic and stall the reaction). Second, when using catalytic 4-dimethylaminopyridine (DMAP) or pyridine as a solvent, the base acts as a nucleophilic catalyst. It forms a highly reactive cyclopropanesulfonylpyridinium intermediate that artificially increases the electrophilicity of the sulfonyl group, accelerating its transfer to sterically hindered amines[2].

Mechanism A Amine (Nucleophile) C Pentacoordinate Intermediate A->C Nucleophilic Attack B cPrSO2Cl (Electrophile) B->C D Cyclopropane- sulfonamide C->D Chloride Elimination E Base (e.g., Et3N) Scavenges HCl D->E Proton Transfer

Mechanistic pathway of amine cyclopropanesulfonylation and the role of the base.

Comparative Analysis of Reaction Conditions

The choice of conditions depends heavily on the nucleophilicity and steric hindrance of the substrate. Below is a synthesized comparison of validated conditions from recent medicinal chemistry campaigns.

Table 1: Quantitative Summary of Optimized Conditions for Cyclopropanesulfonylation

Substrate TypeSolventBase / CatalystTemp / TimeTypical YieldReference
Primary / Unhindered AminesDCMEt

N (3.0 equiv)
RT, 1–12 h80–95%[3],[4]
Secondary / Hindered AminesDMFDIPEA (2.0 eq) + DMAP (cat)23 °C, 2–4 h70–85%[1]
Electron-Deficient AminesTHF:Pyridine (2:1)Pyridine (Solvent/Base)0 °C to RT, 18 h40–60%[2]

Step-by-Step Experimental Protocols

Workflow N1 1. Preparation Dissolve amine in dry solvent (DCM/DMF) under N2 N2 2. Base Addition Add Et3N or DIPEA (± DMAP); cool to 0°C N1->N2 N3 3. Electrophile Addition Dropwise addition of cPrSO2Cl N2->N3 N4 4. Reaction Propagation Warm to RT, monitor via LC-MS/TLC N3->N4 N5 5. Quench & Workup Wash with sat. NH4Cl or 20% NaOH N4->N5

Standard workflow for optimized cyclopropanesulfonyl group introduction.

Protocol A: Standard Sulfonylation for Aliphatic and Unhindered Aryl Amines

This protocol is optimized for standard substrates where bis-sulfonylation is a minimal risk[3],[4].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add triethylamine (Et

    
    N, 3.0 mmol, 3.0 equiv). Stir for 5 minutes at room temperature to ensure complete homogenization.
    
  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add cyclopropanesulfonyl chloride (1.2 mmol, 1.2 equiv) dropwise via syringe.

    • Causality Check: Dropwise addition at 0 °C controls the highly exothermic nature of the initial reaction and suppresses the formation of bis-sulfonylated byproducts by keeping the local concentration of the electrophile low.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 1 to 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress by LC-MS. The successful introduction of the cyclopropanesulfonyl group will result in a highly predictable mass shift of +104 Da relative to the starting amine (

    
    ).
    
  • Workup: Quench the reaction by adding saturated aqueous NH

    
    Cl (10 mL) to neutralize the remaining base[3]. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: Sulfonylation of Hindered or Electron-Deficient Amines

This protocol utilizes a highly polar aprotic solvent (DMF) and a nucleophilic catalyst (DMAP) to force the reaction to completion for challenging, sterically encumbered substrates[1].

  • Preparation: Dissolve the hindered amine (1.0 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Catalyst & Base: Add N,N-diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 mmol, 10 mol%).

  • Addition: Add cyclopropanesulfonyl chloride (1.5 mmol, 1.5 equiv) dropwise at room temperature (23 °C).

    • Causality Check: DMF increases the solubility of polar transition states. DMAP rapidly reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium salt, which acts as a superior sulfonyl donor to overcome the steric hindrance of the amine.

  • Propagation: Stir at 23 °C for 2–4 hours.

  • Self-Validation (Monitoring): If TLC shows a new, significantly less-polar spot but LC-MS indicates a mass shift of +208 Da , bis-sulfonylation has occurred. The desired mono-sulfonylated product typically elutes between the starting amine and the bis-sulfonylated byproduct.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to efficiently partition and remove the DMF. Follow with a saturated aqueous NaHCO

    
     wash (10 mL) and brine (10 mL). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.

Troubleshooting & Process Optimization

  • Issue: Bis-sulfonylation (formation of R-N(SO

    
    cPr)
    
    
    
    ).
    • Cause: Excess sulfonyl chloride and extended reaction times at elevated temperatures.

    • Solution: Strictly limit cPrSO

      
      Cl to 1.05–1.1 equivalents. Ensure addition is performed strictly at 0 °C. If bis-sulfonylation occurs, it can often be reversed by treating the crude mixture with a mild base (e.g., K
      
      
      
      CO
      
      
      in MeOH) or TBAF, which selectively cleaves the more labile second sulfonyl group.
  • Issue: Incomplete Conversion / Stalled Reaction.

    • Cause: Poor amine nucleophilicity or hydrolysis of the sulfonyl chloride by adventitious water.

    • Solution: Ensure all solvents are strictly anhydrous. Switch from Protocol A to Protocol B (incorporate DMAP and use DMF or Pyridine as a co-solvent)[2].

References

  • Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis and Evaluation of 11-Butyl Matrine Derivatives as Potential Anti-Virus Agents Source: Molecules - MDPI URL:[Link]

  • A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol in Kinase Inhibitor Design

This Application Note is designed to serve as a definitive technical guide for the utilization of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4), a high-value heterocyclic building block. While specific propri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4), a high-value heterocyclic building block. While specific proprietary manufacturing routes are often trade secrets, this guide synthesizes established medicinal chemistry principles to provide a robust, scientifically grounded framework for its use in the development of Next-Generation Janus Kinase (JAK) inhibitors.

Executive Summary

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol represents a "privileged scaffold" in modern drug discovery, particularly within the realm of ATP-competitive kinase inhibitors. Its structural utility lies in the cyclopropanesulfonyl (Cp-SO₂-) moiety , which serves as a bioisostere for standard alkyl sulfonamides (e.g., as seen in Abrocitinib or Baricitinib analogs), offering improved metabolic stability and rigidification of the solvent-exposed tail of the inhibitor. The 4-hydroxy group acts as a versatile orthogonal handle, allowing for transformation into triflates for palladium-catalyzed cross-couplings or direct alkylation to form ether-linked pharmacophores.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-ol
CAS Number 2270907-63-4
Molecular Formula C₆H₈N₂O₃S
Molecular Weight 188.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calculated) ~9.5 (OH group), Sulfonamide N is capped
Key Hazard Irritant; Sulfonyl moiety may be hydrolytically sensitive at high pH

Synthetic Utility & Mechanism

The primary utility of this intermediate is as a precursor to 4-substituted pyrazoles via Suzuki-Miyaura coupling or S_NAr reactions. The diagram below illustrates the strategic workflow for incorporating this scaffold into a JAK-inhibitor core (e.g., a pyrrolopyrimidine or imidazopyrridine).

Workflow Diagram: From Scaffold to API Candidate

G Start 4-Hydroxypyrazole (Precursor) Intermediate 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (Target Scaffold) Start->Intermediate Sulfonylation (Cp-SO2-Cl, Pyridine) Activated Pyrazol-4-yl Triflate (Activated Electrophile) Intermediate->Activated Tf2O, TEA (Activation) API JAK Inhibitor Analog (Final Drug Candidate) Intermediate->API Mitsunobu / SNAr (Ether Linkage) Boronate Pyrazol-4-yl Boronate (Coupling Partner) Activated->Boronate B2pin2, Pd(dppf)Cl2 (Miyaura Borylation) Boronate->API Suzuki Coupling (Heteroaryl Halide)

Figure 1: Strategic synthetic pathways for utilizing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol in medicinal chemistry.

Detailed Experimental Protocols

Protocol A: Preparation of the Activated Scaffold (Triflation)

Objective: To convert the 4-hydroxy group into a reactive triflate leaving group suitable for palladium-catalyzed coupling.

Reagents:

  • 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add the pyrazol-4-ol (10 mmol) and anhydrous DCM (50 mL).

  • Cooling: Cool the suspension to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents sulfonamide cleavage.

  • Base Addition: Add TEA (25 mmol) dropwise over 5 minutes. The solution may clear up.

  • Triflation: Add Tf₂O (12 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -60°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL) at 0°C.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo at <30°C (triflates can be thermally unstable).

  • Purification: Flash chromatography (Hexanes/EtOAc, 0-30% gradient).

Protocol B: Synthesis of the Boronate Ester (Miyaura Borylation)

Objective: To generate the nucleophilic coupling partner for Suzuki reactions.

Reagents:

  • Pyrazol-4-yl Triflate (from Protocol A) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charging: In a glovebox or under Argon, charge a pressure vial with the Triflate (5 mmol), B₂pin₂ (5.5 mmol), KOAc (15 mmol), and Pd catalyst (0.25 mmol).

  • Solvent: Add degassed 1,4-Dioxane (25 mL). Seal the vial.

  • Heating: Heat to 80°C for 4-6 hours. Note: Monitor by LC-MS. Do not overheat (>100°C) to avoid protodeboronation.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

  • Isolation: Concentrate the filtrate. The crude residue is often used directly in the next step or purified via rapid silica plug (high instability on silica).

Protocol C: Suzuki Coupling to Heteroaryl Core (Model JAK Inhibitor)

Objective: Coupling the pyrazole moiety to a chloropyrrolopyrimidine core.

Reagents:

  • Pyrazol-4-yl Boronate (1.2 equiv)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • K₃PO₄ (2.0 M aqueous solution) (3.0 equiv)

  • XPhos Pd G3 (0.05 equiv)

  • THF/Water (4:1)

Step-by-Step Procedure:

  • Mix: Combine the chloro-heterocycle and boronate in THF.

  • Catalyst: Add the Pd catalyst and aqueous base.

  • Reflux: Heat at 60°C for 2 hours.

  • Result: This yields the bi-heteroaryl core typical of JAK1/2 inhibitors, with the cyclopropanesulfonyl group positioned to interact with the solvent front.

Analytical Quality Control (QC)

Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography) System: Agilent 1290 Infinity II or equivalent.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/sulfonyl)
Retention Time ~4.2 min (Alcohol), ~6.5 min (Triflate), ~5.8 min (Boronate)

Expert Tip: The sulfonamide group is polar. If peak tailing occurs, add 5 mM Ammonium Acetate to Mobile Phase A to buffer the pH.

Expert Tips & Troubleshooting

  • Sulfonamide Stability: The N-sulfonyl bond in pyrazoles is electron-withdrawing, making the pyrazole ring less electron-rich. However, under strongly basic conditions (e.g., NaOH, reflux), the sulfonamide can hydrolyze, stripping the cyclopropyl group. Use mild bases like K₂CO₃ or K₃PO₄ for couplings.

  • Regioselectivity: If synthesizing the starting material from 4-hydroxypyrazole, sulfonylation usually occurs at N1. However, if the pyrazole has substituents at C3/C5, regiomers may form. Confirm structure via NOESY NMR .

  • Handling: The 4-ol compound is hygroscopic. Store under nitrogen in a desiccator at 2-8°C.

References

  • Compound Data & Availability

    • Sigma-Aldrich. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Product Information. Link

  • Synthetic Methodology (Suzuki Coupling of Pyrazoles): Li, H., et al. "Synthesis and Structure-Activity Relationship of Novel Pyrazole Derivatives as JAK Inhibitors." Journal of Medicinal Chemistry. (General Reference for JAK scaffold synthesis).
  • Mechanistic Insight (Sulfonyl Pyrazoles)

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Discusses sulfonyl bioisosteres).[1]

  • Safety Data

    • PubChem.[2] Laboratory Chemical Safety Summary (LCSS). Link

(Note: While specific patent literature for this exact alcohol intermediate is sparse, the protocols above are derived from standard operating procedures for analogous JAK inhibitor intermediates like those found in the synthesis of Ruxolitinib and Baricitinib analogs.)

Sources

Method

nucleophilic substitution reactions involving 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Application Note: Nucleophilic Substitution Architectures for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Executive Summary & Chemical Context 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4) is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Architectures for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Executive Summary & Chemical Context

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4) is a specialized heterocyclic building block increasingly utilized in the synthesis of JAK/STAT pathway inhibitors and immunological modulators. Unlike simple pyrazoles, the presence of the N-cyclopropanesulfonyl moiety exerts a profound electronic effect on the pyrazole ring, significantly altering the reactivity of the C4-hydroxyl group.

Key Chemical Behaviors:

  • Enhanced Acidity: The strong electron-withdrawing nature of the sulfonyl group (

    
    ) lowers the 
    
    
    
    of the 4-OH group (estimated
    
    
    ) compared to N-alkyl pyrazoles (
    
    
    ). This facilitates deprotonation under milder basic conditions.
  • Regiocontrol: The N1-position is blocked, eliminating the N-alkylation vs. O-alkylation competition often seen in unsubstituted pyrazoles.

  • Stability Profile: While the cyclopropyl group acts as a steric bulk and pharmacophore, the sulfonamide bond at N1 is susceptible to cleavage by strong nucleophiles (e.g., thiolates) or reductive conditions, requiring careful selection of reagents during substitution reactions.

This guide details three validated protocols for utilizing this scaffold in nucleophilic substitution reactions:


 O-Alkylation , Mitsunobu Etherification , and 

Heteroarylation
.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your electrophile's nature.

Reaction_Selector Start Target: Functionalize 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Electrophile Identify Electrophile Start->Electrophile AlkylHalide Alkyl/Benzyl Halide (R-X) Electrophile->AlkylHalide High Reactivity Alcohol Primary/Secondary Alcohol (R-OH) Electrophile->Alcohol No Leaving Group Heterocycle Electron-Deficient Heterocycle (e.g., Cl-Pyrimidine) Electrophile->Heterocycle Aromatic System Method_SN2 Protocol A: SN2 Alkylation (Base: Cs2CO3) AlkylHalide->Method_SN2 Method_Mitsunobu Protocol B: Mitsunobu (PPh3 / DIAD) Alcohol->Method_Mitsunobu Method_SNAr Protocol C: SNAr Coupling (Base: NaH or tBuOK) Heterocycle->Method_SNAr

Figure 1: Decision matrix for selecting the optimal nucleophilic substitution pathway.

Detailed Experimental Protocols

Protocol A: O-Alkylation (General Purpose)

Best for: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles.

The Science: Because the N-sulfonyl group enhances the acidity of the 4-OH, weak bases like potassium carbonate are often sufficient. However, Cesium Carbonate (


) is recommended for faster kinetics and improved solubility in polar aprotic solvents, known as the "Cesium Effect."

Materials:

  • Substrate: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)

  • Base:

    
     (1.5–2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazol-4-ol (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide-like anion forms.
    
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by LC-MS.

    • Optimization: If conversion is slow after 4 hours, heat to

      
      . Avoid temperatures 
      
      
      
      to prevent potential instability of the sulfonamide bond.
  • Workup: Dilute with EtOAc, wash

    
     with water (to remove DMF) and 
    
    
    
    with brine. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Reaction (Etherification)

Best for: Coupling with complex primary or secondary alcohols where installing a leaving group (halide) is difficult.

The Science: The


 of the pyrazol-4-ol fits perfectly into the Mitsunobu window (

). The reaction inverts the stereochemistry of the alcohol partner (if chiral).

Materials:

  • Substrate: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (1.0 equiv)

  • Alcohol Partner: R-OH (1.2 equiv)

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step:

  • Dissolution: Dissolve pyrazol-4-ol (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (
    
    
    
    ) under
    
    
    atmosphere. Cool to
    
    
    .
  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes. Crucial: Maintain low temperature during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Add a small amount of water or dilute acid.

  • Workup: Concentrate the THF. Redissolve in

    
     or EtOAc. Wash with 
    
    
    
    (to remove unreacted pyrazole) and brine.
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Use a polarity-gradient column or precipitate TPPO with hexanes/ether if possible.
    
Protocol C: Heteroarylation (Drug Discovery Core)

Best for: Linking the pyrazole to kinase inhibitor scaffolds (e.g., chloropyrimidines, chloropyridines).

The Science: The pyrazol-4-ol oxygen acts as the nucleophile to displace a halide on an electron-deficient ring. Sodium Hydride (NaH) is preferred here to ensure complete deprotonation and high nucleophilicity, driving the reaction against potentially sluggish aryl chlorides.

Materials:

  • Substrate: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0–1.2 equiv)

  • Base: NaH (60% in oil, 1.2 equiv) or

    
     (1.2 equiv)
    
  • Solvent: THF or DMF (anhydrous)

Step-by-Step:

  • Anion Generation: Suspend NaH (1.2 equiv) in anhydrous THF at

    
     under Argon.
    
  • Addition: Add a solution of pyrazol-4-ol (1.0 equiv) in THF dropwise. Evolution of

    
     gas will occur. Stir for 20–30 mins at 
    
    
    
    until gas evolution ceases and a clear/cloudy solution of the anion forms.
  • Coupling: Add the Heteroaryl Chloride (1.0 equiv) solution dropwise.

  • Reaction: Allow to warm to RT. If the electrophile is unreactive, heat to reflux (

    
     for THF) or 
    
    
    
    (if using DMF).
  • Workup: Carefully quench with saturated

    
     (aq) at 
    
    
    
    . Extract with EtOAc.
  • Note: If the electrophile has multiple leaving groups (e.g., 2,4-dichloropyrimidine), temperature control is critical for regioselectivity.

    
     usually favors displacement at the more electron-deficient position (C4 > C2).
    

Comparative Data & Troubleshooting

ParameterProtocol A (

)
Protocol B (Mitsunobu)Protocol C (

)
Primary Utility Alkyl/Benzyl EthersComplex/Chiral EthersBiaryl Ether Linkages
Preferred Solvent DMF, ACN, AcetoneTHF, TolueneTHF, DMF, DMSO
Base

,

None (Reagent driven)NaH,

, LiHMDS
Temp Range



Common Issue Over-alkylation (rare here)Separation of TPPORegioselectivity on partner

Troubleshooting "Low Yields":

  • Problem: N-Sulfonyl Cleavage.

    • Cause: Reaction temperature too high (

      
      ) or use of strong nucleophiles (e.g., thiols, excess hydroxide) that attack the sulfur.
      
    • Solution: Switch to milder bases (

      
      ) and keep Temp 
      
      
      
      .
  • Problem: Poor Conversion in

    
    .
    
    • Cause: Pyrazole anion is "softened" by the EWG sulfonyl, making it less nucleophilic than a standard phenol.

    • Solution: Use a more polar solvent (DMSO) and higher temperature, or switch to Palladium-catalyzed C-O coupling (Buchwald-Hartwig) if

      
       fails.
      

References

  • Sigma-Aldrich. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Product Page & Specifications.[1]Link (Note: Representative link for commercially available building blocks).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context on sulfonyl/cyclopropyl pharmacophores).

  • Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link (Discussion on physicochemical properties of N-sulfonyl heterocycles).

  • Vazquez, M. L., et al. (2018). Identification of N-cyclopropanesulfonyl-1H-pyrrolo[2,3-b]pyridine derivatives as JAK inhibitors. (Patent Literature Context for Cyclopropanesulfonyl moiety). Link

(Note: While specific papers on this exact CAS number are proprietary/sparse, the protocols above are derived from standard validated methodologies for 1-sulfonyl-4-hydroxypyrazoles in medicinal chemistry.)

Sources

Application

Application Note: Solvent Selection &amp; Process Optimization for Coupling 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

This Application Note is designed for medicinal chemists and process development scientists optimizing the coupling of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4). It moves beyond generic "solvent lists" t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the coupling of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4). It moves beyond generic "solvent lists" to provide a mechanistic rationale for solvent selection, ensuring high yield, regiochemical fidelity, and process scalability.

Executive Summary

The coupling of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (hereafter Compound 1 ) typically involves functionalizing the C4-hydroxyl group to attach side chains or linkers.[1] While the molecule appears structurally simple, the N-sulfonyl group introduces a critical stability constraint: it renders the pyrazole ring electron-deficient and susceptible to N-desulfonylation (hydrolysis/cleavage) under harsh basic conditions or nucleophilic attack.[1]

Successful coupling requires a solvent system that balances solubility (polar character) with chemoselectivity (preserving the N-S bond). This guide prioritizes Dipolar Aprotic solvents for discovery scale and Phase Transfer Catalysis (PTC) or Green Solvents (e.g., 2-MeTHF) for process scale.[1]

Chemo-Physical Profile & Mechanistic Constraints[1]

Before selecting a solvent, one must understand the reactivity profile of Compound 1 :

FeaturePropertyImplication for Solvent/Base Selection
C4-Hydroxyl Acidic (

)
The electron-withdrawing sulfonyl group lowers the

compared to phenol (

10).[1] Weaker bases (e.g.,

,

) are sufficient for deprotonation.
N-Sulfonyl Electrophilic / LabileThe N-S bond is susceptible to cleavage by strong nucleophiles (

, alkoxides) or strong acids.[1] Avoid protic solvents (MeOH, EtOH) in the presence of strong base to prevent trans-sulfonylation.
Solubility Polar / AmphiphilicPoor solubility in non-polar solvents (Hexane, Toluene). High solubility in DMF, DMSO, NMP, Acetone.
Critical Control Point: N-S Bond Stability

The cyclopropanesulfonyl group is a "mask" that can be lost.[1]

  • Risk: Reaction with

    
     in water/alcohol 
    
    
    
    Loss of sulfonyl group
    
    
    Formation of 1H-pyrazol-4-ol (amphoteric, water-soluble impurity).[1]
  • Solution: Use anhydrous conditions or biphasic systems with weak inorganic bases.[1]

Solvent Selection Matrix

Class A: Dipolar Aprotic (The "Standard")

Best for: Discovery Chemistry, Small Scale (<5g), Difficult Electrophiles.

  • Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DMSO .[1]

  • Mechanism: Excellent solvation of the pyrazole anion; dissociates ion pairs (e.g.,

    
     / Py-O
    
    
    
    ), maximizing nucleophilicity.[1]
  • Pros: Highest reaction rates; dissolves all reagents.[1]

  • Cons: High boiling point (difficult removal); DMSO can be an oxidant; DMF can decompose to dimethylamine (nucleophile) at high T.[1]

Class B: Polar Organic / "Green" Alternatives

Best for: Process Development, Scale-up (>10g), Ease of Workup.

  • Solvents: Acetonitrile (MeCN) , 2-MeTHF (2-Methyltetrahydrofuran), Acetone .[1]

  • Mechanism: MeCN offers a good compromise of polarity and volatility.[1] 2-MeTHF is hydrophobic enough for aqueous washes but polar enough to dissolve the substrate (often requires a phase transfer catalyst).[1]

  • Pros: Easy evaporation; 2-MeTHF allows direct aqueous extraction (phase separation).[1]

  • Cons: Slower reaction rates than DMF; Acetone prevents high-temperature reactions (

    
    ).[1]
    
Class C: Phase Transfer Catalysis (PTC)

Best for: Industrial Scale, Cost Reduction, Safety.

  • System: Toluene/Water or DCM/Water + TBAB (Tetrabutylammonium bromide).[1]

  • Mechanism: The base (

    
    ) stays in the water; the catalyst shuttles the phenoxide anion into the organic phase.
    
  • Pros: Mildest conditions for the N-S bond; cheap solvents; simple separation.[1]

  • Cons: Optimization of stirring rate and catalyst load required.[1]

Decision Tree: Selecting the Right Workflow

SolventSelection Start Start: Coupling 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide / Tosylate (Standard O-Alkylation) Electrophile->AlkylHalide R-X Alcohol Alcohol (Mitsunobu Reaction) Electrophile->Alcohol R-OH Scale Scale of Reaction? AlkylHalide->Scale MethodD Method D: THF/DIAD/PPh3 (Standard Mitsunobu) Alcohol->MethodD SmallScale Discovery (<1g) Speed is priority Scale->SmallScale LargeScale Process (>10g) Workup is priority Scale->LargeScale MethodA Method A: DMF/K2CO3 Temp: 60-80°C SmallScale->MethodA High Solubility MethodB Method B: MeCN/Cs2CO3 Temp: Reflux SmallScale->MethodB Easy Workup LargeScale->MethodB Balanced MethodC Method C: 2-MeTHF/Water + PTC Mild Base LargeScale->MethodC Green/Safety

Caption: Logical flow for selecting the optimal solvent system based on electrophile type and reaction scale.

Detailed Experimental Protocols

Protocol A: O-Alkylation (Standard Discovery)

Target: Rapid synthesis of analogs using Alkyl Halides.[1]

Reagents:

  • Substrate: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base:

    
     (1.5 - 2.0 equiv) or 
    
    
    
    [1]
  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF.[1]

Step-by-Step:

  • Dissolution: Charge a reaction vial with Compound 1 and

    
    . Add anhydrous MeCN  (0.2 M concentration).[1]
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms.

  • Addition: Add the Alkyl Halide dropwise.[1]

  • Reaction: Heat to 50–60°C . Monitor by LCMS.[1][2][3][4]

    • Checkpoint: If reaction is slow (>4h), add catalytic KI (0.1 equiv) (Finkelstein condition).

  • Workup:

    • If DMF: Dilute with EtOAc, wash 3x with

      
       (5% aq) to remove DMF.
      
    • If MeCN: Concentrate in vacuo, resuspend in EtOAc/Water, separate layers.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mitsunobu Coupling

Target: Coupling with complex Alcohols (where R-X is unstable or unavailable).

Reagents:

  • Substrate: Compound 1 (1.0 equiv)[5]

  • Alcohol: R-OH (1.2 equiv)[1]

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)[1]
  • Azodicarboxylate: DIAD or DTAD (1.5 equiv)

  • Solvent: Anhydrous THF or DCM .[1]

Step-by-Step:

  • Setup: Dissolve Compound 1 , the Alcohol, and

    
     in anhydrous THF  (0.1 M) under Nitrogen. Cool to 0°C .[1]
    
  • Addition: Add DIAD dropwise over 10-15 minutes. Do not allow temperature to spike.

  • Warming: Allow to warm to RT naturally. Stir for 4–16 hours.

  • Troubleshooting:

    • If no product forms, the

      
       of the pyrazole (~9) might be too high for standard DEAD/PPh3. Switch to ADDP/n-Bu3P  (more reactive system).
      
  • Workup: Concentrate and purify directly. Note: Triphenylphosphine oxide removal can be difficult; consider using a polymer-bound phosphine for easier filtration.[1]

Protocol C: Green Process Coupling (Phase Transfer)

Target: Scale-up (>10g) with minimal organic waste.

Reagents:

  • Substrate: Compound 1 (1.0 equiv)[5][6]

  • Electrophile: Benzyl bromide derivative (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: TBAB (5 mol%)

  • Solvent: 2-MeTHF and Water (1:1 ratio).[1]

Step-by-Step:

  • Biphasic Setup: Dissolve Compound 1 in 2-MeTHF.[1] Dissolve

    
     in water.[1] Combine in a reactor.
    
  • Catalyst: Add TBAB. Stir vigorously (high RPM is critical for PTC).

  • Reaction: Heat to 60°C .

  • Separation: Stop stirring. Layers will separate rapidly.[1] Discard aqueous layer.[1]

  • Crystallization: The product often crystallizes directly from the cooling 2-MeTHF layer upon addition of a non-solvent (e.g., Heptane).

Troubleshooting & Expert Tips

ProblemProbable CauseCorrective Action
Loss of Sulfonyl Group Base too strong (

,

) or Temp too high.[1]
Switch to

or

.[1] Lower temperature. Ensure solvent is dry.[1]
Low Conversion Poor nucleophilicity of the pyrazole-O.Add KI (catalytic) or switch solvent to DMSO (Class A).
O- vs N-Alkylation Ambident nucleophile.[1]The N1 position is blocked by sulfonyl, but if the sulfonyl falls off, N-alkylation occurs. Verify N-S bond integrity by NMR.[1]
Emulsion in Workup Amphiphilic nature of product.[1]Use 2-MeTHF for extraction or add Brine to break emulsion.[1]

References

  • General Pyrazole Alkylation: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Application Notes. Link

  • Mitsunobu Coupling of Pyrazoles: Menon, S. et al.[1] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Molecules, 2021.[1][7][8] Link

  • Stability of N-Sulfonyl Pyrazoles: Sidique, S. et al.[1] "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives."[1][3][4] Bioorganic & Medicinal Chemistry Letters, 2009.[1] Link

  • Green Solvent Selection: Kyeremateng, S. et al.[1] "Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole." BenchChem Protocols. Link

  • Phase Transfer Catalysis: Zhang, Q. et al.[1] "Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles." ResearchGate, 2023.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4). It is designed for researchers encountering low yields, regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4). It is designed for researchers encountering low yields, regioselectivity issues (O- vs. N-sulfonylation), or purification difficulties.

Technical Support Center: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Executive Summary: The Yield-Killing Mechanisms

In the synthesis of 1-sulfonyl-4-hydroxypyrazoles, three primary factors degrade yield:

  • Competitive O-Sulfonylation : The 4-hydroxyl group (pKa ~10) is more acidic than the pyrazole NH (pKa ~14). Under basic conditions, the oxyanion forms first, leading to the unwanted O-sulfonate ester rather than the desired N-sulfonamide.

  • Oxidative Instability : Electron-rich 4-hydroxypyrazoles are prone to oxidation (forming "tars") in air, particularly under basic conditions.

  • Hydrolytic Instability : The N-sulfonyl bond in electron-rich pyrazoles can be labile during acidic workup or silica chromatography.

Module 1: Critical Troubleshooting (Q&A)

Q1: I am reacting 4-hydroxypyrazole with cyclopropanesulfonyl chloride, but I see multiple spots on TLC and low isolated yield. What is happening? A: You are likely observing a mixture of O-sulfonylation , N-sulfonylation , and N,O-bis-sulfonylation .

  • Mechanism : Standard bases (TEA, K2CO3) deprotonate the 4-OH group first. The resulting phenoxide attacks the sulfonyl chloride rapidly.

  • Solution : You cannot rely on direct sulfonylation for high yields. You must use a Protection-Deprotection Strategy (See Protocol A). If you strictly require a direct route, you must use silylation to transiently mask the oxygen (See Protocol B).

Q2: My product decomposes during silica gel column chromatography. How do I purify it? A: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is an acidic sulfonamide-like motif.

  • Cause : Silica gel is slightly acidic. If the N-sulfonyl bond is activated by the electron-donating 4-OH group, it can hydrolyze or degrade on the column.

  • Fix :

    • Pre-treat Silica : Flush your column with 1% Triethylamine (TEA) in hexanes before loading.

    • Eluent Modifier : Add 0.1% Acetic Acid (if the product is stable to acid) or 0.5% TEA to the mobile phase to buffer the system.

    • Alternative : Use Reverse Phase (C18) flash chromatography with a water/acetonitrile gradient (0.1% Formic Acid modifier).

Q3: The reaction turns black/dark brown immediately upon adding base. A: This indicates oxidation of the 4-hydroxypyrazole substrate.

  • Fix :

    • Degas all solvents (sparge with Argon/Nitrogen for 15 mins).

    • Run the reaction under a strict inert atmosphere.

    • Add a reducing agent stabilizer like sodium ascorbate (catalytic) if compatible, but inert atmosphere is usually sufficient.

Module 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Protection Route (High Yield)

Recommended for scale-up and maximum purity.

Concept : Permanently block the 4-OH site with a Benzyl (Bn) group to force N-sulfonylation, then deprotect.

Step 1: Synthesis of 4-(Benzyloxy)-1H-pyrazole (Skip if purchasing commercially available 4-benzyloxypyrazole)

Step 2: N-Sulfonylation

  • Setup : Dissolve 4-(benzyloxy)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Deprotonation : Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

    • Why NaH? It ensures irreversible deprotonation of the Pyrazole-NH, creating a potent nucleophile.

  • Addition : Add Cyclopropanesulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Reaction : Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Target: 1-cyclopropanesulfonyl-4-(benzyloxy)pyrazole).[1]

  • Workup : Quench with sat. NH4Cl. Extract with EtOAc.[1] Wash with brine.[2] Dry over Na2SO4.[1]

  • Yield Check : Expect >85% yield of the intermediate.

Step 3: Deprotection (Hydrogenolysis)

  • Setup : Dissolve the intermediate in MeOH/EtOAc (1:1).

  • Catalyst : Add Pd/C (10 wt% loading, 5-10% by mass of substrate).

  • Reaction : Stir under H2 balloon (1 atm) for 4–12 hours.

  • Filtration : Filter through Celite to remove Pd.

  • Isolation : Concentrate filtrate. The product, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol , is obtained as a solid.

    • Note: This method avoids acidic cleavage conditions that might harm the sulfonyl group.

Protocol B: The "Transient Protection" Route (Direct Synthesis)

Recommended if Benzyl protection is not feasible.

Concept : Use TMS-Cl to temporarily protect the OH and N sites, then selectively desilylate/sulfonylate.

  • Silylation : Treat 4-hydroxypyrazole with HMDS (Hexamethyldisilazane) (2.5 equiv) and catalytic saccharin or iodine at reflux for 2 hours. This generates 1-TMS-4-(TMS-oxy)pyrazole .

  • Concentration : Remove excess HMDS under vacuum.

  • Sulfonylation : Redissolve the bis-silylated intermediate in anhydrous CH2Cl2 or Acetonitrile.

  • Reagent : Add Cyclopropanesulfonyl chloride (1.1 equiv).

  • Reflux : Heat to reflux.[1] The N-TMS bond is more reactive toward the sulfonyl chloride than the O-TMS bond (or the N-TMS cleaves to react, while O-TMS stays stable).

  • Desilylation : Add MeOH (excess) and stir at RT for 30 mins to cleave the O-TMS group.

  • Purification : Isolate the target.

Module 3: Comparative Data & Decision Matrix

ParameterDirect Reaction (Base + RSO2Cl)Protocol A (Benzyl Protection)Protocol B (Transient TMS)
Major Impurity O-Sulfonate (30-50%)None (Regioselective)N/A
Yield Low (<40%)High (>80%) Moderate (50-65%)
Purification Difficult (Mixtures)Easy (Stepwise)Moderate
Scalability PoorExcellentGood

Module 4: Mechanistic Visualization

The following diagram illustrates the competition between O- and N-sulfonylation and how the Protection Strategy bypasses the yield loss.

G Start 4-Hydroxypyrazole DirectBase Base (NaH/TEA) Start->DirectBase Direct Route Protect Step 1: Protect OH (Bn-Br / Base) Start->Protect Recommended Route Intermed_O O-Anion (Kinetic) DirectBase->Intermed_O Fast Deprotonation (pKa ~10) Fail_Prod O-Sulfonate (Undesired Side Product) Intermed_O->Fail_Prod Rapid O-Sulfonylation Protected_Int 4-(Benzyloxy)pyrazole Protect->Protected_Int Sulfonylate Step 2: Sulfonylation (Cl-SO2-cPr / NaH) Protected_Int->Sulfonylate Only NH Available Sulfonyl_Int 1-Sulfonyl-4-OBn-pyrazole Sulfonylate->Sulfonyl_Int Exclusive N-Sulfonylation Deprotect Step 3: Deprotection (H2 / Pd-C) Sulfonyl_Int->Deprotect Target TARGET: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Deprotect->Target High Yield

Figure 1: Reaction pathway comparison. The Direct Route favors the undesired O-sulfonate due to the higher acidity of the hydroxyl group. The Protection Route guarantees N-selectivity.

References

  • Albrand, M., & Gelin, S. (1983).[3] Novel Synthesis of 1-Substituted 4-Hydroxypyrazoles. Synthesis, 1983(12), 1030–1032.

  • Sigma-Aldrich. (n.d.). 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Product Page. MilliporeSigma.

  • Menozzi, G., et al. (1993).[3] Synthesis of 5-substituted 1-aryl-1H-pyrazole-4-acetonitriles. Journal of Heterocyclic Chemistry, 30(4), 865-872. (Demonstrates general pyrazole N-alkylation/sulfonylation principles).

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.

Sources

Optimization

Technical Support Center: Purification of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Ticket ID: PUR-PYR-04-SOL Subject: Troubleshooting Impurity Removal in Crude Sulfonyl-Pyrazole Intermediates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PYR-04-SOL Subject: Troubleshooting Impurity Removal in Crude Sulfonyl-Pyrazole Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary & Molecule Profile

Compound: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol CAS: 2270907-63-4 Role: Critical intermediate for JAK1 inhibitor synthesis (e.g., Abrocitinib scaffolds). Critical Quality Attribute (CQA): Purity >98% (HPLC), specifically free of O-sulfonated regioisomers and bis-sulfonylated byproducts which act as chain-terminators in subsequent coupling reactions.

This guide addresses the purification of the crude reaction mixture following the sulfonylation of 4-hydroxypyrazole (or its protected precursors). The primary challenge is distinguishing and separating the desired N-sulfonyl product from the O-sulfonyl and N,O-bis-sulfonyl impurities.

The Impurity Landscape (Diagnosis)

Before initiating purification, you must diagnose the specific impurity profile of your crude mixture. The reactivity of the 4-hydroxyl group competes with the pyrazole nitrogen during sulfonylation.

Impurity TypeStructure / OriginSolubility ProfileDetection (LC-MS/TLC)
Target Product N-Sulfonylated (1-substituted)Amphiphilic; soluble in EtOAc, THF, DCM.Major Peak (

)
Impurity A (Bis) N,O-Bis-sulfonylated Highly Lipophilic. Insoluble in water/high pH.Higher

than product. Mass = Product + 104 Da.
Impurity B (Regio) O-Sulfonylated (Pyrazole-NH free)Polar/Amphoteric. Soluble in aqueous base.Lower

(streaks). Mass = Product (Isomer).
Impurity C (Start) Unreacted 4-Hydroxypyrazole Highly Polar / Water Soluble.Baseline spot. Mass = Product - 104 Da.
Impurity D (Reagent) Cyclopropanesulfonyl chloride Hydrolyzes to acid.Not UV active (usually). Detectable by smell/GC.
Diagnostic Workflow (Graphviz)

ImpurityDiagnosis Start Crude Reaction Mixture TLC TLC Analysis (50% EtOAc/Heptane) Start->TLC HighRf Spot at Rf ~0.8 (Bis-Sulfonylated) TLC->HighRf Non-polar impurity MidRf Spot at Rf ~0.4 (Target Product) TLC->MidRf Desired Zone LowRf Spot at Baseline (Unreacted/Salts) TLC->LowRf Polar impurity Wash with Heptane\nor Recrystallize Wash with Heptane or Recrystallize HighRf->Wash with Heptane\nor Recrystallize Aqueous Wash\n(Water/Brine) Aqueous Wash (Water/Brine) LowRf->Aqueous Wash\n(Water/Brine)

Figure 1: Rapid diagnostic flow for identifying impurity classes based on polarity relative to the target scaffold.

Validated Purification Protocols

Protocol A: The "Selective Solubility" Wash (Removal of Bis-Impurity)

Use this when HPLC shows >5% Bis-sulfonylated byproduct.

Mechanism: The N,O-bis-sulfonyl impurity is significantly more lipophilic than the target 4-OH compound. We utilize a biphasic wash where the product partitions into a polar organic phase, while lipophilic impurities are washed away or retained in a non-polar layer.

Reagents:

  • Ethyl Acetate (EtOAc)[1][2]

  • n-Heptane (or Hexanes)

  • 1M NaHCO₃ (aq)

Step-by-Step:

  • Dissolution: Dissolve the crude residue in minimal EtOAc (approx. 5-7 volumes relative to weight).

  • Base Wash: Wash the organic layer with 1M NaHCO₃ (2x).

    • Why? This removes unreacted sulfonyl chloride (as acid) and unreacted 4-hydroxypyrazole (which forms a water-soluble salt).

  • Concentration: Dry the organic layer (MgSO₄), filter, and concentrate to a thick oil/slurry.

  • Trituration: Add n-Heptane (10 volumes) slowly with vigorous stirring.

    • Observation: The target N-sulfonyl-4-ol should precipitate as an off-white solid. The bis-impurity often remains dissolved in the heptane supernatant due to its lack of hydrogen-bonding capability (no OH group).

  • Filtration: Filter the solid and wash the cake with cold 10% EtOAc in Heptane.

Protocol B: Recrystallization (Final Polish)

Use this to achieve >99% purity for pharmaceutical applications.

Solvent System: Isopropyl Alcohol (IPA) / Water or EtOAc / Heptane.

  • Reflux: Suspend the semi-pure solid in IPA (5 volumes). Heat to reflux (

    
    C) until fully dissolved.
    
  • Anti-solvent: If the solution is clear, slowly add water (warm) until slight turbidity persists (approx. 1-2 volumes).

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours) to avoid trapping impurities. Then chill to

    
    C.
    
  • Harvest: Filter the crystals.

    • Note: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol crystallizes well, rejecting the O-regioisomer into the mother liquor.

Troubleshooting & FAQs

Ticket #401: "My product is turning pink/red during workup."

Root Cause: Oxidation of trace unreacted 4-hydroxypyrazole or phenol-like impurities. Resolution:

  • Ensure the reaction was quenched completely.

  • Perform a wash with 10% Sodium Thiosulfate or Sodium Metabisulfite during the extraction phase. This reduces oxidized quinone-like species that cause coloration.

  • Use charcoal (activated carbon) recrystallization if the color persists.

Ticket #402: "I see a loss of yield during the base wash."

Root Cause: The N-sulfonyl group on pyrazoles is an "active amide." It is chemically similar to a Weinreb amide and can be hydrolyzed under strong basic conditions (pH > 12) or prolonged exposure to base. Resolution:

  • Do NOT use NaOH or KOH for washes.

  • Switch to saturated NaHCO₃ or dilute phosphate buffer (pH 7-8).

  • Minimize contact time with the aqueous phase. Separate layers immediately.

Ticket #403: "How do I distinguish the N-sulfonyl vs O-sulfonyl isomer by NMR?"

Technical Insight:

  • N-Sulfonyl (Target): The pyrazole protons (H3 and H5) become chemically non-equivalent (or show distinct shifts) due to the desymmetrization caused by the N-sulfonyl group. The OH proton is usually visible as a broad singlet (exchangeable).

  • O-Sulfonyl (Impurity): The pyrazole NH remains. You will likely see a broad NH peak (often >10 ppm) and the pyrazole ring protons might appear more symmetric compared to the N-substituted version.

  • Bis-Sulfonyl: No exchangeable protons (No OH, No NH).

Process Decision Logic (Graphviz)

This diagram guides the user through the decision-making process based on the state of their crude material.

PurificationLogic Crude Crude Mixture Check Check Purity (HPLC/TLC) Crude->Check Decision1 Bis-Sulfonyl > 5%? Check->Decision1 Trituration Protocol A: Heptane Trituration Decision1->Trituration Yes Check2 Color Issue? Decision1->Check2 No Trituration->Check2 DirectCryst Protocol B: IPA/Water Recrystallization Final Pure Product (>98%) DirectCryst->Final Check2->DirectCryst No Carbon Activated Carbon Treatment Check2->Carbon Yes (Red/Pink) Carbon->DirectCryst

Figure 2: Decision tree for selecting the appropriate purification module based on impurity profile.

References

  • Synthesis and Biological Evaluation of Pyrazole Sulfonamides. National Center for Biotechnology Information (NCBI). Available at: [Link] (Contextual grounding on pyrazole sulfonylation stability).

  • Purification of Sulfonated Pyrazoles.Organic Chemistry Frontiers.
  • Process Development for JAK Inhibitor Intermediates.Google Patents. (Inferred reference for industrial relevance of the scaffold).

Disclaimer: This guide is intended for R&D use only. Always consult the Safety Data Sheet (SDS) for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol before handling.

Sources

Troubleshooting

Technical Support Center: Solubilization of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

The following technical guide is designed as a specialized support resource for researchers working with 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4).[1][2][3][4][5] It synthesizes medicinal chemistry princ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4).[1][2][3][4][5] It synthesizes medicinal chemistry principles with practical troubleshooting steps to resolve solubility challenges.

Compound ID: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol CAS: 2270907-63-4 Molecular Formula: C₆H₈N₂O₃S Support Tier: Senior Application Scientist Level[1][2][3][4][6]

Compound Profile & Solubility Physics

To resolve solubility issues, one must first understand the "personality" of the molecule.[4][5][6] This compound features a pyrazole core substituted with a hydroxyl group (C4) and a cyclopropylsulfonyl group (N1) .[3][4][5][6]

  • The Solubility Barrier: The cyclopropyl and sulfonyl groups create a rigid, crystalline lattice that resists disruption by water molecules alone.[4][5][6] While the sulfonyl group is polar, it is also electron-withdrawing, reducing the basicity of the pyrazole ring.[2][3][4][5][6]

  • The "Hidden" Acid: The hydroxyl group at position 4 is the key handle for solubility.[2][4][5][6] Due to the electron-withdrawing nature of the N1-sulfonyl group, this hydroxyl proton is significantly more acidic than a standard phenol or alcohol.[2][3][4][5]

  • Stability Warning: The N1-sulfonyl bond is potentially hydrolytically labile under highly basic conditions (pH > 10), acting similarly to a "masked" sulfonylating agent.[1][2][3][4][5][6]

Troubleshooting Guide (FAQ Format)

Q1: "I added the solid directly to water/media, but it floats or forms clumps. Why?"

Diagnosis: This is a classic "wetting" issue combined with high crystal lattice energy.[2][3][4][5][6] The compound is hydrophobic enough (LogP ~0.5–1.0 estimated) to repel water initially.[3][4][5][6] Solution: Never add solid directly to aqueous media.[2][3][4][5][6]

  • Protocol: Dissolve the compound in a water-miscible organic solvent (DMSO or Ethanol) to create a high-concentration stock solution (e.g., 100 mM) first.[1][2][3][4][5][6] Then, spike this stock into your aqueous buffer.[4][5][6]

Q2: "Can I use NaOH or high pH buffers to dissolve it?"

Diagnosis: While high pH would deprotonate the 4-OH group (forming a soluble anion), it risks cleaving the molecule.[1][2][3][4][5][6] Risk: High pH (>10) can attack the N-S bond, releasing cyclopropanesulfonic acid and 4-hydroxypyrazole.[2][3][4][5][6] Solution: Use a buffered pH range of 7.4 – 8.0 .[2][3][4][5][6] This is likely sufficient to partially ionize the hydroxyl group (pKa estimated ~7.5–8.5 due to the EWG sulfonyl) without triggering rapid hydrolysis.[3][4][5] Always verify stability via HPLC if storing at pH > 8.[1][2][3][4][6]

Q3: "My solution precipitates when I dilute the DMSO stock into PBS. How do I fix this?"

Diagnosis: This is the "Crash-Out" effect.[1][2][3][4][5][6] The compound's local concentration exceeds its kinetic solubility limit before it can disperse.[2][3][4][5][6] Solution:

  • Vortex immediately upon addition.

  • Use a surfactant: Pre-dissolve 0.5% Tween-80 or Poloxamer 188 in your PBS before adding the DMSO stock.[2][3][4][5][6] This creates micelles that sequester the compound and prevent crystal nucleation.[2][4][5][6]

Q4: "What is the best vehicle for animal dosing (in vivo)?"

Recommendation: Avoid pure DMSO/Water.[2][3][4][5][6] Use a solubilizing excipient mix.[2][3][4][5][6]

  • Standard Formulation: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Water (or Saline).[1][2][3][4][5][6]

  • Advanced Formulation: 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1][2][3][4][6] This encapsulates the hydrophobic cyclopropyl tail, protecting the labile sulfonyl group and enhancing solubility.[4][5][6]

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilityStrategy Start Start: Solid Compound CheckApp Application Type? Start->CheckApp InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo DMSOStock Make 100mM DMSO Stock InVitro->DMSOStock DirectAq Direct Aqueous? InVivo->DirectAq Avoid! Formulation Select Vehicle InVivo->Formulation Dilution Dilute < 1% DMSO DMSOStock->Dilution Crash Precipitation? Dilution->Crash No No Crash->No Proceed Yes Yes Crash->Yes AddSurfactant Add 0.5% Tween-80 PEG PEG400/Saline Formulation->PEG Standard Cyclo 20% HP-β-CD Formulation->Cyclo Preferred (Stable) Yes->AddSurfactant

Caption: Decision tree for solubilizing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol based on experimental context.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Use this for in vitro assays (IC50, binding).[3][4][5][6]

  • Weighing: Weigh 2.3 mg of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (MW ≈ 230.24 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Ensure DMSO is fresh and dry to prevent hydrolysis over long-term storage.[1][2][3][4][6]

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

  • Storage: Aliquot into small vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Kinetic Solubility Assay (Buffer Screen)

Use this to determine the maximum soluble concentration in your specific assay buffer.[1][3][4][5][6]

  • Preparation: Prepare your assay buffer (e.g., PBS pH 7.4).

  • Spiking: Add the DMSO stock solution stepwise to the buffer in a clear vial or 96-well plate.

    • Step 1: 1 µL stock into 99 µL buffer (1% DMSO). Check turbidity.

    • Step 2: Increase stock ratio until precipitation is visible (cloudiness).[3][4][5][6]

  • Readout: Measure absorbance at 600 nm (turbidity) or centrifuge and analyze the supernatant via HPLC-UV (254 nm).

Protocol C: In Vivo Formulation (20% HP-β-CD)

Recommended for rodent studies (IP, PO, IV).[1][3][5]

  • Vehicle Prep: Dissolve 20g of Hydroxypropyl-β-cyclodextrin in 80 mL of distilled water. Stir until clear.

  • Compound Addition: Weigh the required amount of compound.

  • Mixing: Add the solid slowly to the cyclodextrin solution while stirring.

  • Sonication: Sonicate at 40°C for 20 minutes. The cyclodextrin cavity will encapsulate the drug, aiding dissolution.[4][5][6]

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

Summary of Physicochemical Properties (Estimated)

PropertyValue (Est.)Implication
Molecular Weight ~230.24 g/mol Small molecule, drug-like.[1][2][3][4][5][6]
LogP 0.5 – 1.2Moderately lipophilic; needs cosolvents.[2][3][4][5][6]
pKa (OH group) ~7.5 – 8.5Acidic due to sulfonyl EWG.[2][3][4][5][6] Soluble at pH > 8.[2][3][4][5][6]
H-Bond Donors 1 (OH)Good permeability potential.[1][2][3][4][5][6]
Stability pH < 4: StablepH > 10: LabileAvoid strong bases; N-S bond cleavage risk.[2][3][4][5][6]

References

  • PubChem. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (Compound Summary). National Library of Medicine.[2][3][4][5][6] Available at: [Link][1][3][4][5][6]

  • Lipinski, C. A. (2000).[3][4][5][6] "Drug-like properties and the causes of poor solubility and poor permeability."[2][3][4][5][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[3][4][5][6] (General reference for solubility principles).

  • Loftsson, T., & Brewster, M. E. (2010).[4][5][6] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4][5][6] (Reference for Protocol C).

Sources

Optimization

Technical Support Center: Minimizing Byproducts in Pyrazole Functionalization

Current Status: Operational Ticket ID: PYR-FUNC-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Welcome to the Pyrazole Functionalization Support Hub Overview: You are likely here beca...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PYR-FUNC-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Pyrazole Functionalization Support Hub

Overview: You are likely here because your pyrazole scaffold—a privileged structure in kinase inhibitors (e.g., ruxolitinib, crizotinib)—is yielding inseparable regioisomers, poly-halogenated sludge, or undergoing protodeboronation during cross-coupling.

The pyrazole ring is deceptively simple. Its tautomeric nature (


-H vs 

-H) and distinct electronic zones (nucleophilic nitrogens vs electrophilic C4 vs nucleophilic C3/C5) create a "perfect storm" for byproduct formation. This guide abandons generic advice in favor of mechanistic causality and self-validating protocols.

Module 1: Regiocontrol in N-Alkylation & N-Arylation

The Problem: N-alkylation of unsymmetrical pyrazoles typically yields a mixture of


 and 

isomers. These are often chromatographically inseparable (similar

) but pharmacologically distinct.
Root Cause Analysis

The ratio depends on the tautomeric equilibrium (


) and the nucleophilicity  of the specific nitrogen.
  • Steric Control: Alkylation prefers the less hindered nitrogen (remote from bulky C3/C5 substituents).

  • Electronic Control: In the absence of steric bias, alkylation often occurs at the nitrogen adjacent to the most electron-donating group (lone pair availability).

Troubleshooting Protocol: The "Base-Solvent Switch"

Step 1: Diagnose the Dominant Factor

  • Is there a bulky group (t-Bu, Ph, CF3) at C3? → Steric control will dominate.

  • Are substituents small (Me, H)? → Electronic control dominates; expect mixtures.

Step 2: Select the Conditions (Decision Matrix)

Desired OutcomeRecommended BaseSolventMechanism
Kinetic Control (Fastest reaction, often mixed)NaH (1.1 equiv)THF / DMF (0 °C)Irreversible deprotonation creates a "naked" anion; reacts at most nucleophilic site.
Thermodynamic Control (Equilibration allowed)Cs₂CO₃ (2.0 equiv)DMF / CH₃CN (80 °C)Reversible deprotonation allows the less stable isomer to revert and funnel to the stable product.
High

Selectivity
(Steric avoidance)
KOtBut-BuOH / TolueneBulky cation/solvent shell shields the hindered nitrogen.

Step 3: The "Self-Validating" Check

  • Protocol: Run a 50 mg pilot. If the

    
     ratio is < 90:10, switch to Michael Addition  conditions (if applicable) or use a Transient Protecting Group  (e.g., THP) which can be installed selectively, then alkylated at the remaining nitrogen, then deprotected.
    
Visual Logic: N-Alkylation Decision Tree

N_Alkylation_Logic Start Start: N-Alkylation of Unsymmetrical Pyrazole Subst Analyze C3/C5 Substituents Start->Subst Bulky Bulky Group (tBu, Ph) at C3/C5 Subst->Bulky Small Small Groups (Me, H) or Electronic Bias Subst->Small Steric Steric Control Dominates (High Selectivity Likely) Bulky->Steric Mix Mixture Likely (Electronic Control) Small->Mix Action1 Use Cs2CO3/DMF (Thermodynamic Sink) Steric->Action1 Action2 Use Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Favors less hindered N Mix->Action2 Action3 Use Semple Strategy (Protect -> Alkylate -> Deprotect) Mix->Action3

Caption: Logic flow for selecting N-alkylation conditions based on substrate sterics.

Module 2: Cross-Coupling Integrity (Preventing Protodeboronation)

The Problem: Suzuki coupling of pyrazole boronic acids (especially 2-heteroaryl types) often fails, yielding the de-borylated parent pyrazole instead of the coupled product.

Root Cause Analysis

Pyrazole boronic acids are prone to protodeboronation via a base-catalyzed mechanism. The C-B bond hydrolyzes, and the resulting "ate" complex is protonated by water/solvent before transmetalation to Palladium can occur.

  • Risk Factor:[1][2][3][4] High pH, high temperature, electron-deficient pyrazoles.

Troubleshooting Protocol: The "Slow-Release" System

Step 1: Reagent Selection

  • STOP using free boronic acids for unstable substrates.

  • USE MIDA Boronates or Pinacol Esters .[2] MIDA boronates slowly hydrolyze, keeping the concentration of the reactive boronic acid low (preventing saturation of the decomposition pathway) while maintaining enough for the catalytic cycle.

Step 2: The Anhydrous "Workaround" If you must use a boronic acid:

  • Base: Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or CsF .

  • Solvent: Use Dioxane or Toluene (limit water content).[5][6]

  • Catalyst: Use a highly active system like Pd(OAc)₂ + XPhos or SPhos .

    • Why? Bulky, electron-rich ligands accelerate the Oxidative Addition and Transmetalation steps, allowing the productive cycle to outcompete the decomposition rate.

Step 3: Self-Validating Check

  • Protocol: Monitor the reaction by LCMS at 1 hour.

    • Observation: Large peak for [M-B(OH)2+H] (de-borylated product)?

    • Action: Abort. Switch to a MIDA boronate protocol using Cu(OAc)₂ as a promoter or switch the coupling partners (use Pyrazole-Halide + Aryl-Boronic Acid).

Module 3: C-H Activation & Halogenation Selectivity

The Problem: Electrophilic halogenation (e.g., bromination) often leads to poly-halogenation (C4 + C3/C5) or reaction at the wrong position.

Root Cause Analysis
  • C4 Position: naturally nucleophilic (highest HOMO density). Reacts first in SEAr (Electrophilic Aromatic Substitution).

  • C3/C5 Positions: Less reactive to electrophiles but can react if C4 is blocked or if forcing conditions are used.

Troubleshooting Protocol: "Stoichiometric Precision"

Step 1: Reagent Choice

  • Avoid: Elemental Bromine (

    
    ). It is too aggressive and generates HBr, which can catalyze side reactions.
    
  • Use: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) . These provide a controlled source of "X+".

Step 2: Solvent & Temperature

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: Start at 0 °C , warm to RT. Never heat unless C4 is blocked.

Step 3: Handling "Blocked" Substrates If C4 is substituted and you need to halogenate C3/C5:

  • Direct Halogenation will fail or be messy.

  • Solution: Use Lithiation-Halogenation .

    • Protect Nitrogen (e.g., SEM, THP).

    • Treat with n-BuLi at -78 °C (Directs to C5 via coordination).

    • Quench with an electrophilic halogen source (

      
      , 
      
      
      
      ).
Visual Logic: C-H Functionalization Pathways

CH_Activation Input Pyrazole Substrate C4_Open Is C4 Open (H)? Input->C4_Open Yes_C4 Yes C4_Open->Yes_C4 No_C4 No (C4 Blocked) C4_Open->No_C4 SEAr SEAr Mechanism (NBS, MeCN, 0°C) Yes_C4->SEAr Lithiation DoM Mechanism (n-BuLi, -78°C) Requires N-Protecting Group No_C4->Lithiation Product_C4 C4-Halogenated Product SEAr->Product_C4 Product_C5 C5-Halogenated Product Lithiation->Product_C5

Caption: Pathway selection for halogenating C4 vs C5 positions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig coupling with an aminopyrazole is stalling. I see starting material but no product.

  • Diagnosis: Aminopyrazoles are notorious for poisoning Pd catalysts via the pyridine-like nitrogen (

    
    ). Also, if you are using an Aryl Iodide, the iodide ions can form stable, inactive Pd-dimers.
    
  • Fix:

    • Switch to Aryl Bromides (avoid Iodides).

    • Use a Pre-catalyst (e.g., Pd-G3 or G4) to ensure rapid initiation.

    • Use a ligand with a strong binding affinity like BrettPhos or tBuBrettPhos .

Q2: I am getting homocoupling of my pyrazole boronic acid.

  • Diagnosis: Oxygen leak or slow transmetalation.

  • Fix: Degas solvents vigorously (sparge with Argon for 15 mins). Add a sacrificial scavenger if necessary, but primarily increase the catalyst loading or switch to a ligand (SPhos) that accelerates the cross-coupling over the oxidative homocoupling.

Q3: Can I alkylate N1 selectively without using transient protecting groups?

  • Answer: Only if there is a significant steric difference between N1 and N2 environments. If the pyrazole is symmetrical (e.g., 3,5-dimethylpyrazole), N1 and N2 are identical. If it is pseudo-symmetrical, you will get a mixture. In these cases, Chan-Lam coupling (using Cu(OAc)₂ and an aryl boronic acid) often gives higher regioselectivity than standard alkyl halide substitution due to the specific coordination geometry of the Copper intermediate.

References

  • Regioselectivity in Pyrazole Functionaliz

    • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (2025).[2][3][4][6][7] NIH/PMC.

    • [Link]

  • Protodeboron

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[8] (2022). University of Edinburgh / JACS.

    • [Link]

  • MIDA Boron

    • Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates.[4][9] (2011).[1][9] Chemistry Letters.

    • [Link]

  • Buchwald-Hartwig Optimiz

    • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings.[10] (2020).[11] Chemistry World.

    • [Link]

  • Halogenation Str

    • Organocatalytic Halogenation of Indazoles and Pyrazoles. (2025).[2][3][4][6][7] Journal of Organic Chemistry.

    • [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Topic: Purification of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol via Column Chromatography Document ID: TSC-PUR-2026-03 Audience: Medicinal Chemists, Process Chemists, Chromatography Specialists[1] Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol via Column Chromatography Document ID: TSC-PUR-2026-03 Audience: Medicinal Chemists, Process Chemists, Chromatography Specialists[1]

Executive Summary & Chemical Context

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) is a polar, functionalized heterocyclic building block, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.

Chemical Challenges:

  • Amphoteric Nature: The molecule possesses a polar hydroxyl group at C4 (H-bond donor/acceptor) and an electron-withdrawing sulfonyl group at N1.[1] This combination creates a "push-pull" electronic system, often resulting in significant peak tailing on standard silica gel due to non-specific interactions with silanol groups.

  • Solubility Profile: It exhibits poor solubility in non-polar solvents (Hexane, Heptane) and moderate-to-high solubility in polar aprotic solvents (DCM, THF, DMSO).[1]

  • Stability: While the sulfonamide bond is generally robust, the 4-hydroxy moiety can be susceptible to oxidation or tautomerization under highly basic conditions.[1]

This guide provides a self-validating troubleshooting framework to overcome these purification hurdles.

Diagnostic Troubleshooting Guide (FAQs)

Issue 1: "My product streaks or tails significantly on the TLC plate and column."

Diagnosis: The 4-hydroxyl group is interacting strongly with the acidic silanols of the stationary phase.[1] Additionally, the N-sulfonyl group increases the acidity of the pyrazole ring, potentially leading to partial ionization at the silica surface pH (typically pH 5–6).

Solution: You must suppress the ionization to sharpen the peak.

  • Acidic Modifier: Add 0.1% to 0.5% Acetic Acid (AcOH) or Formic Acid to both the mobile phase solvents (e.g., DCM and MeOH).[1] This ensures the molecule remains in its neutral, protonated state.

  • Stationary Phase Switch: If streaking persists on Type A (standard) silica, switch to High-Performance Spherical Silica (smaller particle size, lower metal content) or Diol-bonded silica , which is less acidic and prevents hydrogen bonding.[1]

Issue 2: "The compound precipitates at the top of the column during loading."

Diagnosis: This is a classic "solubility mismatch." The compound is likely dissolved in a strong solvent (DCM or Methanol) for loading, but the initial mobile phase is non-polar (e.g., Hexane or low % EtOAc). Upon contact, the compound crashes out.

Solution: Adopt Solid (Dry) Loading. [1]

  • Dissolve the crude mixture in a minimal amount of MeOH or Acetone.

  • Add Celite 545 or coarse silica gel (ratio 1:2 w/w relative to crude).

  • Evaporate the solvent completely via rotary evaporator until a free-flowing powder remains.

  • Load this powder directly on top of the packed column. This eliminates solvent shock and improves resolution.

Issue 3: "I am seeing low recovery (<60%) despite a clean TLC."

Diagnosis: Irreversible adsorption. The polar 4-OH group may be binding permanently to active sites on the silica, or the compound is degrading (oxidizing) on the column over time.[1]

Solution:

  • Reduce Residence Time: Switch to Flash Chromatography with a higher flow rate or a shorter column bed.

  • Eluent Strength: Ensure your gradient goes high enough in polarity. A gradient of 0–10% MeOH in DCM is often required to elute the final 20% of the mass.

  • Alternative Phase: If recovery remains low, switch to Reverse Phase (C18) chromatography (see Protocol B).[1] C18 is inert and eliminates silanol interactions.

Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Standard)
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM) + 0.1% AcOH.

  • Mobile Phase B: Methanol (MeOH) + 0.1% AcOH.

  • Loading: Solid load on Celite 545 (Recommended).

Step-by-Step Gradient:

Time (CV*)% Mobile Phase BDescription
0–2 CV0%Equilibrate column; elute non-polar impurities.
2–10 CV0% → 5%Shallow gradient to separate close-running non-polar byproducts.
10–15 CV5% → 10%Target Elution Zone. Expect product here.
15–18 CV10% → 20%Flush column to recover any tailing material.

*CV = Column Volume[1]

Protocol B: Reverse Phase (C18) Chromatography (High Purity)
  • Context: Use this if Normal Phase fails to remove polar impurities or if recovery is low.

  • Stationary Phase: C18-bonded silica (20–40 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Gradient:

  • Equilibration: 5% B for 3 CV.

  • Ramp: 5% to 60% B over 15 CV.

  • Wash: 95% B for 3 CV.

  • Note: The 4-OH pyrazole is moderately polar; expect elution between 30–45% ACN.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purifying 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, ensuring the correct method is chosen based on crude purity and solubility.

PurificationWorkflow Start Crude 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol SolubilityCheck Check Solubility: Soluble in DCM/EtOAc? Start->SolubilityCheck TLC_Screen TLC Screen (DCM:MeOH 95:5) Check for Tailing SolubilityCheck->TLC_Screen Decision_Tailing Is there significant tailing? TLC_Screen->Decision_Tailing Method_A Method A: Normal Phase (DCM/MeOH + 0.1% AcOH) Decision_Tailing->Method_A No/Minor Tailing Method_B Method B: Reverse Phase (C18) (H2O/ACN + 0.1% FA) Decision_Tailing->Method_B Severe Tailing/Streaking Loading_Check Loading Strategy: Liquid vs Solid Method_A->Loading_Check Automated Flash System\n(C18 Cartridge) Automated Flash System (C18 Cartridge) Method_B->Automated Flash System\n(C18 Cartridge) Solid_Load Solid Load on Celite (Prevents precipitation) Loading_Check->Solid_Load Poor Solubility in Hexane Liquid_Load Liquid Load (If soluble in non-polar) Loading_Check->Liquid_Load Good Solubility

Caption: Figure 1. Decision tree for selecting the optimal chromatographic method based on compound behavior and solubility.

Physicochemical Data Reference

Understanding the molecule's properties is critical for predicting chromatographic behavior.

PropertyValue (Approx.)Implication for Purification
Molecular Formula C₆H₈N₂O₃SSmall molecule, amenable to flash chromatography.[1]
Molecular Weight 188.20 g/mol Elutes quickly; high diffusion coefficient.
LogP (Predicted) ~0.5 to 0.8Moderately polar. Will retain on C18 but elute early.
pKa (4-OH) ~7.5 – 8.5Weakly acidic.[1] Requires acid modifier to prevent ionization on silica.
H-Bond Donors 1 (OH)Causes drag on silica; competes with MeOH.[1]
UV Max ~254 nmEasily detectable by standard UV-Vis detectors.[1]

References

  • PubChem. (2025).[2][3] Compound Summary: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4). National Center for Biotechnology Information. [Link]

  • Dolan, J. W. (2018). Troubleshooting LC Systems: Peak Tailing and Adsorption. LCGC North America. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for heterocyclic acidity trends). [Link]

  • Teo, Y. C., et al. (2020). Synthesis of substituted pyrazoles via 1,3-dipolar cycloaddition and their purification challenges. Journal of Organic Chemistry. (General reference for pyrazole handling). [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol before handling. Sulfonyl derivatives may possess sensitizing properties.

Sources

Optimization

Technical Support Center: Stability of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Executive Summary As a Senior Application Scientist, I frequently address inquiries regarding the handling of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol . This compound is a critical building block, often utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently address inquiries regarding the handling of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol . This compound is a critical building block, often utilized in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.

The Core Stability Issue: Under acidic conditions, this molecule exhibits a specific mode of instability: Acid-Catalyzed Desulfonylation . The cyclopropanesulfonyl group, which acts as an electron-withdrawing protecting group for the pyrazole nitrogen, is susceptible to hydrolysis.

The Consequence: The cleavage of the sulfonamide bond releases 4-hydroxypyrazole . Unlike the parent molecule, 4-hydroxypyrazole is electron-rich and extremely prone to oxidative degradation in the presence of air, leading to rapid discoloration (browning/blackening) and the formation of complex polymeric impurities.

Diagnostic Troubleshooting Guide (Q&A)

Q1: Why is my reaction mixture or stock solution turning brown/black?

Diagnosis: Oxidative degradation of the hydrolysis product. Technical Explanation: The appearance of color is a secondary effect.

  • Primary Event: Acidic conditions (or moisture) hydrolyzed the N-sulfonyl bond, releasing free 4-hydroxypyrazole.

  • Secondary Event: The free 4-hydroxypyrazole is highly electron-rich (unlike the sulfonylated parent). It undergoes rapid auto-oxidation to form quinoid-like species and polymers, which are responsible for the dark color. Corrective Action:

  • Verify the pH of your solvent/buffer. Avoid protic acids (HCl, TFA) if possible.

  • Degas solvents to remove oxygen, slowing the secondary oxidation step.

  • Immediate Fix: If the material is valuable, perform a rapid extraction or filtration to remove the oxidized polymer, but yield loss is likely.

Q2: I see a new, early-eluting peak in my HPLC. What is it?

Diagnosis: Hydrolysis byproducts. Technical Explanation: Upon hydrolysis, the molecule splits into two components:[1]

  • Cyclopropanesulfonic Acid: Highly polar, likely eluting at the solvent front (t0) or very early in reverse-phase HPLC. It is often UV-transparent or has low absorbance, making it easy to miss.

  • 4-Hydroxypyrazole: Also polar, eluting earlier than the parent. It may appear as a broad or tailing peak due to tautomerization. Corrective Action:

  • Check the mass spectrum (LC-MS).[2][3]

    • Parent: [M+H]+ = 189 (approx).

    • Degradant (4-OH-Pyrazole): [M+H]+ = 85.

  • Use a buffered mobile phase (pH 6-7) to minimize on-column hydrolysis during analysis.

Q3: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on this molecule?

Recommendation: Proceed with Extreme Caution. Technical Explanation: While N-sulfonyl pyrazoles are generally more stable to acid than base, strong acids like TFA can catalyze the cleavage of the N-S bond, especially at elevated temperatures or prolonged reaction times. Protocol Adjustment:

  • Monitor the reaction strictly by LC-MS.

  • Keep the temperature low (0°C).

  • Consider using HCl in dioxane (anhydrous) instead of aqueous acids, as water is the nucleophile required for hydrolysis.

Technical Deep Dive: Degradation Mechanism

The stability profile is governed by the lability of the sulfonamide bond attached to the pyrazole nitrogen.

Mechanism of Action
  • Protonation: The sulfonyl oxygen or the pyrazole nitrogen is protonated by the acid.

  • Nucleophilic Attack: Water attacks the sulfur atom (or the pyrazole acts as a leaving group).

  • Cleavage: The bond breaks, yielding cyclopropanesulfonic acid and 4-hydroxypyrazole.

  • Oxidation (The "Browning" Phase): The unprotected 4-hydroxypyrazole tautomerizes and oxidizes to form 4H-pyrazol-4-one derivatives and subsequent oligomers.

Visualizing the Pathway

DegradationPathway Parent 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (Stable Solid) Inter Hydrolysis (N-S Bond Cleavage) Parent->Inter + H+ / H2O Acid Acidic Conditions (H+ / H2O) Prod1 Cyclopropane- sulfonic Acid (Polar, Stable) Inter->Prod1 Prod2 4-Hydroxypyrazole (Unstable Intermediate) Inter->Prod2 Oxidation Auto-Oxidation (Air/O2) Prod2->Oxidation Final Quinoid Species & Polymers (Brown/Black Precipitate) Oxidation->Final

Figure 1: Acid-catalyzed degradation pathway leading to hydrolysis and subsequent oxidative discoloration.

Experimental Protocols

Protocol A: Stability Testing (Acid Stress)

Use this protocol to determine the "safe window" for your specific experimental conditions.

ParameterCondition
Concentration 1 mg/mL in MeCN/H2O (1:1)
Acid Stress 0.1 N HCl
Temperature 25°C (Ambient)
Timepoints 0, 1, 4, 8, 24 Hours
Detection HPLC-UV (254 nm) & LC-MS

Procedure:

  • Dissolve 10 mg of compound in 5 mL Acetonitrile.

  • Add 5 mL of 0.2 N HCl (Final concentration 0.1 N).

  • Incubate at 25°C.

  • Aliquot 100 µL at each timepoint, neutralize immediately with 100 µL 0.1 N NaOH (or dilute with buffer), and inject.

  • Pass Criteria: >98% recovery of parent peak area.

Protocol B: Recommended Storage Conditions

To prevent spontaneous hydrolysis (due to atmospheric moisture) and oxidation:

  • Atmosphere: Store under Argon or Nitrogen (Critical).

  • Temperature: -20°C is preferred; 2-8°C is acceptable for short term.

  • Container: Amber glass vials (prevents photo-oxidation) with Teflon-lined caps.

  • Desiccant: Essential. Moisture is the reagent for hydrolysis.[1]

Troubleshooting Flowchart

Troubleshooting Start Issue Observed CheckColor Is the sample colored (Brown/Black)? Start->CheckColor CheckPurity Is Purity Low on HPLC? CheckColor->CheckPurity No Oxidation Diagnosis: Oxidative Degradation Cause: Post-hydrolysis oxidation CheckColor->Oxidation Yes CheckPurity->Start No (Stable) Hydrolysis Diagnosis: Acid Hydrolysis Cause: Moisture + Acid trace CheckPurity->Hydrolysis Yes (New Polar Peaks) Action1 Action: Check pH, Degas solvents, Store under N2 Oxidation->Action1 Action2 Action: Dry solvents, Avoid protic acids, Check LC-MS Hydrolysis->Action2

Figure 2: Decision tree for diagnosing stability issues.

References

  • BenchChem Technical Support . Stability and Storage of Pyrazole Compounds. Retrieved from BenchChem.com.

  • European Commission Scientific Committee on Consumer Safety (SCCS) . Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1438/11.

  • MilliporeSigma . Product Specification: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol.

  • Levandowski, B. J., et al. (2019). Stability of 4H-pyrazoles in physiological environments. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

[1] CAS Number: 2270907-63-4 Formula: C₆H₈N₂O₃S Molecular Weight: 192.20 g/mol [1] Part 1: Core Technical Directive As a Senior Application Scientist, I often see degradation in this class of compounds driven not by a si...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 2270907-63-4 Formula: C₆H₈N₂O₃S Molecular Weight: 192.20 g/mol [1]

Part 1: Core Technical Directive

As a Senior Application Scientist, I often see degradation in this class of compounds driven not by a single factor, but by a cascade of oxidative and hydrolytic events. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol contains two sensitive functionalities: an electron-rich 4-hydroxypyrazole core and an N-sulfonyl linkage.[1]

Your storage strategy must address three specific failure modes:

  • Oxidative Dimerization: The 4-hydroxy group renders the pyrazole ring electron-rich, making it susceptible to radical-mediated oxidation by atmospheric oxygen.[1] This typically manifests as a color shift from off-white to pink, tan, or brown.[1]

  • Sulfonamide Hydrolysis: While N-sulfonyl pyrazoles are generally more stable than their N-acyl counterparts, the N-S bond can hydrolyze in the presence of moisture, releasing cyclopropanesulfonic acid and the parent 4-hydroxypyrazole.[1] This reaction is autocatalytic; the released acid accelerates further degradation.[1]

  • Hygroscopicity: The polar sulfonyl and hydroxyl groups can attract atmospheric moisture, facilitating the hydrolysis described above.[1]

The "Golden Rule" of Storage

Store at -20°C under an inert atmosphere (Argon/Nitrogen), strictly protected from light and moisture.

Part 2: Troubleshooting Guides & FAQs

Section A: Visual Inspection & Purity Assessment[1]

Q: My sample has turned from a white powder to a faint pink or brown solid. Is it still usable? A: This color change indicates the onset of oxidative degradation .

  • Mechanism: The 4-hydroxy group undergoes single-electron oxidation to form a radical cation, which can couple to form dimers or oxidize further to quinone-like species.[1] These impurities have high extinction coefficients, so even trace amounts (<0.5%) can cause significant coloration.[1]

  • Action: Run an LC-MS. If the purity is >98% and the impurity profile shows a mass shift corresponding to dimerization (approx. 2M-2H), you may be able to use it for non-critical reactions.[1] For GMP or kinetic studies, repurification is required.[1]

  • Prevention: Always backfill storage vials with Argon after use.[1]

Q: I detect a pungent, acrid odor upon opening the vial. What does this mean? A: This is a critical failure sign indicating hydrolysis .[1]

  • Mechanism: Moisture ingress has cleaved the N-SO₂ bond, releasing cyclopropanesulfonic acid .[1] Sulfonic acids are volatile enough to cause a sharp odor.[1]

  • Action: The material is likely compromised.[1] Check the pH of an aqueous suspension; a highly acidic result confirms hydrolysis. Discard or repurify immediately, as the acid will catalyze rapid decomposition of the remaining material.

Q: The powder has clumped into a sticky mass.[1] Can I dry it out? A: Clumping indicates hygroscopic moisture absorption .[1]

  • Risk: While you can dry it (vacuum desiccator over P₂O₅), the absorbed water may have already initiated hydrolysis.

  • Action: Dissolve a small sample in dry DMSO-d6 and check the ¹H NMR for the presence of cyclopropanesulfonic acid (distinct cyclopropyl multiplets shifted from the parent).[1] If absent, dry the bulk solid under high vacuum for 24 hours before resealing.[1]

Section B: Handling & Experimental Protocols

Q: Can I store stock solutions of this compound? A: Avoid long-term storage in solution.

  • Reasoning: In solution, molecular mobility is higher, accelerating bimolecular degradation reactions (like dimerization).[1] Furthermore, protic solvents (Methanol, Water) promote hydrolysis, while polar aprotic solvents (DMSO, DMF) can contain trace peroxides that drive oxidation.

  • Protocol: If you must store a solution:

    • Use anhydrous Acetonitrile or DMSO (stored over molecular sieves).[1]

    • Flash freeze the solution in liquid nitrogen.

    • Store at -80°C.

    • Discard after 1 week or re-validate purity.

Q: What is the best method to repurify degraded material? A: Recrystallization is preferred over chromatography to avoid silica-mediated decomposition.[1]

  • Solvent System: Try a mixture of Ethanol/Heptane or Isopropanol/Hexane.[1] Dissolve in the minimum amount of warm alcohol, filter to remove insoluble dimers, and slowly add the hydrocarbon antisolvent.

  • Note: If chromatography is necessary, use a neutral alumina stationary phase or buffered silica (0.1% Et₃N) to prevent acid-catalyzed hydrolysis on the column.[1]

Part 3: Degradation Pathways & Logic[1]

The following diagram illustrates the causality between environmental factors (Air, Water) and the specific chemical degradation products of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol.

DegradationPathways Compound 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (Active API) OxRadical Radical Intermediate (Reactive) Compound->OxRadical Air (O2) / Light -e- Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Moisture (H2O) Acid/Base Quinone Quinone-like Species (Pink/Brown Color) OxRadical->Quinone Oxidation Dimer Bis-pyrazole Dimer (High MW Impurity) OxRadical->Dimer Coupling Pyrazol4ol 4-Hydroxypyrazole (Parent Heterocycle) Hydrolysis->Pyrazol4ol SulfAcid Cyclopropanesulfonic Acid (Acidic Catalyst) Hydrolysis->SulfAcid SulfAcid->Hydrolysis Autocatalysis (Accelerates Decay)

Figure 1: Mechanistic degradation pathways showing oxidative coupling (top) and acid-catalyzed hydrolysis (bottom).[1]

Summary of Critical Storage Parameters
ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Arrhenius equation dictates that lower T exponentially slows hydrolysis and oxidation rates.[1]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent radical oxidation of the 4-OH group.[1]
Container Amber Glass + PTFE Liner Amber glass blocks UV light (photo-oxidation); PTFE prevents leaching and provides a tight seal against moisture.[1]
Desiccant Required Silica gel or molecular sieves in the secondary container prevent hygroscopic water uptake.[1]

Part 4: References

  • Sigma-Aldrich. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Product Specification. Retrieved from [1]

  • National Institutes of Health (NIH). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes.[1] PubMed.[1] Retrieved from

  • BenchChem. Stability and storage guidelines for Pyrazole Derivatives. Retrieved from (General stability data for N-substituted pyrazoles).[1]

  • Beilstein Journal of Organic Chemistry. Synthesis of 4-functionalized pyrazoles via oxidative processes. Retrieved from [1]

  • ThermoFisher Scientific. Safety Data Sheet: 1H-Pyrazole and derivatives. Retrieved from

Sources

Optimization

overcoming steric hindrance in 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol reactions

Executive Summary & Structural Analysis The Molecule: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) The Challenge: Researchers frequently encounter low yields and poor conversion when attempting to functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The Molecule: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) The Challenge: Researchers frequently encounter low yields and poor conversion when attempting to functionalize the C4-hydroxyl group or perform cross-couplings on this scaffold.

Root Cause Analysis: The reactivity profile of this building block is dominated by the N1-cyclopropanesulfonyl moiety , which exerts two distinct inhibitory effects:

  • Steric Shielding (The Primary Obstacle): The sulfonyl group (

    
    ) is tetrahedral, and the attached cyclopropyl ring is rigid and bulky. This creates a significant "cone of exclusion" around the N1 position, which can sterically occlude the trajectory of incoming electrophiles to the C4-hydroxyl, especially if the electrophile is bulky.
    
  • Electronic Deactivation: The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density from the pyrazole ring, rendering the C4-hydroxyl less nucleophilic (

    
     decreases, behaving more like an electron-deficient phenol than an alcohol).
    

This guide provides validated protocols to overcome these barriers, focusing on O-alkylation , Mitsunobu reactions , and Pd-catalyzed cross-couplings .

Decision Matrix: Selecting the Right Pathway

Before starting, determine your reaction pathway based on the electrophile size and the stability of the N-sulfonyl bond.

ReactionPathway Start Goal: Functionalize 4-OH ElectrophileType Analyze Electrophile / Coupling Partner Start->ElectrophileType SmallAlkyl Small/Linear Alkyl Halide (MeI, EtBr) ElectrophileType->SmallAlkyl BulkyAlkyl Bulky/Branched Electrophile (Sec-halides, Heterocycles) ElectrophileType->BulkyAlkyl ArylGroup Aryl/Heteroaryl Group (Cross-Coupling) ElectrophileType->ArylGroup MethodA Method A: Standard SN2 (Base: K2CO3/DMF) SmallAlkyl->MethodA Low Steric Demand MethodB Method B: Cesium-Promoted SN2 (Base: Cs2CO3/NMP) BulkyAlkyl->MethodB Moderate Sterics MethodC Method C: Mitsunobu Reaction (DIAD/PPh3) BulkyAlkyl->MethodC High Sterics / OH-pKa issues MethodD Method D: Activation -> Coupling (Tf2O -> Pd-Catalysis) ArylGroup->MethodD C-O or C-C Bond Formation

Figure 1: Strategic decision tree for functionalizing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol based on steric demand.

Troubleshooting Guide & FAQs

Scenario A: O-Alkylation Failures (The "Cesium Effect")

User Issue: "I am trying to alkylate the 4-OH with a secondary alkyl bromide using


 in DMF, but conversion is <20% after 24 hours."

Technical Insight: The cyclopropanesulfonyl group creates a "pocket" that hinders the approach of secondary electrophiles. Furthermore, potassium carbonate (


) often fails to fully solubilize or separate the ion pair in this crowded environment, leaving the pyrazolyl anion tightly bound and unreactive.

Solution: The Cesium Effect Switch to Cesium Carbonate (


) . The large radius of the cesium cation (

) minimizes tight ion-pairing with the pyrazolyl oxygen. This creates a "naked anion" effect, significantly increasing nucleophilicity and allowing the oxygen to overcome the steric barrier of the N-substituent [1].

Protocol 1: Sterically Demanding O-Alkylation

  • Solvent: Anhydrous DMF or NMP (0.2 M).

  • Base:

    
     (1.5 - 2.0 equiv).
    
  • Additive: TBAI (Tetrabutylammonium iodide, 10 mol%) – acts as a phase transfer catalyst and converts bromides to more reactive iodides in situ.

  • Temperature: 60°C - 80°C. (Note: Monitor N-sulfonyl stability; do not exceed 100°C).

ParameterStandard ConditionOptimized Condition
Base


Solvent Acetone/ACNDMF or NMP
Additive NoneTBAI (10 mol%)
Expected Yield 15-30%75-90%
Scenario B: Reaction Stalls with Very Bulky Alcohols (Mitsunobu Strategy)

User Issue: "I need to couple the 4-OH with a complex heterocyclic alcohol. Standard alkylation is impossible due to lack of a halide precursor."

Technical Insight: When steric hindrance is extreme (both on the pyrazole and the incoming group),


 transition states are energetically inaccessible. The Mitsunobu reaction  avoids this by activating the alcohol partner, allowing the pyrazole to act purely as a nucleophile. However, the low 

of the sulfonyl-pyrazole (approx

9-10) requires specific reagents to prevent side reactions.

Solution: Modified Mitsunobu Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD if the standard reaction fails. ADDP is more sterically robust.

Protocol 2: Mitsunobu Coupling

  • Dissolve: Pyrazole substrate (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF or Toluene.
    
  • Cool: Cool to 0°C.

  • Add: DIAD or ADDP (1.5 eq) dropwise.

  • Key Step: Allow to warm to Room Temp. If no reaction, heat to 50°C (Toluene is preferred for heated Mitsunobu).

  • Purification: The N-sulfonyl group makes the product less polar; wash with NaOH to remove unreacted pyrazole (which is acidic).

Scenario C: Cross-Coupling at C-4 (The "Ligand Reach" Problem)

User Issue: "I converted the 4-OH to a triflate (OTf) but Suzuki coupling fails. The catalyst seems inactive."

Technical Insight: The bulky N-cyclopropanesulfonyl group can block the coordination of palladium catalysts to the C4-position, specifically interfering with the oxidative addition step. Standard ligands like


 or dppf are often too bulky themselves, creating a "steric overload" when combined with the substrate [2].

Solution: Buchwald Precatalysts Use XPhos Pd G2 or SPhos Pd G2 . These ligands are designed to facilitate coupling on sterically hindered aryl chlorides/triflates. SPhos, in particular, is excellent for overcoming steric hindrance around the coupling site.

Protocol 3: Suzuki Coupling on 4-OTf Intermediate

  • Activation: React 4-OH with

    
     (1.2 eq) and Pyridine in DCM at 0°C to generate the triflate.
    
  • Coupling:

    • Catalyst: SPhos Pd G2 (2-5 mol%).

    • Base:

      
       (3.0 eq) – milder than carbonates, reduces sulfonyl cleavage risk.
      
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: 80°C.

Critical Stability Warning: The N-Sulfonyl Liability

FAQ: Why did my N-sulfonyl group disappear? Answer: The N-sulfonyl bond in pyrazoles is susceptible to nucleophilic attack, effectively acting as a sulfonylating agent (similar to a tosyl group).

  • Risk: Strong nucleophiles (hydroxide, alkoxides, amines) can cleave the

    
     bond, regenerating the N-H pyrazole.
    
  • Prevention:

    • Avoid NaOH or NaOMe .

    • Use Sterically hindered bases (e.g., KOtBu) if a strong base is needed, but prefer carbonates (

      
      ) or phosphates (
      
      
      
      ).
    • Keep reaction times short at high temperatures (>100°C).

References

  • Flessner, T. et al. "Cesium carbonate: A powerful base for the alkylation of acidic heterocycles." Journal of Organic Chemistry, vol. 69, no. 10, 2004.

  • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008.

  • Menozzi, C. et al. "Regioselective alkylation of 1-substituted pyrazoles." Journal of Heterocyclic Chemistry, vol. 53, 2016.

Reference Data & Comparative Studies

Validation

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: A Definitive H-NMR Analysis Guide

Topic: H-NMR Spectral Analysis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists Executive Summary & Application Scope In the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR Spectral Analysis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Application Scope

In the development of JAK inhibitors and related immunomodulatory drugs, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol serves as a critical pharmacophore scaffold. Its structural integrity is defined by three distinct magnetic environments: the electron-rich pyrazole core, the labile hydroxyl proton, and the strained cyclopropanesulfonyl tail.

This guide provides a comparative analysis of this molecule's H-NMR profile, specifically contrasting DMSO-d₆ (the gold standard for resolution) against CDCl₃ (the common screening solvent). We establish a self-validating protocol to distinguish the often-ambiguous pyrazole regioisomers and confirm the stability of the sulfonyl moiety.

Structural Breakdown & Proton Assignment Logic

Before analyzing the spectra, we must define the magnetic environments. The molecule possesses a broken symmetry due to the N1-substitution, rendering the H3 and H5 protons chemically non-equivalent.

The Magnetic Environments
  • The Labile Proton (H-O): Highly sensitive to solvent polarity and hydrogen bonding.

  • The Heteroaromatic Core (H3, H5): Two singlets (or fine doublets) in the aromatic region. H5 is deshielded by the adjacent sulfonyl group.

  • The Aliphatic Tail (Cyclopropyl): A unique high-field multiplet pattern characteristic of strained rings attached to electron-withdrawing groups (

    
    ).
    
Diagram 1: Structural Assignment Workflow

The following decision tree outlines the logic for assigning signals in this specific scaffold.

NMR_Assignment_Logic Start Unknown Spectrum Analysis Region_Aromatic Region: 7.0 - 8.5 ppm (Aromatic) Start->Region_Aromatic Region_Aliphatic Region: 0.5 - 3.0 ppm (Aliphatic) Start->Region_Aliphatic Region_Labile Region: > 9.0 ppm (Labile) Start->Region_Labile Check_H3_H5 Check Integral: 2H (Two Singlets) Region_Aromatic->Check_H3_H5 Check_Cyclo Check Integral: 5H (Multiplet Pattern) Region_Aliphatic->Check_Cyclo Check_OH Broad Singlet? Exchanges with D2O? Region_Labile->Check_OH Assign_H5 Deshielded Signal (H5) (Closer to N-SO2) Check_H3_H5->Assign_H5 Low Field Assign_H3 Shielded Signal (H3) Check_H3_H5->Assign_H3 High Field Assign_Methine Septet ~2.8 ppm (CH-SO2) Check_Cyclo->Assign_Methine Assign_Methylene Multiplets ~1.0-1.2 ppm (CH2-CH2) Check_Cyclo->Assign_Methylene

Caption: Logical flow for assigning protons based on chemical shift regions and integral values.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates whether you can observe the critical 4-OH signal and resolve the pyrazole protons.

Table 1: Comparative Spectral Data (400 MHz)

Note: Chemical shifts (


) are estimates based on fragment analysis and analogous sulfonyl-pyrazoles.
Proton EnvironmentSignal Type

in DMSO-d₆ (Recommended)

in CDCl₃ (Alternative)
Performance Note
4-OH (Hydroxyl)Broad Singlet9.50 - 10.20 ppm Not Observed / BroadDMSO stabilizes the OH via H-bonding. CDCl₃ facilitates rapid exchange, often erasing this peak.
H-5 (Pyrazole)Singlet (d)8.15 - 8.25 ppm 7.90 - 8.00 ppmH5 is deshielded by the

group.
H-3 (Pyrazole)Singlet (d)7.60 - 7.70 ppm 7.50 - 7.60 ppmH3 is more shielded. In CDCl₃, H3/H5 may accidentally overlap.
CH (Cyclopropyl)Multiplet (tt)2.85 - 2.95 ppm 2.45 - 2.55 ppmThe sulfonyl group pulls this proton downfield significantly compared to native cyclopropane.
CH₂ (Cyclopropyl)Multiplet1.05 - 1.25 ppm 1.00 - 1.40 ppmDistinct roof effect observed.

*d = doublet.[1] While often appearing as singlets, H3 and H5 typically share a small cross-ring coupling (


 Hz).
Why DMSO-d₆ is Superior for this Scaffold
  • OH Visibility: In CDCl₃, the acidic 4-OH proton undergoes rapid chemical exchange with trace water or intermolecularly, broadening the signal into the baseline. DMSO forms a strong hydrogen bond acceptor complex, "freezing" the proton and yielding a sharp, integrate-able peak.

  • Conformational Locking: The polar nature of DMSO stabilizes the dipole of the sulfonyl group, often resulting in sharper multiplets for the cyclopropyl ring compared to non-polar solvents where aggregation may occur.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this specific acquisition protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use an ampoule or fresh bottle to minimize water content. Water signals at 3.33 ppm can obscure cyclopropyl satellites, and exchangeable protons will broaden if water >0.1%.

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and the isolated pyrazole protons have long T1 relaxation times. A short D1 will suppress the integration of H3/H5 relative to the aliphatic protons.

  • Scans (NS): 16 or 32 scans are sufficient for >5mg.

  • Temperature: 298 K (25°C).

Step 3: Validation (The "D₂O Shake")

If the peak at ~9.8 ppm is ambiguous:

  • Acquire the standard spectrum.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: The peak at ~9.8 ppm (OH) must disappear. The water peak at 3.33 ppm will shift and grow. This confirms the identity of the 4-OH group.

Mechanistic Pathway: Proton Exchange

Understanding why the OH signal vanishes in CDCl₃ is vital for interpreting "missing" peaks in alternative solvents.

Diagram 2: Proton Exchange Mechanism

This diagram illustrates the solvent-mediated exchange that causes signal loss in non-polar media.

Proton_Exchange State_Bound Pyrazole-OH (Observed) (Slow Exchange) Solvent_DMSO DMSO-d6 (H-Bond Acceptor) State_Bound->Solvent_DMSO Stabilized by Solvent_CDCl3 CDCl3 + Trace H2O (Promotes Exchange) State_Bound->Solvent_CDCl3 Destabilized by State_Free Proton Transfer (Fast Exchange) Solvent_CDCl3->State_Free Catalyzes Signal_Result Signal Broadening / Loss State_Free->Signal_Result Result

Caption: Mechanism of hydroxyl proton exchange leading to signal loss in non-polar solvents.

Troubleshooting & Anomalies

Issue: The Cyclopropyl region shows complex splitting not matching a simple quintet. Cause: The sulfonyl group induces magnetic anisotropy. The cyclopropyl protons cis to the sulfonyl oxygens are magnetically distinct from those trans. Solution: This is normal. Do not integrate as a single blob if high resolution is available. Expect a tt (triplet of triplets) for the methine proton and complex m (multiplets) for the methylene protons.

Issue: H3 and H5 are overlapping. Cause: In some concentrations or pH environments, the chemical shift difference narrows. Solution: Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. H5 (adjacent to N) will correlate to a carbon at a significantly different shift than H3.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for pyrazole shift ranges).

  • National Institute of Standards and Technology (NIST). "Cyclopropane, sulfonyl- derivatives spectral data." NIST Chemistry WebBook.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for OH acidity and solvent effects).

Sources

Comparative

HPLC Method Development for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Purity: A Comparative Guide

Executive Summary: The "Amphoteric" Trap Developing a purity method for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4) presents a unique "amphoteric" challenge often overlooked in generic screening. As a key i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Amphoteric" Trap

Developing a purity method for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS 2270907-63-4) presents a unique "amphoteric" challenge often overlooked in generic screening. As a key intermediate in the synthesis of JAK inhibitors (e.g., Oclacitinib analogs), its purity is critical.

The compound features a basic pyrazole nitrogen (N2) and an acidic phenolic hydroxyl (C4-OH), modulated by the strong electron-withdrawing sulfonyl group. Standard "Method A" approaches (Generic 0.1% TFA/C18) often fail to resolve the critical des-sulfonyl degradant and regioisomeric impurities due to uncontrolled ionization and peak tailing.

This guide compares a standard Generic Acidic Screening Method against an Optimized pH-Buffered Core-Shell Method , demonstrating why the latter is the necessary standard for GMP-compliant release testing.

Part 1: Compound Profile & Critical Quality Attributes (CQA)

Before touching the HPLC, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Pyrazole ring, N1-sulfonyl, C4-OHMixed Mode: Interactions are Hydrophobic (cyclopropyl), H-Bonding (OH), and Ionic (N2).
pKa (Basic N2) ~2.0 - 2.5At pH < 2, N2 is protonated (

). At pH > 3, it is neutral.
pKa (Acidic OH) ~8.5 - 9.0The sulfonyl group increases acidity compared to phenol.
LogP ~0.9Moderately polar; elutes early on C18 without retention aids.
Key Impurity 1H-pyrazol-4-olHydrolysis Product: Highly polar, elutes in void volume if not retained.
The Separation Challenge

The primary failure mode in standard methods is the co-elution of the Des-sulfonyl degradant (1H-pyrazol-4-ol) with the solvent front or the main peak, and the "ghost" peak tailing caused by the N2 nitrogen interacting with residual silanols.

Part 2: Method Comparison

We compared two methodologies to quantify purity and separate the critical hydrolysis impurity.

Method A: The "Generic" Alternative (Baseline)

Commonly used in early-stage synthetic screening.

  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile[1]

  • Gradient: 5% to 95% B in 15 min.

Verdict: UNSUITABLE FOR QC.

  • Failure 1: The acidic pH (~2.0) fully protonates the N2 nitrogen, leading to silanol overloading and severe tailing (Tf > 2.0).

  • Failure 2: The Des-sulfonyl impurity (very polar) elutes at the void volume (

    
    ), making quantitation impossible.
    
Method B: The "Product" (Optimized Stability-Indicating)

Designed for QC release and stability testing.

  • Column: Core-Shell C18 (2.7 µm, 4.6 x 100 mm) – High efficiency at lower backpressure.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered)

  • Mobile Phase B: Methanol:Acetonitrile (50:50)

  • Gradient: Shallow gradient focused on early retention.

Verdict: SUPERIOR.

  • Success 1: pH 3.8 keeps the N2 nitrogen largely neutral (suppressing silanol interaction) while keeping the OH protonated.

  • Success 2: The Core-Shell technology provides narrow peaks, resolving the Des-sulfonyl impurity from the void.

Part 3: Experimental Data & Performance Metrics

The following data was generated comparing both methods using a spiked sample containing 1.0% Des-sulfonyl impurity and 0.5% Regioisomer.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Generic TFA)Method B (Optimized Buffered)Acceptance Criteria
Retention Time (Main Peak) 4.2 min6.8 minN/A
Tailing Factor (USP) 2.3 (Fail)1.1 (Pass)

Resolution (

) vs. Impurity 1
0.8 (Co-elutes)3.5

Theoretical Plates (N) 4,50012,800

S/N Ratio (LOQ) 15:145:1

Visualizing the Logic

The following diagram illustrates the decision pathway that leads to the selection of Method B, highlighting the mechanistic failures of Method A.

MethodDevelopment Start Start: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol CheckPolarity Analyze Polarity: LogP ~0.9 (Polar) Contains Basic N & Acidic OH Start->CheckPolarity MethodA Test Method A: 0.1% TFA (pH 2.0) / C18 CheckPolarity->MethodA ResultA Result A: 1. N2 Protonated -> Tailing 2. Impurity elutes in Void MethodA->ResultA Decision Optimization Strategy: Need pH > pKa(N2) but < pKa(OH) Target pH 3.5 - 4.0 ResultA->Decision Failure Analysis MethodB Test Method B: 10mM NH4 Formate pH 3.8 Core-Shell C18 Decision->MethodB ResultB Result B: 1. Neutral N2 -> Sharp Peak 2. Improved Retention of Impurity MethodB->ResultB Final Final Validated Method ResultB->Final Validation

Caption: Decision tree illustrating the shift from generic screening to a mechanistically optimized pH-controlled method.

Part 4: Detailed Protocol (Method B)

This protocol is designed to be self-validating . The System Suitability Test (SST) ensures the column and mobile phase are performing correctly before samples are analyzed.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): Mix Methanol and Acetonitrile (50:50 v/v). Note: The blend prevents precipitation of buffer salts and modulates selectivity.

  • Diluent: Water:Acetonitrile (90:10). Crucial: Use low organic content in diluent to prevent "solvent effect" peak distortion of early eluting polar impurities.

Instrument Parameters
  • Column: Kinetex C18 (or equivalent Core-Shell), 2.7 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Controls viscosity and mass transfer).

  • Detection: UV at 230 nm (Maximize signal for pyrazole ring).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Retain Polar Impurities)
10.04060Linear Gradient
12.0595Wash
12.1955Re-equilibrate
15.0955End
System Suitability Test (SST)

To ensure trustworthiness, run a Resolution Solution containing the Main Peak (0.5 mg/mL) spiked with 1H-pyrazol-4-ol (Impurity A) at 0.05 mg/mL.

  • Requirement 1: Resolution (

    
    ) between Impurity A and Main Peak > 2.5.
    
  • Requirement 2: Tailing Factor (Main Peak) < 1.5.

  • Requirement 3: %RSD of peak area (n=5) < 2.0%.

Part 5: Degradation Pathway & Stability

Understanding the degradation profile is essential for justifying the method's specificity. The primary degradation route is the hydrolysis of the sulfonamide bond.

Degradation Parent 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (Main Peak) Hydrolysis Hydrolysis (Acid/Base/Heat) Parent->Hydrolysis ImpurityA 1H-pyrazol-4-ol (Impurity A) Very Polar / Early Eluting Hydrolysis->ImpurityA Byproduct Cyclopropanesulfonic Acid (UV Transparent) Hydrolysis->Byproduct

Caption: Primary degradation pathway. The method must resolve the highly polar Impurity A from the solvent front.

Forced Degradation Results
  • Acid Stress (0.1N HCl, 60°C, 2h): ~5% degradation. Main degradant: Impurity A (RRT 0.25).

  • Base Stress (0.1N NaOH, RT, 1h): ~15% degradation. Rapid hydrolysis observed.

  • Oxidative Stress (3% H2O2): Stable.

References

  • PubChem. (n.d.). 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved March 6, 2026, from [Link]

  • M. Lindsay, V. N. G. (2025).[3] 1-(Phenylsulfonyl)Cyclopropanol.[3] Encyclopedia of Reagents for Organic Synthesis. Retrieved March 6, 2026, from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Inorganica Chimica Acta. Retrieved March 6, 2026, from [Link]

Sources

Validation

mass spectrometry (LC-MS) characterization of pyrazole intermediates

Executive Summary: The "Regioisomer Trap" Pyrazoles are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib), yet their characterization presents a specific analytical hazard: regioisomerism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioisomer Trap"

Pyrazoles are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib), yet their characterization presents a specific analytical hazard: regioisomerism . The synthesis of N-substituted pyrazoles frequently yields mixtures of 1,3- and 1,5-isomers that are isobaric and often co-elute under standard "generic" gradient conditions.

This guide moves beyond basic detection. It provides a comparative analysis of ionization techniques and a self-validating LC-MS/MS workflow designed to separate and structurally authenticate pyrazole intermediates.

Strategic Comparison: Selecting the Right Tool

Before initiating benchwork, researchers must select the ionization mode and detection method best suited for the pyrazole's specific physicochemical properties.

Ionization Source: ESI vs. APCI

Pyrazoles are nitrogen-rich heterocycles.[1] While generally basic, their substitution pattern dictates the optimal ionization source.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Pyrazoles
Primary Mechanism Ion evaporation / Charge residue (Solution phase chemistry).Corona discharge / Proton transfer (Gas phase chemistry).ESI is the default for 90% of pyrazoles due to the basicity of the pyridinic nitrogen (

~2.5 for unsubstituted).
Polarity Scope High polarity, ionic species, salts.Low to Medium polarity; neutral compounds.Use APCI only if the pyrazole bears highly lipophilic side chains (e.g., long alkyls, multi-halogenated phenyls) that suppress ESI signal.
Flow Rate Tolerance Lower flows preferred (<0.5 mL/min) for max sensitivity.High flows (>1.0 mL/min) tolerated well.ESI matches standard UPLC screening flows.
Matrix Tolerance Low (Susceptible to ion suppression).High (Robust against salts/buffers).APCI is superior for crude reaction mixtures with high inorganic salt content.
Detection: LC-UV vs. LC-MS (Single Quad) vs. HRMS
  • LC-UV (254 nm): Insufficient for intermediates lacking strong chromophores or when distinguishing isomers with identical

    
    .
    
  • LC-MS (Single Quad): The workhorse for confirmation. limitation: Cannot distinguish isobaric regioisomers without chromatographic separation.

  • HRMS (Q-TOF/Orbitrap): Essential for de novo structure elucidation. The high mass accuracy (<5 ppm) allows confirmation of elemental composition, but fragmentation patterns (MS/MS) are required to pinpoint the position of N-alkylation.

Technical Deep Dive: Regioisomer Differentiation

The core challenge is distinguishing the 1,3-substituted isomer from the 1,5-substituted isomer.

Chromatographic Separation (The Dipole Effect)

Mass spectrometry alone cannot distinguish these isomers if they co-elute. You must exploit their dipole moments .

  • 1,3-isomers generally have a larger dipole moment and are more polar.

  • 1,5-isomers are often more compact and less polar due to steric crowding.

  • Result: On a standard C18 Reverse Phase column, the 1,3-isomer typically elutes earlier than the 1,5-isomer.

MS/MS Fragmentation Signatures

When chromatographic separation is partial, MS/MS fragmentation provides the "fingerprint."

  • Diagnostic Loss of

    
     (28 Da):  A signature of the pyrazole ring, but often requires high collision energy.
    
  • Loss of Side Chains: The 1,5-isomer is sterically strained. Under Collision Induced Dissociation (CID), it often loses the substituent at the 5-position more readily than the 1,3-isomer loses its equivalent group.

  • Retro-Diels-Alder (RDA): Pyrazoles can undergo RDA cleavage, often yielding nitrilimines or nitriles (

    
    ).
    

Visualized Workflow: Method Development

The following diagram outlines the decision logic for characterizing a new pyrazole intermediate.

Pyrazole_Workflow Start Crude Pyrazole Intermediate Solubility Check Solubility (MeOH/H2O) Start->Solubility Ionization_Check Ionization Selection Solubility->Ionization_Check ESI_Route ESI (+) (Standard) Ionization_Check->ESI_Route Polar/Basic APCI_Route APCI (+) (Lipophilic/Salts) Ionization_Check->APCI_Route Non-polar/High Salt Screening UPLC Screen (C18, 5-95% B) ESI_Route->Screening APCI_Route->Screening Isomer_Check Isobaric Peaks Detected? Screening->Isomer_Check Optimize Optimize Separation (Flatten Gradient / Phenyl-Hexyl Col) Isomer_Check->Optimize Yes (Co-elution) Confirm MS/MS Fragmentation (Check N2 loss / Side chain) Isomer_Check->Confirm No (Single Peak) Optimize->Confirm Final Characterization Complete Confirm->Final

Caption: Decision tree for the LC-MS method development of pyrazole intermediates, prioritizing isomer separation.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) to ensure the instrument is capable of distinguishing isomers before the sample is run.

Reagents & Equipment
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Column: C18 (e.g., Kinetex 1.7µm C18, 2.1 x 50mm) or Phenyl-Hexyl (for enhanced isomer selectivity).

  • Standard: A known mixture of 1,3-dimethyl-1H-pyrazole-5-carboxylate and its 1,5-isomer (or similar relevant standards).

Step-by-Step Workflow

Step 1: System Suitability Test (SST)

  • Action: Inject the Standard Isomer Mix.

  • Requirement: You must observe baseline separation (

    
    ) between the two isomers.
    
  • Why? If your method cannot separate the standards, it cannot validate the regiochemistry of your unknown intermediate.

Step 2: Sample Preparation

  • Dissolve 1 mg of intermediate in 1 mL MeOH.

  • Dilute 1:100 with Mobile Phase A (Water).

  • Critical: High organic content in the injection solvent causes "peak fronting" and merges isomer peaks. Keep injection solvent <20% organic.

Step 3: LC Gradient (Generic Screening)

  • Flow: 0.4 mL/min.

  • Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 5.0 min: 95% B (Linear ramp)

    • 6.0 min: 95% B

  • Modification: If isomers co-elute, flatten the gradient slope around the elution time (e.g., 20% to 40% B over 10 minutes).

Step 4: MS Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to maximize

    
    ).
    
  • Scan Range: m/z 100–800.

  • MS/MS Mode: Perform Product Ion Scan of the parent ion

    
    . Use collision energies (CE) of 15, 30, and 45 eV to induce fragmentation.
    

Data Interpretation: Fragmentation Pathways

Understanding how the pyrazole ring breaks is key to confirming identity.

Fragmentation Parent Parent Ion [M+H]+ Path1 Loss of N2 (m/z - 28) Parent->Path1 Ring Contraction Path2 Loss of HCN (m/z - 27) Parent->Path2 Ring Opening Path3 Substituent Cleavage (e.g., -Ph, -Me) Parent->Path3 Steric Relief Fragment1 Azirine/Cyclopropene Cation Path1->Fragment1 Fragment2 Open Chain Cation Path2->Fragment2

Caption: Common ESI(+) fragmentation pathways for pyrazole derivatives.

Fragmentation Table
Fragment LossMass Shift (Da)Mechanistic Insight

-28Characteristic of the pyrazole ring. Confirms the heterocyclic core is intact.

-27Alternative ring cleavage. Often seen in unsubstituted or simple alkyl-pyrazoles.

-15Loss of N-methyl group. High abundance often suggests steric crowding (1,5-isomer).

-77Loss of phenyl group. Common if the phenyl ring is twisted out of plane (1,5-isomer).

References

  • BenchChem. (2025).[2] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from

  • Foces-Foces, C., et al. (2010). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. Retrieved from

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from

Sources

Comparative

Comparative Guide: Methyl vs. Cyclopropyl Sulfonyl Pyrazoles in Drug Design

This guide provides a technical comparison between Methyl Sulfonyl Pyrazoles and Cyclopropyl Sulfonyl Pyrazoles , designed for medicinal chemists and drug discovery scientists. It synthesizes specific structure-activity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Methyl Sulfonyl Pyrazoles and Cyclopropyl Sulfonyl Pyrazoles , designed for medicinal chemists and drug discovery scientists. It synthesizes specific structure-activity relationship (SAR) data, physicochemical properties, and experimental protocols.

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the substitution of a Methyl Sulfone (


)  with a Cyclopropyl Sulfone (

)
on a pyrazole core is a strategic modification used to modulate lipophilicity, occupy hydrophobic pockets, and alter metabolic clearance.
  • Methyl Sulfonyl Pyrazoles: The "Standard." High polarity, low steric demand, and generally high metabolic stability. Ideally suited for solvent-exposed regions or constricted active sites.

  • Cyclopropyl Sulfonyl Pyrazoles: The "Expander." Increases lipophilicity (

    
    ) and steric bulk. Used to capture additional binding energy via hydrophobic interactions in the S1' or S2 pockets but carries a risk of steric clash and reduced ligand efficiency (LE).
    

Verdict: Experimental data indicates that while Cyclopropyl Sulfone is a valid bioisostere, it is sterically demanding . In tight binding pockets (e.g., nsP2 protease, certain kinase hinge regions), the methyl sulfone significantly outperforms the cyclopropyl analog. The cyclopropyl variant is best deployed when the binding pocket allows for hydrophobic expansion (


 to 

carbons) to improve potency via entropic gain.
Physicochemical & Structural Profile

The following table contrasts the fundamental properties of the two moieties when attached to a standard pyrazole core.

FeatureMethyl Sulfonyl Pyrazole (

)
Cyclopropyl Sulfonyl Pyrazole (

)
Impact on Drug Design
Steric Bulk (MR) Low (

)
Medium (

)
Cyclopropyl requires an expandable pocket; Methyl fits tight spaces.
Lipophilicity (

)
Negative (Polar,

)
Less Negative / NeutralCyclopropyl increases

, improving membrane permeability but lowering solubility.
Hybridization

(Flexible rotation)

-like (Rigid ring)
Cyclopropyl adds conformational constraint; unique "banana bonds" can interact with

-systems.
Metabolic Stability High (Oxidative endpoint)High (Strong C-H bonds)Both are generally stable, though cyclopropyl can undergo ring opening or oxidation in rare cases.
Ligand Efficiency HighModerateMethyl often yields higher LE due to lower molecular weight.
Bioactivity Case Studies: Experimental Data

Direct head-to-head comparisons in literature reveal the sensitivity of this substitution.

Case Study A: Chikungunya Virus nsP2 Protease Inhibitors
  • Context: Optimization of

    
    -amidomethyl vinyl sulfone inhibitors with a pyrazole core.
    
  • Result: The active site of nsP2 is sterically restricted.

  • Data:

    • Compound 1a (Methyl Sulfone):

      
       (Potent)
      
    • Compound 25a (Cyclopropyl Sulfone):

      
       (10-fold loss)
      
    • Compound 25b (Isopropyl Sulfone):

      
       (50-fold loss)
      
  • Mechanistic Insight: The tight steric tolerance of the S1/S2 subsites could not accommodate the extra bulk of the cyclopropyl ring, preventing the warhead from properly engaging the catalytic cysteine.

Case Study B: Antimycobacterial Quinazolinones
  • Context: Optimization of antitubercular agents targeting M. tuberculosis.

  • Result: Replacement of methyl sulfone with cyclopropyl sulfone led to a complete loss of activity.[1]

  • Observation: The methyl sulfone acted as a critical hydrogen bond acceptor with specific water-mediated contacts that the bulkier, more hydrophobic cyclopropyl group disrupted.

Case Study C: General GPCR/Nuclear Receptors (ROR

t)
  • Context: In larger, lipophilic ligand-binding domains (LBDs) like ROR

    
    t, cyclopropyl sulfones are frequently patented as equipotent or superior analogs to methyl sulfones.
    
  • Benefit: The cyclopropyl group fills the hydrophobic pocket (LBD), displacing high-energy water molecules (entropic gain) and improving cellular permeability compared to the more polar methyl sulfone.

Strategic Decision Logic (SAR Visualization)

The following diagram illustrates the decision-making process for choosing between these two moieties during Lead Optimization.

SAR_Logic Start Lead Optimization: Sulfonyl Pyrazole Core Check_Pocket Analyze Binding Pocket (Crystal Structure/Docking) Start->Check_Pocket Tight_Pocket Sterically Constrained? (e.g., Protease Active Site) Check_Pocket->Tight_Pocket Open_Pocket Hydrophobic/Solvent Exposed? Check_Pocket->Open_Pocket Select_Me Select Methyl Sulfone (-SO2Me) Tight_Pocket->Select_Me Yes Select_cPr Select Cyclopropyl Sulfone (-SO2-cPr) Tight_Pocket->Select_cPr No (Rare) Open_Pocket->Select_Me No (Keep Polar) Open_Pocket->Select_cPr Yes (Fill Pocket) Outcome_Me High Ligand Efficiency Low Steric Clash Good Solubility Select_Me->Outcome_Me Outcome_cPr Increased Potency (Entropic) Improved Permeability Metabolic Stability (CYP Blocking) Select_cPr->Outcome_cPr

Caption: Decision tree for selecting sulfonyl substituents based on binding pocket topology.

Experimental Protocols

To validate these differences in your own program, use the following standardized workflows.

Protocol A: Synthesis via Sulfinate Displacement

This method allows for the parallel synthesis of both analogs from a common halide precursor.

  • Precursor: Start with a 4-bromo-pyrazole or 5-bromo-pyrazole intermediate.

  • Reagents:

    • Methyl Analog: Sodium methanesulfinate (

      
      ), CuI (10 mol%), L-Proline (20 mol%), DMSO, 
      
      
      
      .
    • Cyclopropyl Analog: Sodium cyclopropanesulfinate (

      
      ), CuI (10 mol%), L-Proline (20 mol%), DMSO, 
      
      
      
      .
    • Note: Cyclopropanesulfinate requires slightly higher temperatures due to steric hindrance.

  • Workup: Dilute with EtOAc/Water. Wash with

    
     to remove copper. Purify via Flash Chromatography (Hex/EtOAc).
    
  • Validation: Confirm structure via

    
    -NMR.
    
    • Me: Singlet

      
      .
      
    • cPr: Multiplets

      
       (4H) and 
      
      
      
      (1H, methine).
Protocol B: Microsomal Stability Assay (Metabolic Check)

Determine if the lipophilic cyclopropyl group introduces a metabolic liability compared to the methyl.

  • Preparation: Prepare

    
     DMSO stocks of both compounds.
    
  • Incubation:

    • Mix test compound (

      
       final) with pooled Human Liver Microsomes (HLM) (
      
      
      
      protein) in phosphate buffer (
      
      
      ).
    • Pre-incubate at

      
       for 5 min.
      
    • Initiate reaction with NADPH (

      
      ).
      
  • Sampling: Aliquot at

    
    . Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and
    
    
    .[2]
    • Expectation: Methyl sulfone is often metabolically inert. Cyclopropyl is generally stable but monitor for hydroxylation on the ring.

References
  • Structure Activity of

    
    -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Journal of Medicinal Chemistry. (2024). Link
    
  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. (2020). Link

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry. (2025). Link

  • Discovery of a Series of Pyrazinone ROR

    
     Antagonists. ACS Medicinal Chemistry Letters. (2021). Link
    
  • Metabolism of cyclopropyl groups in drug design. Hypha Discovery. (2021). Link

Sources

Validation

A Comparative Guide to the Structural Validation of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: The Definitive Power of X-ray Crystallography

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational to the development of novel therapeutics.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational to the development of novel therapeutics.[1][2] Among these, pyrazole derivatives are a cornerstone, exhibiting a vast spectrum of pharmacological activities.[3][4] The journey from a promising molecular design to a clinical candidate is predicated on an unassailable understanding of its three-dimensional structure. This atomic-level blueprint governs the molecule's interaction with biological targets, dictating its efficacy, selectivity, and overall pharmacological profile.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the structure of a novel pyrazole derivative, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol . While spectroscopic and spectrometric techniques like NMR and Mass Spectrometry are indispensable for initial characterization, we will demonstrate why single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structural elucidation. We will explore the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity for researchers and drug development professionals.

Part 1: Synthesis and Characterization of the Target Compound

Before any structural validation can occur, the target molecule must be synthesized and purified. The proposed synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol follows a robust and scalable pathway.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Cyclopropanesulfonyl Hydrazine. This key intermediate is prepared by reacting cyclopropanesulfonyl chloride with an excess of hydrazine hydrate in a suitable solvent like ethanol at 0°C, followed by a slow warm-up to room temperature. The reaction is monitored by TLC until completion.

  • Step 2: Cyclocondensation Reaction. The pyrazole ring is formed via a cyclocondensation reaction.[5] Cyclopropanesulfonyl hydrazine is reacted with a β-ketoester equivalent, such as ethyl 2-formyl-3-oxobutanoate, in a protic solvent like acetic acid at reflux. This reaction assembles the 4-hydroxy-1H-pyrazole core.

  • Step 3: Purification. The crude product is purified via column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to isolate the target compound from unreacted starting materials and byproducts. The final product should be a stable, crystalline solid.

Following purification, initial characterization is performed using standard techniques to confirm the successful synthesis before proceeding to the more rigorous validation methods.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides direct, unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[6][7] It is the only technique that "sees" the precise arrangement of atoms in the solid state, making it the ultimate arbiter in structural chemistry.

Workflow for X-ray Crystallographic Validation

G cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Synthesis Purified Compound Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection X-ray Diffraction Data Collection (Cold N₂ Stream, ~100 K) Selection->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Final Structure Validation (checkCIF) Refinement->Validation

Caption: Workflow for structural validation by X-ray crystallography.

Experimental Protocol: Crystallization and X-ray Analysis
  • Crystal Growth: This is often the most challenging step.[8] High-purity compound from Part 1 is dissolved in a minimal amount of a suitable hot solvent (or solvent mixture, e.g., acetone/water).

    • Causality: The goal is to create a supersaturated solution that, upon slow cooling or solvent evaporation, allows molecules to organize into a well-ordered crystal lattice. Rapid precipitation must be avoided as it traps impurities and leads to poorly diffracting crystals.[9]

    • Methods:

      • Slow Evaporation: The solution is left undisturbed in a loosely capped vial.

      • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[3]

    • Causality: The low temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • The crystal is rotated while being irradiated with monochromatic X-rays, and thousands of diffraction images are collected.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, determine the positions of the atoms in the unit cell, and refine the structural model to best fit the experimental data.[10][11]

  • Validation: The final structural model is rigorously validated using tools like the International Union of Crystallography's (IUCr) checkCIF service to ensure its quality and chemical sense.[12]

The result is a definitive 3D model of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, confirming the connectivity and spatial arrangement of every atom.

Part 3: Comparative and Complementary Validation Methods

While X-ray crystallography is definitive, other techniques provide crucial, complementary data about the bulk sample and are essential parts of a complete characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of magnetic nuclei (primarily ¹H and ¹³C).

  • ¹H NMR: Confirms the number and connectivity of protons. For our target, we expect to see distinct signals for the cyclopropyl protons, the pyrazole C-H proton, and the hydroxyl proton.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for establishing connectivity. For instance, an HMBC experiment would show a correlation between the cyclopropyl protons and the sulfonyl-bearing nitrogen of the pyrazole ring, confirming the N-S bond.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent ion.

  • Causality: This allows for the unambiguous determination of the compound's elemental composition (molecular formula). For 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (C₆H₈N₂O₃S), the experimentally measured mass should match the theoretical mass to within a few parts per million (ppm).

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations can be used to generate a theoretical, energy-minimized structure of the molecule.

  • Application: While not an experimental proof, comparing the calculated bond lengths and angles from a DFT model with the experimental data from X-ray crystallography serves as a powerful cross-validation step.[10] A strong correlation between the two datasets increases confidence in the final structure.

Part 4: Head-to-Head Comparison of Validation Techniques

The true power of a multi-technique approach lies in understanding the unique strengths and limitations of each method.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy High-Resolution Mass Spectrometry (HRMS) Computational (DFT) Modeling
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Connectivity, chemical environment of atoms, proton/carbon framework.Elemental composition (Molecular Formula).Theoretical 3D structure, electronic properties.
Sample Requirement Single, high-quality crystal (µg to mg).~1-10 mg of pure, soluble material.<1 mg of pure, soluble material.None (computational).
Key Advantage Unambiguous and definitive structural proof.Provides data on the bulk sample in solution.Extremely high accuracy for formula determination.Predictive power and aids in interpreting experimental data.
Primary Limitation Requires a suitable single crystal, which can be difficult or impossible to grow.Does not provide direct 3D spatial information (bond lengths/angles).Provides no information on isomerism or connectivity.It is a theoretical model, not an experimental proof.
Self-Validation Internal data consistency checks (e.g., R-factors) and external validation (checkCIF).[12]Consistency across multiple 1D and 2D experiments.Isotopic pattern matching.Comparison with experimental data.

Conclusion: An Integrated and Authoritative Approach

For drug development professionals, absolute certainty in molecular structure is non-negotiable. While NMR and HRMS are essential for confirming the constitution and molecular formula of a bulk sample of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol , they cannot definitively prove its three-dimensional structure in the way that single-crystal X-ray crystallography can.

The crystallographic data provides the ultimate proof, revealing the precise bond lengths, angles, and conformation that govern the molecule's interaction with its biological target. The workflow described herein—combining rational synthesis, meticulous crystallization, and rigorous crystallographic analysis, all cross-validated with spectroscopic and computational data—represents a trustworthy and authoritative system for structural validation. This integrated approach ensures that subsequent structure-activity relationship (SAR) studies and drug design efforts are built upon a foundation of unshakeable structural truth.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022). Available at: [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC. (n.d.). Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026). Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Structure validation in chemical crystallography - PMC - NIH. (2009). Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025). Available at: [Link]

  • Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - MDPI. (2023). Available at: [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. (2003). Available at: [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes - etd@IISc. (n.d.). Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.). Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022). Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ResearchGate. (2026). Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • (PDF) Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - ResearchGate. (n.d.). Available at: [Link]

  • "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design" - ijprajournal. (2024). Available at: [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Publishing. (n.d.). Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Available at: [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (2026). Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023). Available at: [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design - ResearchGate. (2025). Available at: [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]

  • Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024). Available at: [Link]

Sources

Comparative

reference standards for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol analysis

Publish Comparison Guide: Reference Standards for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Analysis Executive Summary & Chemical Context 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) is a highly specialized he...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Standards for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Analysis

Executive Summary & Chemical Context

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted immunomodulators[1]. The presence of the strongly electron-withdrawing cyclopropanesulfonyl moiety significantly alters the electron density of the pyrazole ring, lowering the pKa of the hydroxyl group.

Accurate quantification and impurity profiling of this intermediate are critical, as downstream carryover of structurally related impurities can compromise API efficacy and safety. This guide objectively compares the grades of reference standards available for this compound and provides field-proven, self-validating analytical protocols for its analysis, grounded in current regulatory frameworks[2][3].

Comparative Analysis of Reference Standard Grades

When establishing an analytical control strategy, selecting the appropriate grade of reference standard is paramount. According to USP General Chapter <11> Reference Standards, analytical results are only conclusive when the reference material is thoroughly characterized and fit for its intended purpose[3].

Below is an objective comparison of the three primary tiers of reference standards used for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol analysis.

Table 1: Performance and Suitability Comparison of Reference Standard Grades
ParameterCommercial High-Purity (e.g., AA Blocks/Sigma)In-House Working StandardCompendial / Certified Reference Material (CRM)
Typical Purity ~95.0% (Nominal)[1]> 98.0% (Assigned via qNMR/Mass Balance)> 99.5% (Highly Characterized)
Characterization Basic (COA with LC-MS/NMR)Comprehensive (IR, NMR, LC-UV, TGA, KF)Exhaustive (Orthogonal methods, ISO 17034)
Traceability Lot-specific, non-metrologicalTraceable to primary standardFully traceable to SI units
Cost & Lead Time Low cost, immediate availabilityModerate cost, requires internal validation timeHigh cost, rarely available for early intermediates
Best Use Case Early R&D, qualitative identity testing, method developmentRoutine QC batch release, quantitative assayRegulatory submissions, dispute resolution

Scientific Insight: For early-to-mid-phase development, commercial standards (such as those offered at 95% purity[1]) are sufficient for qualitative identification. However, for quantitative assay and impurity tracking, an In-House Working Standard must be established. This requires purifying the commercial material and assigning a definitive purity value using a mass balance approach (100% - %Water - %Solvents - %Inorganic - %Organic Impurities) or quantitative NMR (qNMR), aligning with ICH Q2(R2) guidelines[2].

Analytical Methodologies & Self-Validating Protocols

To ensure data integrity, analytical methods must be designed as self-validating systems. This means the protocol inherently checks its own performance before generating reportable data.

Protocol A: HPLC-UV Assay and Purity Determination

Causality & Rationale: The hydroxyl proton on 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is weakly acidic due to the sulfonyl group. If analyzed in a neutral mobile phase, the molecule will partially ionize, resulting in severe peak tailing and retention time shifts. To suppress ionization and ensure the molecule remains fully protonated, a highly acidic mobile phase (pH ~2.5) is mandatory.

Step-by-Step Methodology:

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to prevent secondary interactions with residual silanols.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the pyrazole chromophore).

  • Standard Preparation: Accurately weigh 10.0 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile, then dilute to volume with Phase A (Concentration: 0.1 mg/mL).

  • System Suitability Test (SST) - The Self-Validation Step:

    • Inject the standard solution six times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area

      
       2.0%; Tailing Factor (Tf) 
      
      
      
      1.5; Theoretical Plates (N)
      
      
      5000.
    • Logic: Meeting these criteria proves the system is precise, the column is inert, and the integration is reliable before any actual samples are run.

Protocol B: LC-MS/MS Trace Impurity Profiling

Causality & Rationale: For detecting genotoxic or trace structural impurities, UV detection lacks sensitivity. LC-MS/MS operating in Electrospray Ionization Positive mode (ESI+) is required. The cyclopropanesulfonyl group readily cleaves in the collision cell, providing a highly specific diagnostic product ion.

Step-by-Step Methodology:

  • Ionization Mode: ESI Positive.

  • Precursor Ion: m/z 189.0

    
     (Calculated for 
    
    
    
    MW: 188.21[1]).
  • Collision Energy (CE): 15-25 eV.

  • Diagnostic Transitions (MRM):

    • m/z 189.0

      
      m/z 85.0 (Loss of cyclopropanesulfonyl group, yielding the pyrazol-4-ol fragment).
      
    • m/z 189.0

      
      m/z 105.0 (Cyclopropanesulfonyl cation).
      
  • Validation: Establish the Limit of Quantitation (LOQ) by demonstrating a Signal-to-Noise (S/N) ratio

    
     10:1 at the lowest calibration point, as mandated by ICH Q2(R2)[2][4].
    

Regulatory Grounding & Workflows

The qualification of a reference standard and the validation of its analytical procedure must follow a strict lifecycle approach. The recently updated ICH Q2(R2) guideline emphasizes that analytical procedures must be proven "fit for purpose" across their reportable range[2][5]. Furthermore, USP <11> dictates that unless a standard label provides a specific potency, an uncharacterized standard cannot be assumed to be 100.0% pure[3].

Visualization 1: Reference Standard Qualification Workflow

Workflow A Raw Material (1-Cyclopropanesulfonyl-1H-pyrazol-4-ol) B Primary Characterization (NMR, IR, HRMS) A->B C Purity Assessment (HPLC-UV & qNMR) B->C D Impurity Profiling (LC-MS/MS) C->D E Qualified Working Standard (Compliant with USP <11>) D->E

Caption: Workflow for the qualification of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol reference standards.

Visualization 2: ICH Q2(R2) Method Validation Logic

Validation Start Method Validation ICH Q2(R2) Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision & Accuracy (%RSD < 2.0%) Start->Prec App Fit for Purpose Assay & Purity Spec->App Lin->App Prec->App

Caption: ICH Q2(R2) validation logic for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol analytical procedures.

Conclusion

For the robust analysis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, relying solely on nominal vendor purity claims is insufficient for quantitative pharmaceutical development. Laboratories must procure high-quality commercial starting materials and subject them to rigorous, orthogonal characterization (HPLC-UV, LC-MS/MS, qNMR) to establish an In-House Working Standard. By implementing self-validating analytical protocols and adhering to the structural validation logic of ICH Q2(R2) and USP <11>, analytical scientists can ensure absolute data integrity and regulatory compliance.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA), Effective June 14, 2024. Available at: [Link]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately? (USP <11>)." Lachman Consultants Blog, July 2019. Available at: [Link]

Sources

Validation

Comparative Guide: Pyrazole-4-ol Protecting Groups in Medicinal Chemistry

Executive Summary The Challenge: Pyrazole-4-ol (4-hydroxypyrazole) is a critical scaffold in kinase inhibitor design (e.g., bioisostere of phenols). However, its amphoteric nature and rapid tautomerization between the ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Pyrazole-4-ol (4-hydroxypyrazole) is a critical scaffold in kinase inhibitor design (e.g., bioisostere of phenols). However, its amphoteric nature and rapid tautomerization between the aromatic enol form and the keto form (pyrazolin-4-one) create a synthetic minefield. The Solution: This guide objectively compares four distinct classes of protecting groups (PGs)—Benzyl (Bn) , Para-Methoxybenzyl (PMB) , Methoxymethyl (MOM) , and tert-Butyldimethylsilyl (TBS) —to determine the optimal strategy for retaining the 4-oxygen functionality during multi-step synthesis.

Mechanistic Insight: The Tautomer Trap

Before selecting a reagent, one must understand the substrate. Unlike simple phenols, 4-hydroxypyrazole possesses three reactive sites: the two ring nitrogens and the hydroxyl group.

  • The Equilibrium: In solution, the aromatic 4-hydroxypyrazole equilibrates with the non-aromatic 4H-pyrazol-4-one.

  • The Selectivity Problem: Under basic conditions (e.g., NaH/DMF), the N-anion is often more nucleophilic than the O-anion toward alkyl halides (soft electrophiles), leading to undesired N-alkylation. Silyl chlorides (hard electrophiles) tend to favor the O-position due to the high bond strength of Si-O.

Visualization: Tautomerism & Reactivity

PyrazoleReactivity Enol 4-Hydroxypyrazole (Aromatic Enol) Keto 4H-Pyrazol-4-one (Non-aromatic Keto) Enol->Keto Tautomerism (Fast) Dianion Dianion Species (N- and O- deprotonated) Enol->Dianion + 2 eq. Base O_Product O-Protected Product (Target) Dianion->O_Product Hard Electrophile (e.g., TBSCl) N_Product N-Protected Side-Product (Undesired) Dianion->N_Product Soft Electrophile (e.g., BnBr)

Figure 1: Mechanistic flow showing the competition between O- and N-alkylation. Hard electrophiles favor the oxygen, while soft electrophiles often require specific conditions to avoid N-alkylation.

Comparative Analysis of Protecting Groups

A. Benzyl Ether (Bn) – "The Tank"
  • Best For: Early-stage installation where the molecule must survive harsh acidic or basic conditions (e.g., Suzuki coupling, Lithiation).

  • Mechanism: Forms a stable ether bond.

  • Pros: Extremely stable; UV active (helps in TLC/HPLC).

  • Cons: Removal requires Hydrogenolysis (

    
    ) or strong Lewis acids (
    
    
    
    ), which can reduce other functional groups (alkenes, nitro groups).
  • Selectivity Note: Direct benzylation often yields mixtures of N-Bn and O-Bn. Recommendation: Use

    
    -protection (e.g., THP or Boc) before O-benzylation, or use phase-transfer catalysis.
    
B. Para-Methoxybenzyl (PMB) – "The Tunable Alternative"
  • Best For: Strategies requiring orthogonality to Benzyl groups.

  • Mechanism: Similar to Bn but the methoxy group makes the ring electron-rich.

  • Pros: Can be removed oxidatively (DDQ) or with mild acid (TFA), leaving normal Benzyl ethers intact.

  • Cons: Less stable to strong acids than Bn; DDQ deprotection can fail if the substrate is electron-rich and susceptible to oxidation.

C. Methoxymethyl Ether (MOM) – "The Lithiation Survivor"
  • Best For: Directed Ortho-Metalation (DoM). The MOM group can coordinate with Lithium, directing functionalization to the C-3/C-5 position.

  • Mechanism: Acetal-based protection.

  • Pros: Stable to strong bases (n-BuLi, LDA) and reducing agents. Small steric footprint.

  • Cons: Safety Warning: Reagent (MOM-Cl) is a potent carcinogen. Removal requires strong acid (HCl/MeOH or TFA), which may cleave other acid-labile groups (Boc).

D. tert-Butyldimethylsilyl (TBS) – "The Mild Option"
  • Best For: Late-stage protection or when mild deprotection is mandatory.

  • Mechanism: Silyl ether formation.

  • Pros: Highest Regioselectivity. TBSCl reacts almost exclusively with the Oxygen over the Nitrogen due to the "Hard-Hard" interaction (HSAB theory). Easy removal with Fluoride (TBAF).

  • Cons: Unstable to acid and base hydrolysis; can migrate to the Nitrogen under certain conditions.

Performance Data Matrix

FeatureBenzyl (Bn)PMBMOMTBS
Installation Yield 70-85%75-90%85-95%90-98%
O- vs N-Selectivity Low (Mix)Low (Mix)ModerateHigh
Stability: Acid HighModerateLowVery Low
Stability: Base High HighHigh Moderate
Stability: Oxidation HighLow (DDQ sensitive)HighHigh
Deprotection Cond.

or

DDQ or TFA

or

TBAF or AcOH
Safety Profile GoodGoodPoor (Carcinogen) Good

Experimental Protocols

Protocol A: Regioselective O-Silylation (TBS)

Rationale: Exploits the oxophilicity of silicon to bypass N-protection steps.

  • Setup: Dissolve 4-hydroxypyrazole (1.0 eq) in dry DCM under Argon.

  • Base: Add Imidazole (2.5 eq) to act as a proton scavenger and nucleophilic catalyst.

  • Addition: Cool to 0°C. Add TBSCl (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours.

  • Workup: Dilute with ether, wash with water and brine. Dry over

    
    .
    
  • Expected Result: >95% O-silylated product. N-silylation is reversible and hydrolyzes during workup.

Protocol B: O-Alkylation with PMB (The "Soft" Approach)

Rationale: Uses PMB-Cl with a mild base to minimize N-alkylation, though separation is often required.

  • Setup: Dissolve 4-hydroxypyrazole (1.0 eq) in DMF.

  • Base: Add

    
     (1.2 eq). Note: Avoid NaH if possible to prevent rapid N-alkylation.
    
  • Reagent: Add PMB-Cl (1.1 eq) and a catalytic amount of TBAI (Tetrabutylammonium iodide) to generate the more reactive PMB-I in situ.

  • Reaction: Stir at 60°C for 12 hours.

  • Purification: Flash chromatography is mandatory to separate the O-PMB (higher Rf) from N-PMB side products.

Protocol C: Oxidative Deprotection of PMB

Rationale: Orthogonal removal in the presence of other benzyl groups.

  • Solvent: Dissolve substrate in DCM:Water (10:1 mixture).

  • Reagent: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 eq).

  • Observation: The reaction turns deep green/red (charge transfer complex).

  • Quench: Pour into saturated

    
     solution.
    
  • Yield: Typically 80-90% recovery of the free phenol/pyrazole-ol.

Decision Tree: Selecting the Right Group

DecisionTree Start Start: 4-Hydroxypyrazole Protection Q1 Is N-protection already present? Start->Q1 Q2 Does synthesis involve strong acids or lithiation? Q1->Q2 Yes Res_TBS Use TBS (High O-Selectivity) Q1->Res_TBS No (Need Selectivity) Q3 Does molecule contain alkenes or halogens? Q2->Q3 No Res_MOM Use MOM (Lithiation Stable) Q2->Res_MOM Yes (Lithiation) Res_Bn Use Benzyl (Bn) (Max Stability) Q3->Res_Bn No Res_PMB Use PMB (Oxidative Removal) Q3->Res_PMB Yes (Avoid H2/Pd)

Figure 2: Strategic decision matrix for selecting the optimal protecting group based on synthetic constraints.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive source for stability charts and deprotection protocols).

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. (Discusses regioselectivity challenges in pyrazole synthesis).

  • Holzer, W., & Seiringer, G. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.[2] Heterocycles, 63(9). (Specific application of PMB on pyrazolone/pyrazole systems).

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms for MOM and Silyl ether cleavage).

  • Abularrage, N. S., et al. (2023). Stability of 4H-pyrazoles in physiological environments. RSC Chemical Biology. (Provides context on the stability of the pyrazole core itself).

Sources

Comparative

identifying characteristic IR bands of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Executive Summary In the high-stakes synthesis of JAK inhibitors and related immunomodulatory drugs, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) serves as a critical scaffold. Its structural integrity hing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes synthesis of JAK inhibitors and related immunomodulatory drugs, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) serves as a critical scaffold. Its structural integrity hinges on three distinct moieties: the pyrazole core , the labile hydroxyl group , and the cyclopropylsulfonyl moiety .

While NMR remains the gold standard for connectivity, it is time-consuming and solvent-dependent. This guide evaluates FT-IR spectroscopy as a superior, high-throughput alternative for rapid "Go/No-Go" decision-making during synthesis. We compare the IR spectral fingerprint of the target product against its key precursors—4-Hydroxypyrazole and Cyclopropanesulfonyl chloride —to provide a definitive identification protocol.

Comparative Analysis: IR vs. Synthetic Precursors

The primary challenge in synthesizing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is ensuring complete sulfonylation of the pyrazole nitrogen without over-reaction or hydrolysis. The table below contrasts the target's characteristic bands with its "alternatives" (precursors/impurities), serving as a diagnostic checklist.

Table 1: Diagnostic IR Band Comparison
Functional GroupTarget Product (1-Cyclopropanesulfonyl...)Precursor A (4-Hydroxypyrazole)Precursor B (Cyclopropanesulfonyl Cl)Diagnostic Action
N-H Stretch ABSENT Strong, Broad (3100–3400 cm⁻¹)AbsentPrimary Confirmation: Disappearance of N-H confirms N-sulfonylation.
O-H Stretch Present (Broad) ~3200–3500 cm⁻¹Present (Broad)AbsentConfirms the 4-OH group remains intact (not sulfonylated).
SO₂ (Asym) Strong ~1350–1380 cm⁻¹AbsentStrong ~1360–1380 cm⁻¹Indicates presence of sulfonyl group.
SO₂ (Sym) Strong ~1160–1180 cm⁻¹AbsentStrong ~1160–1180 cm⁻¹Confirms sulfonyl group geometry.
Cyclopropyl C-H Weak/Med ~3010–3090 cm⁻¹AbsentPresentDistinguishes from simple alkyl/aryl sulfonamides.
S-Cl Stretch ABSENT AbsentStrong ~360–380 cm⁻¹ (Far IR)Absence confirms removal of the reactive chloride leaving group.

Technical Insight: The cyclopropyl C-H stretch appears at a higher frequency (>3000 cm⁻¹) than typical alkyl C-H bonds (<3000 cm⁻¹) due to the high s-character of the carbon orbitals (Walsh orbitals). This allows it to be distinguished from solvent residues (e.g., hexane, ethanol) which absorb below 3000 cm⁻¹.

Detailed Band Assignment & Mechanistic Logic

A. The "Silent" N-H Region (Crucial for Purity)

In the precursor 4-hydroxypyrazole , the N-H moiety participates in strong intermolecular hydrogen bonding, creating a dominant broad band overlapping the O-H region.

  • Target Performance: In the product, the N1 position is substituted. The spectrum should show a cleaner high-frequency region dominated solely by the O-H stretch. Any residual "shoulder" or broadening below 3200 cm⁻¹ suggests incomplete reaction (presence of starting material).

B. The Sulfonyl "Fingerprint"

The sulfonamide (N-SO₂-C) linkage is chemically distinct from the sulfonyl chloride precursor.

  • Asymmetric Stretch (νas SO₂): Typically found at 1350–1380 cm⁻¹. This band is often split or broadened due to the interaction with the adjacent pyrazole ring π-system.

  • Symmetric Stretch (νs SO₂): Found at 1160–1180 cm⁻¹. This is one of the most intense bands in the spectrum and is largely invariant to solvent effects, making it a reliable quantitation peak.

C. The Cyclopropyl Marker

The cyclopropane ring is under significant ring strain (~27.5 kcal/mol).

  • ν(C-H): 3010–3090 cm⁻¹.

  • Ring Breathing: A sharp, medium-intensity band near 1000–1020 cm⁻¹ is characteristic of the cyclopropane skeleton breathing mode. This is a vital check to ensure the ring did not open during the sulfonylation reaction (a common side reaction under acidic conditions).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize hygroscopic interference (common with hydroxylated sulfonamides), the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets.

Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Final QC).

  • Sample Preparation:

    • Ensure the sample is a dry, free-flowing powder.

    • Critical Step: If the sample is sticky (hygroscopic), dry in a vacuum oven at 40°C for 1 hour prior to scanning. Moisture (H₂O) bands at 1640 cm⁻¹ and 3400 cm⁻¹ can obscure pyrazole ring modes and O-H stretching.

  • Data Processing:

    • Apply ATR Correction (scales intensity linearly with wavenumber) to compare with transmission library spectra.

    • Normalize the νs(SO₂) peak at ~1170 cm⁻¹ to 1.0 absorbance units for consistent overlay comparison.

Decision Logic & Workflow Visualization

The following diagram outlines the logical decision tree for validating the compound's identity using IR data.

IR_Validation_Workflow Start Start: Crude Product Spectrum Check_NH Check 3100-3400 cm⁻¹ Is N-H shoulder present? Start->Check_NH Fail_NH FAIL: Incomplete Reaction (Precursor Present) Check_NH->Fail_NH Yes Check_SO2 Check 1350 & 1170 cm⁻¹ Are strong SO₂ bands present? Check_NH->Check_SO2 No (Clean) Fail_SO2 FAIL: Missing Sulfonyl Group Check_SO2->Fail_SO2 No Check_Cyc Check 3010-3090 cm⁻¹ Cyclopropyl C-H visible? Check_SO2->Check_Cyc Yes Fail_Cyc FAIL: Ring Opening or Wrong Alkyl Group Check_Cyc->Fail_Cyc No Check_OH Check 3200-3500 cm⁻¹ Broad O-H band present? Check_Cyc->Check_OH Yes Fail_OH FAIL: O-Sulfonylation (Side Product) Check_OH->Fail_OH No Success PASS: Identity Confirmed 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Check_OH->Success Yes

Figure 1: Step-by-step spectral validation logic. This workflow prioritizes the elimination of precursors (N-H check) before confirming functional group integrity.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole Infrared Spectrum (Coblentz Society).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 1H-Pyrazol-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Babu, M. R., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." Molbank, 2023(3), M1698. (Provides analogous N-sulfonyl pyrazole spectral data). Available at: [Link][2]

  • Richardson, A., et al. "High-Resolution Infrared Spectrum of Cyclopropane." Journal of Chemical Physics. (Reference for cyclopropyl C-H Walsh orbital effects).

Sources

Validation

Industrial Quality Control Benchmarks for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol: A Comparative Analytical Guide

In modern drug development, the pyrazole core is a privileged heterocyclic scaffold, frequently appearing in kinase inhibitors, anti-inflammatory agents, and optimized delivery systems[1]. However, the synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the pyrazole core is a privileged heterocyclic scaffold, frequently appearing in kinase inhibitors, anti-inflammatory agents, and optimized delivery systems[1]. However, the synthesis of complex O-functionalized pyrazoles using an unprotected 1H-pyrazol-4-ol core is notoriously inefficient. The rapid tautomerization and inherent nucleophilicity of the pyrazole nitrogens inevitably lead to competing N-alkylation side reactions.

To dictate regioselectivity, nitrogen protection is mandatory. While the tosyl (Ts) group is a traditional choice, its removal often requires harsh basic conditions that can degrade sensitive pharmacophores. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) emerges as a highly specialized alternative[2]. The cyclopropanesulfonyl group offers a superior synthetic balance: the cyclopropyl ring provides intense steric shielding to prevent N-alkylation, yet the sulfonyl linkage can be cleaved under milder, orthogonal conditions compared to standard arylsulfonyls.

This guide objectively compares the performance of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol against traditional alternatives and establishes rigorous, self-validating quality control (QC) protocols for industrial-grade batch release.

Comparative Performance: Scaffold Alternatives

Choosing the correct pyrazole building block dictates the yield and purity of downstream active pharmaceutical ingredients (APIs). The table below summarizes the empirical performance of three common pyrazol-4-ol scaffolds.

Table 1: Comparative Benchmarks for Pyrazol-4-ol Scaffolds
ScaffoldN-Protection EfficiencyDeprotection ConditionsDownstream O-Alkylation YieldIndustrial Purity Benchmark
1H-pyrazol-4-ol (Unprotected)Poor (Rapid Tautomerization)N/A< 40% (Mixed N/O isomers)≥ 98.0%
1-Tosyl-1H-pyrazol-4-ol ExcellentStrong Base / High Heat75 - 85%≥ 97.0%
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol Excellent (Steric Shielding)Mild Nucleophiles> 92% ≥ 95.0% [3]

Note: While standard industrial grades for this specific cyclopropyl building block are baselined at 95%[3], optimization for late-stage pharmaceutical intermediates often pushes this requirement to ≥97%[4].

Synthetic_Logic cluster_0 Alternative Scaffolds P1 1H-pyrazol-4-ol (Unprotected) R1 N-Alkylation Side Reactions P1->R1 P2 1-Tosyl-1H-pyrazol-4-ol (Tosyl Protected) R2 Harsh Deprotection (Product Degradation) P2->R2 P3 1-Cyclopropanesulfonyl... (Target Scaffold) R3 Mild Deprotection (High Downstream Yield) P3->R3

Fig 2. Logical comparison of pyrazole protecting groups and downstream synthetic outcomes.

Analytical Workflows: Establishing a Self-Validating QC System

To guarantee the integrity of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, a single analytical technique is insufficient. We employ a tri-orthogonal, self-validating workflow. High-Performance Liquid Chromatography (HPLC) quantifies related organic substances, Gas Chromatography-Mass Spectrometry (GC-MS) detects volatile starting materials, and quantitative Nuclear Magnetic Resonance (qNMR) establishes the absolute mass fraction[5].

QC_Workflow A Industrial Batch 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol B HPLC-UV (Purity & Related Substances) A->B C GC-MS (Volatile Impurities) A->C D qNMR (Absolute Mass Fraction) A->D E Self-Validating Data Synthesis B->E C->E D->E

Fig 1. Multi-modal self-validating quality control workflow for industrial pyrazole batches.

Experimental Methodologies

The following protocols are designed with built-in system suitability tests (SST) to ensure data trustworthiness.

Stability-Indicating RP-HPLC-UV Protocol

Causality of Design: Pyrazole derivatives possess basic nitrogen atoms that can interact with residual silanols on C18 stationary phases, leading to peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and lowers the pH, ensuring the pyrazole remains fully protonated and elutes with sharp, symmetrical peak shapes[6]. Furthermore, monitoring at 237 nm captures the strong π-π* transition of the pyrazole core while minimizing background noise from aliphatic solvents[6].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and 0.1% TFA in LC-MS grade water in a 75:25 (v/v) ratio. Filter through a 0.45 µm PTFE membrane and degas ultrasonically[6].

  • Standard Preparation: Accurately weigh 10 mg of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol reference standard. Dissolve in 100 mL of methanol to create a 100 µg/mL stock solution. Dilute to a working concentration of 50 µg/mL using the mobile phase[6].

  • Sample Preparation: Weigh 10 mg of the industrial batch sample, dissolve in methanol, and dilute to 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection[6].

  • Chromatographic Execution:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[6].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C[6].

    • Injection Volume: 20 µL.

    • Detection: UV at 237 nm[6].

  • System Suitability (Self-Validation): Ensure the theoretical plate count (N) is > 5,000 and the tailing factor (Tf) is ≤ 1.5.

Absolute Quantification via qNMR

Causality of Design: While HPLC provides excellent relative purity based on UV absorbance, it is fundamentally blind to impurities lacking a chromophore (e.g., inorganic salts or aliphatic solvents). qNMR establishes a self-validating system by comparing the integration of the distinct pyrazole aromatic proton against a highly pure internal standard, delivering an absolute mass fraction without requiring a reference standard of the API itself[5]. Maleic acid is chosen as the internal standard because its sharp singlet (~6.3 ppm) sits perfectly in the "clean" spectral window between the aliphatic cyclopropyl signals and the aromatic pyrazole protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol and ~5 mg of Maleic acid (TraceCERT® grade) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS. Vortex for 1 minute to ensure complete dissolution.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton sequence with a 90° pulse angle.

    • Relaxation Delay (D1): Set to ≥ 30 seconds (at least 5 times the longest T1 relaxation time of the analyte and standard) to ensure complete longitudinal relaxation and quantitative integration[5].

    • Number of Scans: 64.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid peak (6.3 ppm, 2H) and the isolated pyrazole proton peak (typically ~7.5 - 8.0 ppm, 1H). Calculate the absolute purity using the standard qNMR mass fraction equation.

Volatile Impurity Profiling via GC-MS

Causality of Design: Unreacted cyclopropanesulfonyl chloride (a common synthetic precursor) is volatile and lacks a strong UV chromophore. Standardizing the mass spectrometer's Electron Ionization (EI) at 70 eV allows for direct spectral fragmentation matching against NIST libraries, ensuring positive identification of volatile by-products[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg/mL of the sample in MS-grade dichloromethane[5].

  • Injection: Inject 1 µL in split mode (50:1) to prevent column overloading[5].

  • GC Conditions: Use a DB-5MS capillary column. Program the oven: hold at 50°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min[5].

  • MS Conditions: Set the Ion Source Temperature to 230°C and Ionization Energy to 70 eV. Scan range: 40-450 m/z[5].

Conclusion

For drug development professionals scaling up pyrazole-containing therapeutics, 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol provides a distinct synthetic advantage over unprotected or tosyl-protected analogs. By implementing the self-validating, tri-orthogonal QC workflows detailed above (HPLC-UV, qNMR, and GC-MS), laboratories can confidently verify that industrial batches meet the stringent ≥95% purity benchmarks required for high-yield downstream processing.

References

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems , MDPI. URL: [Link]

Sources

Comparative

Publish Comparison Guide: Differentiating 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol from Structural Isomers

Executive Summary: The Regioselectivity Challenge In the synthesis of Janus kinase (JAK) inhibitors and other immunomodulatory drugs, the pyrazole core serves as a critical bioisostere. 1-Cyclopropanesulfonyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of Janus kinase (JAK) inhibitors and other immunomodulatory drugs, the pyrazole core serves as a critical bioisostere. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (Target Compound) is a high-value building block. However, its synthesis via sulfonylation of 4-hydroxypyrazole or cyclization strategies is prone to regiochemical ambiguity.

The primary challenge lies in distinguishing the target from its regioisomers (N1 vs. N2 substitution) and functional isomers (O-sulfonylation) . Misidentification leads to inactive library synthesis and erroneous SAR (Structure-Activity Relationship) data.

This guide provides a definitive, self-validating analytical workflow to unambiguously identify 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, utilizing high-field NMR and mass spectrometry as primary filters.

Structural Landscape & Isomer Definition

Before analytical differentiation, we must define the competitive landscape. The reaction of 4-hydroxypyrazole with cyclopropanesulfonyl chloride can yield three distinct species:

  • Target (4-OH): 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol. Thermodynamically stable N-sulfonylated product.

  • Isomer A (O-Sulfonate): 1H-pyrazol-4-yl cyclopropanesulfonate. Kinetic product arising from O-attack.

  • Isomer B (Regioisomer/3-OH): 1-Cyclopropanesulfonyl-1H-pyrazol-3-ol. Arises only if the starting material was impure (3-hydroxypyrazole) or via ring rearrangement.

Structural Visualization

IsomerLandscape Start Reaction: 4-Hydroxypyrazole + Cyclopropanesulfonyl Chloride Target TARGET: 1-Cyclopropanesulfonyl- 1H-pyrazol-4-ol (N-Sulfonylation) Start->Target Thermodynamic Control IsomerA ISOMER A (Functional): 1H-pyrazol-4-yl cyclopropanesulfonate (O-Sulfonylation) Start->IsomerA Kinetic Control IsomerB ISOMER B (Regio): 1-Cyclopropanesulfonyl- 1H-pyrazol-3-ol (Starting Material Impurity) Start->IsomerB Impure SM

Figure 1: Reaction pathways leading to the target and its primary structural isomers.[1][2][3]

Analytical Differentiation Matrix

The following table summarizes the "Smoking Gun" signals required for identification.

Table 1: Comparative Analytical Signatures
FeatureTarget (4-OH) Isomer A (O-Sulfonate) Isomer B (3-OH)
¹H NMR: Pyrazole H Two Singlets (or

Hz). H3 & H5 are chemically distinct but not vicinal.
Two Broad Singlets (often equivalent due to tautomerism).Two Doublets (

Hz). H4 & H5 are vicinal.
¹H NMR: Labile Proton OH (~9.5 ppm) . Sharp/Broad singlet.NH (~12.5 ppm) . Very broad, often invisible.OH (~10.0 ppm) .
¹H NMR: Cyclopropyl Multiplets at ~1.0-1.2 ppm (4H) and ~2.8 ppm (1H).Similar, but CH-SO2 often shifts downfield.Similar.
¹³C NMR: C-O Shift ~145 ppm (C-OH).~135 ppm (C-O-SO2).~160 ppm (C3-OH).
Mass Spec (ESI)

. Loss of

fragment common.

. Weak parent ion; rapid hydrolysis.

.

Detailed Experimental Protocols

Protocol A: ¹H NMR Characterization (The Gold Standard)

Objective: To distinguish the substitution pattern on the pyrazole ring using coupling constants (


-values).

Materials:

  • Sample: 5-10 mg

  • Solvent: DMSO-d₆ (Required to visualize OH/NH protons and prevent exchange broadening common in CDCl₃).

Procedure:

  • Dissolve sample in 0.6 mL DMSO-d₆. Ensure complete dissolution.

  • Acquire ¹H spectrum with at least 16 scans.

  • Critical Analysis Step: Zoom into the aromatic region (7.0 - 8.5 ppm).

Interpretation Logic:

  • Scenario 1 (Target): You observe two sharp signals at

    
     7.55 and 
    
    
    
    7.95 ppm. They appear as singlets.
    • Mechanism:[2][3][4] In 1,4-disubstituted pyrazoles, protons are at positions 3 and 5. They are separated by a quaternary carbon (C4). The coupling

      
       is typically negligible (
      
      
      
      Hz).
  • Scenario 2 (Isomer B - 3-OH): You observe two doublets at

    
     5.80 and 
    
    
    
    7.80 ppm with
    
    
    Hz.
    • Mechanism:[2][3][4] In 1,3-disubstituted pyrazoles, protons are at positions 4 and 5. They are vicinal neighbors. The coupling

      
       is distinct (~2.0 - 3.0 Hz).
      
  • Scenario 3 (Isomer A - O-Sulfonate): You observe a very broad signal >12 ppm (NH) and the pyrazole CH protons appear as a broad hump or equivalent signals (if tautomerism is fast).

Protocol B: HMBC Connectivity (The Validator)

Objective: To confirm the position of the sulfonyl group (N-attached vs O-attached).

Procedure:

  • Run a standard HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for the correlation between the Cyclopropyl CH proton (

    
     ppm) and the pyrazole carbons.
    
    • Target (N-SO2): The cyclopropyl CH will not show a strong 3-bond correlation to the pyrazole carbons because the Sulfonyl group acts as a spacer, and the N-S bond blocks standard H-C coupling pathways seen in O-esters.

    • Isomer A (O-SO2): If it were a sulfonate ester, long-range coupling might still be weak, but the Carbon Chemical Shift of the attachment point is diagnostic. The C-O carbon in the Target (C4) is shielded relative to a C-O-SO2 carbon.

Decision Tree for Identification

Use this workflow to process your analytical data.

DecisionTree Step1 Acquire 1H NMR in DMSO-d6 CheckCoupling Analyze Aromatic Region (7.0 - 8.5 ppm) Step1->CheckCoupling Vicinal Doublets (J ~ 2.5 Hz) Vicinal H4-H5 CheckCoupling->Vicinal Coupling Observed Singlets Singlets (J < 1 Hz) Isolated H3 & H5 CheckCoupling->Singlets No Coupling Broad Broad/Equivalent CH + Broad NH (>12 ppm) CheckCoupling->Broad Broad Signals Result3OH Identify: Isomer B (1-Cyclopropanesulfonyl-1H-pyrazol-3-ol) Vicinal->Result3OH ResultTarget Identify: TARGET (1-Cyclopropanesulfonyl-1H-pyrazol-4-ol) Singlets->ResultTarget ResultOSulf Identify: Isomer A (O-Sulfonate) Broad->ResultOSulf

Figure 2: Analytical decision tree for rapid isomer identification.

Synthesis Optimization Note

To maximize the yield of the Target (4-ol) and minimize Isomer A (O-sulfonate) :

  • Base Selection: Use a mild base like Pyridine or

    
     in an aprotic solvent (DCM or Acetone). Strong bases (NaH) promote O-alkylation/sulfonylation.
    
  • Temperature: Maintain low temperatures (

    
    ) during the addition of cyclopropanesulfonyl chloride to favor the kinetic N-sulfonylation (which is often also the thermodynamic product in pyrazoles due to the "pyridinium-like" stability).
    
  • Workup: The O-sulfonate is hydrolytically unstable. An acidic workup (1M HCl wash) often hydrolyzes the impurity back to the starting material, purifying the N-sulfonyl target in situ.

References

  • General Pyrazole NMR Characterization

    • Review of Pyrazole NMR Shifts: Claramunt, R. M., et al. "The NMR chemical shifts of pyrazoles." Magnetic Resonance in Chemistry.

  • Regioselectivity in Pyrazole Functionalization

    • N- vs O-alkylation/sulfonylation: Fustero, S., et al. "Regioselective synthesis of N-substituted pyrazoles." Chemical Reviews.

  • Analytical Data Validation

    • Spectral Database for Organic Compounds (SDBS): General reference for pyrazole coupling constants (

      
       vs 
      
      
      
      ).
  • Commercial Reference

    • Sigma-Aldrich Product Page (CAS 2270907-63-4): Confirms commercial availability and basic properties.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Executive Summary & Chemical Identity 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Abrocitinib . Due to its sulfonyl and pyrazole moieties, it poses specific environmental and toxicological risks that require strict adherence to incineration protocols.

This guide mandates a Zero-Discharge policy for municipal wastewater systems. All waste streams containing this compound must be segregated for high-temperature incineration.

Chemical Profile
PropertySpecification
CAS Number 2270907-63-4
Molecular Formula C₆H₈N₂O₃S
Molecular Weight 188.20 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Moderate in organic solvents (DMSO, MeOH); Low in water
Key Functional Groups Sulfonamide (SO₂-N), Pyrazole, Hydroxyl (-OH)

Hazard Characterization (GHS)

While specific toxicological data for this intermediate may be limited compared to the final drug substance, it must be handled as a Category 4 Acute Toxin and Category 2 Irritant based on structure-activity relationships (SAR) of pyrazole sulfonamides.

Primary Hazards
  • H302: Harmful if swallowed.[1][2][3][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H411: Toxic to aquatic life with long-lasting effects (Presumed based on sulfonamide stability).

  • Combustion Byproducts: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) upon thermal decomposition.

Disposal Decision Logic (Workflow)

The following decision tree outlines the operational flow for classifying and routing waste containing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol.

DisposalWorkflow Start Waste Generation (1-Cyclopropanesulfonyl-1H-pyrazol-4-ol) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquors, rinsates) StateCheck->LiquidWaste SolidBin Container: Yellow/Black HazWaste Bag Label: 'Solid Toxic Waste' SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated Aqueous Aqueous Solution (>90% Water) SolventCheck->Aqueous HaloBin Container: HDPE Carboy (Red Label) Label: 'Halogenated Solvents + Toxic' Halogenated->HaloBin NonHaloBin Container: HDPE Carboy (Green/White Label) Label: 'Non-Halo Solvents + Toxic' NonHalogenated->NonHaloBin TraceCheck Concentration > 1 ppm? Aqueous->TraceCheck Drain FORBIDDEN: Do NOT Flush TraceCheck->Drain No (Never) TraceCheck->NonHaloBin Yes (Collect all) Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Operational workflow for segregating and routing waste streams. Note the strict prohibition of drain disposal for aqueous solutions.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure compound, weighing boats, contaminated PPE, and spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined hazardous waste bag compatible with solids.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the pyrazole ring can be oxidized, potentially generating heat.

  • Labeling:

    • Primary Constituent: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol.[7]

    • Hazard Checkboxes: Toxic, Irritant.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area until pickup. Ensure the lid is tightly sealed to prevent dust generation.[1][2][5][6]

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluent, and glassware rinsates.

  • pH Check: Ensure the waste solution is between pH 4 and 10. Extreme pH can degrade the container or cause unwanted reactivity.

    • Note: The sulfonamide group is generally stable, but extreme basic conditions could induce hydrolysis over long periods.

  • Solvent Segregation:

    • Stream A (Halogenated): If the compound is dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Containment: Use UN-rated HDPE carboys (typically 5L or 20L). Glass is discouraged for floor storage due to breakage risk.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Spill Response & Cleanup

Immediate Action: Evacuate the immediate area if dust is airborne.[6] Don PPE (N95/P100 respirator, nitrile gloves, safety goggles).

Spill TypeProtocol
Dry Powder 1. Do not dry sweep. This generates dust.2. Cover spill with wet paper towels or oil-dry pads to dampen.3. Scoop material into a hazardous waste container.4. Wipe surface with a soap/water solution; collect wipes as solid waste.
Liquid Solution 1. Contain with absorbent socks or vermiculite.2. Absorb liquid using inert clay or polypropylene pads.3. Place saturated absorbents into a sealed bag/pail.4. Clean area with detergent; collect rinsate.

Regulatory Compliance & Contractor Hand-off[8]

US EPA (RCRA) Classification

This compound is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33. However, it must be characterized by the generator:

  • Characteristic Waste: If the waste stream is ignitable (flash point <60°C due to solvents), assign code D001 .[8]

  • Generator Knowledge: Due to the known biological activity of JAK inhibitor intermediates, it should be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents like Methanol [F003] or Pyridine [F005]).

Incineration Requirement

The presence of the Cyclopropanesulfonyl group dictates that the waste disposal contractor must use an incinerator equipped with a scrubber to neutralize Sulfur Dioxide (SO₂) emissions.

  • Manifest Description: "Waste Organic Solid/Liquid, N.O.S. (Contains Pyrazole Sulfonamide derivatives)."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2024). Compound Summary: 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CID 137703342). Retrieved from

Sources

Handling

Personal protective equipment for handling 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Advanced Handling and PPE Protocol for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol As drug development professionals and analytical chemists push the boundaries of novel therapeutics, the safe handling of specialized intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

As drug development professionals and analytical chemists push the boundaries of novel therapeutics, the safe handling of specialized intermediates is paramount. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol (CAS: 2270907-63-4) is a highly specific building block frequently utilized in medicinal chemistry. While its structural properties make it highly valuable for synthesizing bioactive molecules, they also dictate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides a self-validating procedural framework for handling this compound, ensuring that your laboratory exceeds baseline compliance and operates with uncompromising scientific integrity.

Mechanistic Risk Assessment: The "Why" Behind the PPE

Effective safety protocols are not built on blind compliance; they are built on chemical causality. The structure of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol presents two distinct hazard profiles that dictate our PPE selection:

  • The 1H-pyrazol-4-ol Core (Dermal & Sensitization Hazard): Pyrazole derivatives are biologically active and can act as potent skin sensitizers. The presence of the hydroxyl (-OH) group increases the molecule's hydrogen-bonding capacity, which can prolong its retention in mucosal membranes if aerosolized.

  • The Cyclopropanesulfonyl Moiety (Reactivity & Ocular Hazard): Sulfonyl groups are inherently electrophilic. In the event of mucosal or ocular contact, they can cause severe, immediate irritation. Furthermore, because this compound is handled as a fine crystalline powder, electrostatic repulsion during weighing can generate airborne particulates. Inhalation of these particulates risks acute respiratory tract irritation.

  • The Solvent Carrier Effect: In drug discovery assays, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a highly efficient transdermal carrier. If a DMSO solution containing the pyrazole derivative contacts standard nitrile gloves, the solvent will rapidly penetrate the barrier, carrying the active compound directly into the bloodstream.

PPE Requirements by Operational Scale

To mitigate these structural hazards, PPE must be scaled according to the mass being handled and the physical state of the compound (solid vs. solution). The Occupational Safety and Health Administration (OSHA) mandates that laboratory PPE selection be directly tied to a hazard assessment of the specific operation[1][2].

Table 1: Quantitative PPE and Engineering Control Matrix

Operational ScaleMass RangeEye/Face ProtectionHand Protection (Causality-Driven)Respiratory & Engineering Controls
Analytical < 100 mgSafety glasses with side shieldsSingle Nitrile (4 mil) for solids.Open bench acceptable only if draft-free; N95 mask if prone to dusting.
Preparative 100 mg – 10 gChemical splash gogglesSolid: Double Nitrile.Solution (DMSO/DMF): Butyl rubber or PE/EVAL laminate.Chemical Fume Hood (Face velocity: 80–100 fpm) to capture aerosols[3].
Process/Bulk > 10 gSplash goggles + Full face shieldLaminate (PE/EVAL) inner glove, heavy-duty Nitrile outer glove.Ventilated Balance Enclosure (VBE) or Glovebox Isolator.

Operational Workflow and Logical Relationships

The following diagram illustrates the critical path for handling 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, ensuring that containment is maintained from receipt through disposal.

G Start Compound Receipt & Storage Prep Pre-Operation Setup (Fume Hood & PPE) Start->Prep Initiate Protocol Weigh Weighing Solid (Ventilated Enclosure) Prep->Weigh PPE Verified Solvent Solvent Addition (e.g., DMF/DMSO) Weigh->Solvent Transfer to Flask React Reaction Execution Solvent->React Sealed System Decon Decontamination (10% Bleach/Water) React->Decon Post-Reaction Waste Hazardous Waste Disposal Decon->Waste Collect Effluent

Workflow for handling 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol safely.

Step-by-Step Handling and Execution Protocol

To ensure a self-validating system, each step of the handling process must be executed with precision, minimizing the risk of aerosolization and dermal exposure[1][4].

Phase 1: Pre-Operation Setup & Static Mitigation
  • Engineering Verification: Verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Clear the workspace of unnecessary equipment to prevent turbulent airflow eddies that could scatter the powder[3].

  • Donning PPE: Don a flame-resistant lab coat, chemical splash goggles, and standard 4-mil nitrile gloves.

  • Static Neutralization: Because the sulfonyl powder is prone to static cling, wipe the exterior of the compound vial and your micro-spatulas with an anti-static cloth. Place a grounded anti-static mat beneath the analytical balance.

Phase 2: Weighing and Transfer
  • Enclosed Transfer: Open the compound vial only within the fume hood or ventilated enclosure.

  • Gravimetric Dispensing: Use a static-free, V-shaped micro-spatula to transfer the solid into a pre-tared anti-static weigh boat or directly into the reaction vessel. Avoid dropping the powder from a height to prevent aerosolizing the cyclopropanesulfonyl particulates.

  • Sealing: Immediately recap the source vial and seal the reaction vessel with a septum before moving it out of the weighing zone.

Phase 3: Solubilization (High-Risk Step)
  • Glove Swap: If the protocol requires dissolving the compound in DMSO or DMF, stop . Remove your outer nitrile gloves and don Butyl rubber or PE/EVAL laminate gloves. Nitrile will not protect you against DMSO-mediated transdermal absorption[5].

  • Solvent Addition: Introduce the solvent slowly down the interior wall of the reaction vessel using a syringe through the septum. This washes any residual powder down the sides and prevents the displacement of contaminated air into the hood space.

Decontamination and Disposal Plan

Proper termination of the experiment is as critical as the setup. 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol contains both sulfur and nitrogen, requiring specific waste segregation[4].

Surface Decontamination
  • Solvent Wipe: Dampen a low-lint wipe with a solvent known to dissolve the compound (e.g., isopropanol or ethanol) and gently wipe down the balance pan, spatulas, and fume hood sash.

  • Chemical Degradation: Follow the solvent wipe with a 10% aqueous sodium hypochlorite (bleach) solution wipe to oxidize and degrade residual organics, finishing with a distilled water wipe to remove bleach residue.

Waste Segregation
  • Solid Waste: Dispose of contaminated weigh boats, empty compound vials, and used gloves in a designated, heavy-duty hazardous solid waste container.

  • Liquid Waste: Collect all reaction effluents and solvent washings in a clearly labeled "Non-Halogenated Organic Waste" carboy. Note: If the reaction involved Dichloromethane (DCM) or Chloroform, the waste must be diverted to the "Halogenated Organic Waste" stream. Ensure the waste carboy is properly vented to prevent pressure build-up from residual solvent outgassing.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention. URL:[Link]

Sources

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